Product packaging for CP-640186(Cat. No.:CAS No. 591778-68-6)

CP-640186

Cat. No.: B1216025
CAS No.: 591778-68-6
M. Wt: 485.6 g/mol
InChI Key: LDQKDRLEMKIYMC-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3R)-1'-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a member of anthracenes, a member of morpholines, a member of bipiperidines and a N-acylpiperidine.
a potent inhibitor of mammalian Acetyl-coenzyme A carboxylases & can reduce body weight and improve insulin sensitivity in test animals;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35N3O3 B1216025 CP-640186 CAS No. 591778-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKDRLEMKIYMC-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591778-68-6
Record name CP-640186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-640186
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-640186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information presented herein is curated from key scientific literature to support research and development efforts in metabolic diseases.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both major isoforms of Acetyl-CoA Carboxylase: ACC1 and ACC2.[1][2] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.[3][4]

The inhibitory action of this compound is uncompetitive with respect to ATP and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[1] This suggests that this compound does not bind to the active sites for these substrates but rather to a different site on the enzyme, affecting its catalytic efficiency.

By inhibiting both ACC1 and ACC2, this compound exerts a dual effect on lipid metabolism:

  • Inhibition of Fatty Acid Synthesis: In lipogenic tissues such as the liver and adipose tissue, the inhibition of ACC1 leads to a decrease in the cytosolic pool of malonyl-CoA. Since malonyl-CoA is the primary building block for fatty acid synthesis, its reduction effectively shuts down this pathway.[1][3]

  • Stimulation of Fatty Acid Oxidation: In oxidative tissues like skeletal muscle and the heart, ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, this compound reduces local malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the oxidation of fatty acids.[1][3]

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes this compound a subject of interest for the potential treatment of metabolic disorders.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro, cellular, and in vivo studies.

Table 1: In Vitro and Cellular Activity of this compound

ParameterSpecies/Cell LineTargetValueReference
IC50Rat LiverACC153 nM[5]
IC50Rat Skeletal MuscleACC261 nM[5]
IC50GeneralACC1/ACC2~55 nM[1]
EC50C2C12 cellsFatty Acid Oxidation57 nM[1]
EC50Rat Epitrochlearis MuscleFatty Acid Oxidation1.3 µM[1]
EC50HepG2 cellsFatty Acid Synthesis0.62 µM[5]
EC50HepG2 cellsTriglyceride Synthesis1.8 µM[5]

Table 2: In Vivo Efficacy of this compound

ParameterSpeciesTissue/EffectValue (mg/kg)Reference
ED50RatHepatic Malonyl-CoA Reduction55[1]
ED50RatSoleus Muscle Malonyl-CoA Reduction6[1]
ED50RatQuadriceps Muscle Malonyl-CoA Reduction15[1]
ED50RatCardiac Muscle Malonyl-CoA Reduction8[1]
ED50RatFatty Acid Synthesis Inhibition13[1]
ED50CD1 MiceFatty Acid Synthesis Inhibition11[1]
ED50ob/ob MiceFatty Acid Synthesis Inhibition4[1]
ED50RatWhole Body Fatty Acid Oxidation Stimulation~30[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Experimental_Workflow_ACC_Inhibitor cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_invivo In Vivo Studies EnzymeAssay ACC1/ACC2 Enzyme Inhibition Assay KineticAnalysis Kinetic Analysis (vs. ATP, Acetyl-CoA, etc.) EnzymeAssay->KineticAnalysis Determine IC50 FAS_Assay Fatty Acid Synthesis Assay (e.g., HepG2 cells) EnzymeAssay->FAS_Assay FAO_Assay Fatty Acid Oxidation Assay (e.g., C2C12 cells) EnzymeAssay->FAO_Assay AnimalModel Animal Model Dosing (e.g., Rats, Mice) FAS_Assay->AnimalModel FAO_Assay->AnimalModel MalonylCoA_Measurement Tissue Malonyl-CoA Measurement AnimalModel->MalonylCoA_Measurement Determine ED50 MetabolicStudies Whole Body Metabolic Phenotyping AnimalModel->MetabolicStudies

References

CP-640186: A Comprehensive Technical Review of its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of Acetyl-CoA carboxylase (ACC). As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating the synthesis of malonyl-CoA. This inhibition leads to a dual effect: the suppression of fatty acid synthesis and the stimulation of fatty acid oxidation. These metabolic modulations have positioned this compound as a significant tool in metabolic disease research and a potential therapeutic agent for conditions such as metabolic syndrome, obesity, and nonalcoholic fatty liver disease. Recent studies have also uncovered novel applications for this compound, including its role in platelet function and as an antiviral agent. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental data associated with this compound.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a reversible, allosteric inhibitor of both ACC isozymes, ACC1 and ACC2.[1] It binds to the carboxyltransferase (CT) domain of the enzyme at the dimer interface.[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][2][3] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[4][5][6]

The reduction in malonyl-CoA levels has a dual consequence. Firstly, it directly inhibits the synthesis of new fatty acids. Secondly, since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction leads to the disinhibition of CPT1. This allows for the transport of fatty acids into the mitochondria, thereby promoting their oxidation.

cluster_0 This compound Mechanism of Action This compound This compound ACC1_ACC2 ACC1 & ACC2 This compound->ACC1_ACC2 Inhibits Malonyl_CoA Malonyl-CoA ACC1_ACC2->Malonyl_CoA Decreases Production Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Inhibits CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Mechanism of this compound action on fatty acid metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and stimulatory Activity
ParameterTarget/Cell LineSpeciesValueReference
IC50 ACC1 (liver)Rat53 nM[3][4][5][6]
ACC2 (skeletal muscle)Rat61 nM[3][4][5][6]
ACC1 & ACC2Not Specified~55 nM[2][3]
DENV-1 (BHK-21 cells)Virus0.96 µM[7]
DENV-2 (BHK-21 cells)Virus1.22 µM[7]
DENV-3 (BHK-21 cells)Virus0.99 µM[7]
DENV-4 (BHK-21 cells)Virus1.69 µM[7]
Zika Virus (BHK-21 cells)Virus1.27 µM[7]
EC50 Fatty Acid Synthesis Inhibition (HepG2 cells)Human0.62 µM[4]
Triglyceride Synthesis Inhibition (HepG2 cells)Human1.8 µM[4]
Palmitate Acid Oxidation Stimulation (C2C12 cells)Mouse57 nM[1][4][7]
Palmitate Acid Oxidation Stimulation (rat epitrochlearis muscle)Rat1.3 µM[4][7][8]
DENV2 Proliferation InhibitionVirus0.50 µM[7]
Table 2: In Vivo Efficacy
ParameterEffectSpeciesValue (ED50)Reference
ED50 Malonyl-CoA Lowering (Liver)Rat55 mg/kg[2][3]
Malonyl-CoA Lowering (Soleus Muscle)Rat6 mg/kg[2][3]
Malonyl-CoA Lowering (Quadriceps Muscle)Rat15 mg/kg[2][3]
Malonyl-CoA Lowering (Cardiac Muscle)Rat8 mg/kg[2][3]
Fatty Acid Synthesis InhibitionRat13 mg/kg[1][2][3]
Fatty Acid Synthesis InhibitionCD1 Mice11 mg/kg[1][2][3]
Fatty Acid Synthesis Inhibitionob/ob Mice4 mg/kg[1][2][3]
Whole Body Fatty Acid Oxidation StimulationRat~30 mg/kg[2][3][8]
Acute Efficacy (1 hour post-dose)Rat4.6 mg/kg[4]
Acute Efficacy (4 hours post-dose)Rat9.7 mg/kg[4]
Acute Efficacy (8 hours post-dose)Rat21 mg/kg[4]
Table 3: Pharmacokinetic Properties in Rats
ParameterRouteValueReference
Plasma Half-life (t1/2) IV (5 mg/kg) / Oral (10 mg/kg)1.5 h[1][4]
Bioavailability Oral (10 mg/kg)39%[4]
Plasma Clearance (Clp) IV (5 mg/kg)65 ml/min/kg[4]
Volume of Distribution (Vdss) IV (5 mg/kg)5 liters/kg[4]
Tmax (Oral) Oral (10 mg/kg)1.0 h[4]
Cmax (Oral) Oral (10 mg/kg)345 ng/mL[1][4]
AUC0-∞ (Oral) Oral (10 mg/kg)960 ng•h/mL[1][4]

Experimental Protocols

In Vitro ACC Inhibition Assay

A common method to determine the IC50 of this compound against ACC1 and ACC2 involves a radiometric assay.

cluster_1 ACC Inhibition Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified ACC1 or ACC2 - Acetyl-CoA - ATP - [14C]Bicarbonate Start->Prepare_Reaction Add_CP640186 Add varying concentrations of this compound Prepare_Reaction->Add_CP640186 Incubate Incubate at 37°C Add_CP640186->Incubate Stop_Reaction Stop reaction with acid Incubate->Stop_Reaction Measure_Radioactivity Measure acid-stable radioactivity (Malonyl-CoA) Stop_Reaction->Measure_Radioactivity Calculate_IC50 Calculate IC50 values Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Workflow for determining ACC inhibition.

Methodology:

  • Purified rat liver ACC1 or rat skeletal muscle ACC2 is used.

  • The enzyme is incubated with a reaction mixture containing acetyl-CoA, ATP, and [14C]bicarbonate.

  • This compound is added at various concentrations.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is terminated by the addition of acid.

  • The acid-stable radioactivity, corresponding to the [14C]malonyl-CoA formed, is measured by scintillation counting.

  • IC50 values are calculated from the dose-response curves.

Cellular Fatty Acid Synthesis and Oxidation Assays

Fatty Acid Synthesis in HepG2 Cells:

  • HepG2 cells are treated with varying concentrations of this compound (e.g., 0.62-1.8 µM) for 2 hours.[4][5]

  • [14C]acetate is added to the culture medium.

  • After incubation, cellular lipids are extracted.

  • The incorporation of radiolabeled acetate into the lipid fraction is measured to quantify fatty acid synthesis.

  • EC50 values for the inhibition of fatty acid and triglyceride synthesis are determined.[4]

Fatty Acid Oxidation in C2C12 Myotubes:

  • Differentiated C2C12 myotubes are treated with this compound (e.g., 0.1 nM-100 µM) for 2 hours.[4][5]

  • [3H]palmitate is added to the medium.

  • The rate of fatty acid oxidation is determined by measuring the production of [3H]H2O.

  • EC50 values for the stimulation of palmitate oxidation are calculated.[4]

In Vivo Studies in Rodents

Malonyl-CoA Measurement:

  • Rats are administered this compound via oral gavage at various doses (e.g., 6-55 mg/kg).[2][3]

  • After a specified time, tissues such as the liver, soleus muscle, quadriceps muscle, and heart are collected.

  • Malonyl-CoA levels in the tissue extracts are quantified using methods like HPLC.

  • ED50 values for the reduction of malonyl-CoA are determined.[2][3]

Whole-Body Fatty Acid Oxidation:

  • Rats are given an oral dose of this compound (e.g., ~30 mg/kg).[2][3][8]

  • The animals are placed in metabolic chambers.

  • The respiratory exchange ratio (RER = VCO2/VO2) is measured to assess the shift from carbohydrate to fatty acid utilization as an energy source. A lower RER indicates increased fatty acid oxidation.[4]

Expanded Functions and Research Areas

Antiviral Activity

Recent research has demonstrated that this compound possesses antiviral properties against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV).[7] The proposed mechanism involves the inhibition of host cell ACC, which disrupts the cellular lipid environment essential for viral proliferation.[7] In a DENV2 infection mouse model, oral administration of this compound (10 mg/kg/day) significantly improved the survival rate.[7]

cluster_2 Antiviral Mechanism of this compound This compound This compound Host_Cell_ACC Host Cell ACC This compound->Host_Cell_ACC Inhibits Lipid_Synthesis Cellular Lipid Synthesis Host_Cell_ACC->Lipid_Synthesis Disrupts Viral_Proliferation Viral Proliferation (DENV, ZIKV) Lipid_Synthesis->Viral_Proliferation Inhibits

Proposed antiviral mechanism of this compound.

Platelet Function

This compound has been shown to impact platelet function. Inhibition of ACC in platelets leads to an increase in α-tubulin acetylation. This modification impairs thrombin-induced platelet aggregation.[9] This suggests a potential role for ACC inhibitors in modulating platelet activity and thrombosis.

Conclusion

This compound is a well-characterized, potent, and isozyme-nonselective inhibitor of ACC. Its ability to decrease malonyl-CoA levels, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation, makes it an invaluable tool for studying metabolic pathways. The extensive in vitro and in vivo data underscore its potential for therapeutic applications in metabolic disorders. Furthermore, emerging research into its antiviral and anti-platelet activities opens new avenues for investigation and drug development. This guide provides a comprehensive technical foundation for researchers and scientists working with or interested in the multifaceted functions of this compound.

References

The Isozyme Selectivity of CP-640186: A Technical Guide to its Interaction with ACC1 and ACC2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 is a potent, cell-permeable, and orally active inhibitor of acetyl-CoA carboxylase (ACC). ACC is a critical enzyme in fatty acid metabolism, existing in two principal isoforms in mammals: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it plays a key role in the de novo synthesis of fatty acids. ACC2 is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as skeletal muscle and the heart, where its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The dual roles of these isoforms in both fatty acid synthesis and oxidation make them attractive therapeutic targets for metabolic diseases. This technical guide provides an in-depth analysis of the selectivity of this compound for ACC1 versus ACC2, detailing the quantitative inhibitory data, the experimental methodologies used for its determination, and the key signaling pathways involved.

Quantitative Inhibitory Data

This compound has been consistently characterized as an isozyme-nonselective inhibitor of ACC, demonstrating comparable potency against both ACC1 and ACC2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through various enzymatic assays. The data from multiple studies are summarized in the table below.

IsoformTissue SourceIC50 (nM)Citation(s)
ACC1Rat Liver53[1][2][3]
ACC2Rat Skeletal Muscle61[1][2][3]
ACC1 & ACC2Not Specified~55[4][5]

The minor variations in the reported IC50 values are within the expected range of experimental variability. The data unequivocally indicate that this compound does not exhibit significant selectivity for either ACC1 or ACC2, making it a dual inhibitor of both isoforms.

Experimental Protocols

The determination of the IC50 values for this compound against ACC1 and ACC2 relies on robust enzymatic assays that measure the catalytic activity of the enzymes in the presence of the inhibitor. Two common methods employed for this purpose are the radiochemical assay and the ADP-Glo™ kinase assay.

Radiochemical [¹⁴C]Bicarbonate Fixation Assay

This traditional and direct method measures the incorporation of radiolabeled bicarbonate into the product, malonyl-CoA.

Principle: The ACC-catalyzed reaction involves the carboxylation of acetyl-CoA using bicarbonate as the carbon donor. By using [¹⁴C]bicarbonate, the amount of radiolabeled malonyl-CoA produced is directly proportional to the enzyme activity.

Materials:

  • Purified or partially purified ACC1 and ACC2 enzymes

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM sodium citrate)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium Bicarbonate

  • This compound (or other test inhibitor)

  • Trichloroacetic acid (TCA) or perchloric acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and MgCl₂.

  • Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding [¹⁴C]sodium bicarbonate.

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a strong acid, such as TCA or perchloric acid. This step also serves to remove unreacted [¹⁴C]bicarbonate by acidification and subsequent evaporation.

  • The acid-stable radioactivity, representing the [¹⁴C]malonyl-CoA, is then quantified by liquid scintillation counting.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

  • IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

ADP-Glo™ Kinase Assay

This is a commercially available, non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Principle: The ACC reaction consumes ATP and produces ADP. The ADP-Glo™ assay quantifies the amount of ADP generated, which is directly proportional to the enzyme activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.

Materials:

  • Purified ACC1 and ACC2 enzymes

  • Kinase reaction buffer (provided with the kit or optimized for ACC)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate

  • This compound (or other test inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing kinase buffer, acetyl-CoA, ATP, and sodium bicarbonate.

  • Add a range of concentrations of this compound to the wells.

  • Add the ACC enzyme to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time.

  • Add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The activity of ACC1 and ACC2 is tightly regulated by complex signaling pathways, and understanding these pathways is crucial for interpreting the effects of inhibitors like this compound. The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and a typical experimental workflow for determining inhibitor selectivity.

ACC Regulatory Signaling Pathway

ACC_Signaling cluster_upstream Upstream Regulators cluster_acc ACC Isoforms cluster_downstream Downstream Effects AMP/ATP_Ratio High AMP/ATP Ratio (Low Energy State) LKB1 LKB1 AMPK AMPK (AMP-activated protein kinase) LKB1->AMPK Phosphorylates & Activates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates & Activates Calcium Increased Intracellular Ca²⁺ Calcium->CaMKK2 Activates Insulin Insulin Phosphatase Protein Phosphatase Insulin->Phosphatase Activates pACC1 p-ACC1 (Inactive) (Ser79) Phosphatase->pACC1 Dephosphorylates (Activates) pACC2 p-ACC2 (Inactive) (Ser212) Phosphatase->pACC2 Dephosphorylates (Activates) ACC1 ACC1 (Active) AMPK->ACC1 Phosphorylates (Inhibits) ACC2 ACC2 (Active) AMPK->ACC2 Phosphorylates (Inhibits) Malonyl_CoA_1 Malonyl-CoA ACC1->Malonyl_CoA_1 Malonyl_CoA_2 Malonyl-CoA ACC2->Malonyl_CoA_2 FAS Fatty Acid Synthesis (Lipogenesis) Malonyl_CoA_1->FAS Substrate for CPT1 CPT1 Inhibition Malonyl_CoA_2->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Inhibition leads to Increased FAO CP640186 This compound CP640186->ACC1 Inhibits CP640186->ACC2 Inhibits

Caption: Regulatory pathways of ACC1 and ACC2 activity.

Experimental Workflow for IC50 Determination

IC50_Workflow Prepare_Inhibitor Prepare Serial Dilutions of this compound Add_Inhibitor Add this compound Dilutions and Vehicle Control Prepare_Inhibitor->Add_Inhibitor Setup_Reaction Set up Enzyme Reaction (ACC1 or ACC2) Setup_Reaction->Add_Inhibitor Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate Initiate_Reaction Initiate Reaction with Substrate (e.g., [¹⁴C]Bicarbonate) Incubate->Initiate_Reaction Reaction_Time Incubate for a Defined Time Initiate_Reaction->Reaction_Time Terminate_Reaction Terminate Reaction Reaction_Time->Terminate_Reaction Detection Detect Product Formation (e.g., Scintillation Counting) Terminate_Reaction->Detection Data_Analysis Data Analysis: Calculate % Inhibition Detection->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 Start Start Start->Setup_Reaction

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2. The consistent IC50 values in the low nanomolar range for both isoforms underscore its dual inhibitory action. The experimental determination of these values can be reliably achieved through well-established methods such as the radiochemical [¹⁴C]bicarbonate fixation assay or the more modern, non-radioactive ADP-Glo™ kinase assay. The nonselective nature of this compound allows for the simultaneous inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation, making it a valuable research tool for studying the integrated roles of ACC1 and ACC2 in metabolic regulation and a potential lead compound for the development of therapeutics for metabolic disorders. A thorough understanding of the underlying signaling pathways that regulate ACC activity is essential for the design and interpretation of studies involving this and other ACC inhibitors.

References

The Discovery and Development of CP-640186: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] As an isozyme-nonselective inhibitor, it targets both ACC1 and ACC2, the key enzymes responsible for regulating fatty acid synthesis and oxidation.[3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Chemical Properties

This compound was developed as a more metabolically stable analog of an earlier compound, CP-610431, which was identified through high-throughput screening.[6] It belongs to the N-substituted bipiperidylcarboxamide class of compounds.[5] The inhibition of ACC by this compound is reversible.[7]

Chemical Structure:

  • Molecular Formula: C26H39N3O4

  • Molecular Weight: 485.62 g/mol [3]

Mechanism of Action: Dual Inhibition of ACC Isoforms

This compound exerts its effects by inhibiting both isoforms of acetyl-CoA carboxylase, ACC1 and ACC2. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[8]

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA for the synthesis of fatty acids.

  • ACC2: Found in the outer mitochondrial membrane of oxidative tissues like skeletal muscle and the heart, the malonyl-CoA produced by ACC2 allosterically inhibits carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, this compound reduces the overall cellular concentration of malonyl-CoA. This dual action simultaneously suppresses de novo fatty acid synthesis and promotes the oxidation of fatty acids.[5] Kinetic studies have shown that the inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[7]

Signaling Pathway and Metabolic Consequences

The inhibition of ACC by this compound initiates a cascade of metabolic changes that shift cellular energy metabolism from lipid synthesis to lipid oxidation.

CP640186 This compound ACC ACC1 / ACC2 (Acetyl-CoA Carboxylase) CP640186->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FAS Fatty Acid Synthesis (De Novo Lipogenesis) MalonylCoA->FAS Substrate CPT1 CPT1 (Carnitine Palmitoyltransferase I) MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation (β-Oxidation) CPT1->FAO Enables Mitochondria Mitochondria CPT1->Mitochondria AcetylCoA Acetyl-CoA AcetylCoA->ACC Substrate FattyAcids Fatty Acids FattyAcids->CPT1 Transport

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Cellular Activity
ParameterSpecies/Cell LineTargetValueReference
IC50 RatACC1 (liver)53 nM[1][2][3]
RatACC2 (skeletal muscle)61 nM[1][2][3]
Rat, Mouse, Monkey, HumanACC1 & ACC2~60 nM[5]
EC50 HepG2 cellsFatty Acid Synthesis Inhibition0.62 µM[1]
HepG2 cellsTriglyceride Synthesis Inhibition1.8 µM[1]
C2C12 cellsPalmitate Acid Oxidation Stimulation57 nM[1]
Rat Epitrochlearis MusclePalmitate Acid Oxidation Stimulation1.3 µM[1]
Table 2: In Vivo Efficacy (ED50 Values)
ParameterSpeciesTissue/EffectValue (mg/kg)Reference
Malonyl-CoA Reduction RatLiver55[6]
RatSoleus Muscle6[6]
RatQuadriceps Muscle15[6]
RatCardiac Muscle8[6]
Fatty Acid Synthesis Inhibition Rat-13[6]
CD1 Mice-11[6]
ob/ob Mice-4[6]
Whole Body Fatty Acid Oxidation Stimulation Rat-~30[6]
Acute Efficacy (Oral Gavage) Rat-4.6 (1h), 9.7 (4h), 21 (8h)[1]
Table 3: Pharmacokinetic Parameters in Rats
ParameterRouteValueReference
Plasma Half-life (t1/2) IV (5 mg/kg) / Oral (10 mg/kg)1.5 h[2]
Bioavailability Oral39%[2]
Plasma Clearance (Clp) IV65 ml/min/kg[2]
Volume of Distribution (Vdss) IV5 L/kg[2]
Tmax (Oral) Oral1.0 h[2]
Cmax (Oral) Oral345 ng/mL[2]
AUC0-∞ (Oral) Oral960 ng·h/mL[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays of this compound are proprietary. However, based on the available literature, representative methodologies can be outlined.

Representative Protocol: In Vitro ACC Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against ACC, often by measuring the production of ADP.

start Start prep_reagents Prepare Reagents: - ACC Enzyme - this compound (Test Inhibitor) - ATP, Acetyl-CoA, Bicarbonate - Assay Buffer start->prep_reagents add_inhibitor Add Test Inhibitor (this compound) and ACC Enzyme to Plate prep_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix (ATP, Acetyl-CoA, Bicarbonate) pre_incubate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction (Optional, depending on detection) incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence for ADP production) stop_reaction->detect_signal analyze_data Analyze Data: Calculate % Inhibition and IC50 detect_signal->analyze_data end End analyze_data->end

In Vitro ACC Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant ACC1 or ACC2 enzyme, a dilution series of this compound, and a substrate master mix containing ATP, acetyl-CoA, and sodium bicarbonate in an appropriate assay buffer.

  • Enzyme and Inhibitor Addition: Add the ACC enzyme and varying concentrations of this compound to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle control).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate master mix to all wells.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.

  • Signal Detection: Measure the product formation. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Representative Protocol: Chemical Synthesis

The synthesis of N-substituted bipiperidylcarboxamides like this compound generally involves the coupling of a carboxylic acid derivative with an amine. A plausible, though not confirmed, synthetic approach is outlined below.

General Synthetic Scheme:

  • Amide Coupling: The core structure is likely assembled via an amide bond formation between a substituted piperidine carboxylic acid and a second, distinct piperidine derivative. Standard peptide coupling reagents such as HATU or EDC/HOBt can be employed for this transformation.

  • Functional Group Interconversion: The substituents on the piperidine rings can be introduced either before or after the key amide coupling step through various functional group manipulations.

Preclinical Development and Potential Applications

Preclinical studies in various animal models have demonstrated that this compound can effectively reduce tissue malonyl-CoA levels, inhibit fatty acid synthesis, and stimulate fatty acid oxidation.[6] These effects translate to favorable metabolic outcomes, including reductions in body weight and improvements in insulin sensitivity in diet-induced obese animal models.[5][9]

The potent and well-characterized mechanism of action of this compound has made it a valuable tool compound for studying the roles of ACC and fatty acid metabolism in various physiological and pathological processes. Beyond metabolic diseases, research has explored its potential as an antiviral agent, demonstrating efficacy against Dengue virus in preclinical models.[10][11]

Conclusion

This compound is a potent, isozyme-nonselective inhibitor of acetyl-CoA carboxylase that has been instrumental in elucidating the therapeutic potential of targeting fatty acid metabolism. Its well-defined mechanism of action and demonstrated efficacy in preclinical models for metabolic disorders and other diseases underscore the importance of ACC as a drug target. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

CP-640186: A Potent Inhibitor of Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule that acts as an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4] By targeting both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis and a key regulator of fatty acid oxidation, this compound effectively reduces the production of fatty acids and triglycerides while promoting the oxidation of existing fatty acids.[5][6][7][8] This dual mechanism of action makes it a significant tool for research in metabolic diseases and a potential therapeutic agent for conditions such as obesity, diabetes, and nonalcoholic fatty liver disease. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Introduction to Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthesis

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][9] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[7][10] In mammals, two main isoforms of ACC exist: ACC1 and ACC2.[6]

  • ACC1 is primarily found in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it provides malonyl-CoA for the synthesis of new fatty acids.[6][7]

  • ACC2 is located on the outer mitochondrial membrane, where the malonyl-CoA it produces acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation.[7][11]

By inhibiting both ACC1 and ACC2, a non-selective inhibitor like this compound can simultaneously block the synthesis of new fatty acids and promote the burning of existing ones, making it a powerful modulator of lipid metabolism.[5]

Mechanism of Action of this compound

This compound is a reversible and allosteric inhibitor of ACC.[12][13] Structural studies have shown that it binds to the carboxyltransferase (CT) domain of ACC at the dimer interface.[14][15] This binding is non-competitive with respect to the substrates acetyl-CoA, bicarbonate, and the allosteric activator citrate, and uncompetitive with respect to ATP.[3][5][12] The binding of this compound to the CT domain prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby inhibiting the production of malonyl-CoA.[14]

The following diagram illustrates the central role of ACC in fatty acid metabolism and the inhibitory action of this compound.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 substrate Citrate Citrate Citrate->AcetylCoA_cyto generates MalonylCoA_cyto Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS substrate FattyAcids Fatty Acids FAS->FattyAcids synthesizes ACC1->MalonylCoA_cyto produces CP640186 This compound CP640186->ACC1 inhibits FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 transported by BetaOxidation β-Oxidation CPT1->BetaOxidation ACC2 ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito produces MalonylCoA_mito->CPT1 inhibits AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->ACC2 substrate CP640186_mito This compound CP640186_mito->ACC2 inhibits

Figure 1: Mechanism of this compound Action on Fatty Acid Metabolism.

Quantitative Data

The inhibitory potency of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzyme Inhibition
Target EnzymeSpeciesIC50 (nM)Reference
ACC1 (liver)Rat53[1][2][3][4]
ACC2 (skeletal muscle)Rat61[1][2][3][4]
ACC1 & ACC2General~55[5]
Table 2: Cellular Activity
Cell LineAssayParameterValue (µM)Reference
HepG2Fatty Acid Synthesis InhibitionIC500.84[1]
HepG2Fatty Acid Synthesis InhibitionEC500.62[1]
HepG2Triglyceride Synthesis InhibitionEC501.8[1]
C2C12Palmitate Oxidation StimulationEC500.057[1][2]
Isolated Rat Epitrochlearis MusclePalmitate Oxidation StimulationEC501.3[1][2]
Table 3: In Vivo Efficacy
Animal ModelParameterED50 (mg/kg)Reference
RatsFatty Acid Synthesis Inhibition13[3][5]
CD1 MiceFatty Acid Synthesis Inhibition11[3][5]
ob/ob MiceFatty Acid Synthesis Inhibition4[3][5]
RatsWhole Body Fatty Acid Oxidation Stimulation~30[3][5]
RatsHepatic Malonyl-CoA Reduction55[3][5]
RatsSoleus Muscle Malonyl-CoA Reduction6[3][5]
RatsQuadriceps Muscle Malonyl-CoA Reduction15[3][5]
RatsCardiac Muscle Malonyl-CoA Reduction8[3][5]
Table 4: Pharmacokinetics
SpeciesRouteDose (mg/kg)T½ (h)Bioavailability (%)Cmax (ng/mL)AUC₀-∞ (ng·h/mL)Reference
Male Sprague-Dawley RatsIV51.5---[3]
Male Sprague-Dawley RatsOral101.539345960[1][3]
ob/ob MiceOral101.15021773068[3]

Experimental Protocols

Detailed experimental protocols for the assays mentioned are crucial for reproducing and building upon existing research. While specific proprietary details may not be fully available, the following sections outline the standard methodologies employed in the characterization of ACC inhibitors like this compound.

ACC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of purified ACC1 and ACC2.

start Start prep Prepare reaction mix: - Purified ACC1 or ACC2 - Acetyl-CoA - ATP - Bicarbonate (containing ¹⁴C) start->prep add_inhibitor Add varying concentrations of this compound prep->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction measure Measure ¹⁴C incorporation into Malonyl-CoA (e.g., scintillation counting) stop_reaction->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 2: Workflow for ACC Enzyme Inhibition Assay.

Methodology:

  • Enzyme Preparation: Purified recombinant rat liver ACC1 and rat skeletal muscle ACC2 are used.

  • Reaction Mixture: A typical reaction buffer includes acetyl-CoA, ATP, and [¹⁴C]bicarbonate.

  • Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of an acid.

  • Quantification: The amount of [¹⁴C]malonyl-CoA formed is quantified using scintillation counting after separation from unreacted [¹⁴C]bicarbonate.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Fatty Acid Synthesis Assay

This assay assesses the ability of this compound to inhibit de novo fatty acid synthesis in a cellular context.

start Start culture_cells Culture cells (e.g., HepG2) start->culture_cells treat_inhibitor Treat cells with varying concentrations of this compound culture_cells->treat_inhibitor add_tracer Add radiolabeled precursor (e.g., [¹⁴C]acetate) treat_inhibitor->add_tracer incubate Incubate for a set time add_tracer->incubate extract_lipids Harvest cells and extract total lipids incubate->extract_lipids measure Measure radioactivity incorporated into the lipid fraction extract_lipids->measure calculate Calculate EC50 measure->calculate end End calculate->end

Figure 3: Workflow for Cellular Fatty Acid Synthesis Assay.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured to a suitable confluency.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Radiolabeling: A radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]acetate, is added to the culture medium.

  • Incubation: The cells are incubated for a period to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Lipid Extraction: Cells are harvested, and total lipids are extracted using a method like the Folch extraction.

  • Quantification: The radioactivity in the lipid extract is measured by scintillation counting.

  • Data Analysis: The EC50 value is determined from the dose-response curve of inhibition.

Cellular Fatty Acid Oxidation Assay

This assay measures the effect of this compound on the rate of fatty acid oxidation in cells.

Methodology:

  • Cell Culture: C2C12 myotubes or isolated muscle strips are used.

  • Inhibitor Treatment: The cells or tissues are incubated with different concentrations of this compound.

  • Substrate Addition: A radiolabeled fatty acid, such as [¹⁴C]palmitate, is added.

  • Incubation: The cells are incubated to allow for the oxidation of the fatty acid.

  • Measurement of Oxidation Products: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

  • Data Analysis: The EC50 for the stimulation of fatty acid oxidation is calculated.

Conclusion

This compound is a well-characterized, potent, and non-selective inhibitor of both ACC1 and ACC2. Its ability to simultaneously inhibit fatty acid synthesis and stimulate fatty acid oxidation has been demonstrated in a variety of in vitro and in vivo models. The comprehensive quantitative data and established experimental protocols make this compound an invaluable tool for researchers investigating the role of fatty acid metabolism in health and disease. For professionals in drug development, the preclinical data on this compound provides a strong foundation for the development of novel therapeutics targeting metabolic disorders.

References

The Role of CP-640186 in Stimulating Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 is a potent, orally active, and cell-permeable small molecule that has garnered significant interest for its role in modulating cellular metabolism. As an isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC), this compound effectively blocks the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism. This inhibition leads to a dual effect: the suppression of de novo fatty acid synthesis and a robust stimulation of fatty acid oxidation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its effects, and a summary of key quantitative data, positioning it as a valuable tool for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and is primarily found in oxidative tissues such as skeletal and cardiac muscle.[1][2] Malonyl-CoA serves as a crucial building block for the synthesis of long-chain fatty acids.[3] Additionally, malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4][5]

This compound is a bipiperidylcarboxamide derivative that acts as a reversible and non-competitive inhibitor of both ACC1 and ACC2 with respect to ATP, bicarbonate, and acetyl-CoA.[6][7] By inhibiting both isoforms, this compound effectively reduces intracellular malonyl-CoA concentrations, thereby relieving the inhibition of CPT1 and promoting the transport and subsequent oxidation of fatty acids in the mitochondria.[6][7]

Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound stimulates fatty acid oxidation is through the inhibition of ACC. This leads to a decrease in the intracellular concentration of malonyl-CoA. The reduction in malonyl-CoA levels has a significant impact on the activity of CPT1, the rate-limiting enzyme in mitochondrial fatty acid oxidation.[4] With less malonyl-CoA to inhibit it, CPT1 activity increases, leading to a greater influx of fatty acyl-CoAs into the mitochondrial matrix, where they undergo β-oxidation.

The regulation of ACC itself is a critical aspect of this pathway. AMP-activated protein kinase (AMPK), a key cellular energy sensor, is a major upstream regulator of ACC.[8][9] When cellular AMP/ATP ratios are high, indicating a low energy state, AMPK is activated and phosphorylates ACC at specific serine residues (Ser79 in ACC1 and Ser212 in ACC2).[8] This phosphorylation leads to the inhibition of ACC activity. Therefore, the effects of this compound can be synergistic with cellular states that naturally activate AMPK.

The downstream consequences of CPT1 activation are increased rates of β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH2, which then fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.[10] This shift towards fatty acid utilization as an energy source is a key therapeutic goal in various metabolic disorders.

Signaling Pathway of this compound Action cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_downstream Downstream Effects AMPK AMPK ACC1_ACC2 ACC1 / ACC2 AMPK->ACC1_ACC2 Phosphorylates & Inhibits CP_640186 CP_640186 CP_640186->ACC1_ACC2 Inhibits Malonyl_CoA Malonyl-CoA ACC1_ACC2->Malonyl_CoA Produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC1_ACC2 Substrate CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acyl_Carnitine Fatty Acyl-Carnitine (Mitochondria) CPT1->Fatty_Acyl_Carnitine Produces Fatty_Acyl_CoA Fatty Acyl-CoA (Cytosol) Fatty_Acyl_CoA->CPT1 Substrate Beta_Oxidation β-Oxidation Fatty_Acyl_Carnitine->Beta_Oxidation Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: Signaling Pathway of this compound Action

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key data.

Table 1: In Vitro Efficacy of this compound
ParameterSystemTargetValueReference
IC50 Rat Liver HomogenateACC153 nM[11]
IC50 Rat Skeletal Muscle HomogenateACC261 nM[11]
IC50 HepG2 CellsFatty Acid & TG Synthesis~55 nM[6]
EC50 C2C12 CellsPalmitate Oxidation57 nM[6]
EC50 Rat Epitrochlearis Muscle StripsPalmitate Oxidation1.3 µM[6]
EC50 HepG2 CellsFatty Acid Synthesis Inhibition1.6 µM[6]
EC50 HepG2 CellsTriglyceride Synthesis Inhibition1.8 µM[6]
Table 2: In Vivo Efficacy of this compound in Rats
ParameterTissueValueReference
ED50 (Malonyl-CoA Lowering)Liver55 mg/kg[6]
ED50 (Malonyl-CoA Lowering)Soleus Muscle6 mg/kg[6]
ED50 (Malonyl-CoA Lowering)Quadriceps Muscle15 mg/kg[6]
ED50 (Malonyl-CoA Lowering)Cardiac Muscle8 mg/kg[6]
ED50 (Fatty Acid Synthesis Inhibition)Whole Body13 mg/kg[6]
ED50 (Fatty Acid Oxidation Stimulation)Whole Body~30 mg/kg[6]
Table 3: In Vivo Efficacy of this compound in Mice
ParameterModelValueReference
ED50 (Fatty Acid Synthesis Inhibition)CD1 Mice11 mg/kg[6]
ED50 (Fatty Acid Synthesis Inhibition)ob/ob Mice4 mg/kg[6]

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Palmitate

This protocol describes the measurement of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes) treated with this compound. The assay quantifies the conversion of [14C]-palmitate to 14CO2 and acid-soluble metabolites.[12][13]

Materials:

  • C2C12 cells

  • DMEM and appropriate cell culture supplements

  • This compound

  • [1-14C]palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Perchloric acid (1 M)

  • NaOH (1 M)

  • Scintillation fluid

  • Scintillation counter

  • 24-well cell culture plates

  • Whatman filter paper discs

Procedure:

  • Cell Culture and Treatment:

    • Seed C2C12 myoblasts in 24-well plates and differentiate into myotubes.

    • Treat myotubes with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).

  • Preparation of Radiolabeled Palmitate Medium:

    • Prepare a stock solution of [1-14C]palmitic acid complexed to fatty acid-free BSA.

    • Dilute the stock in serum-free DMEM to achieve the final desired concentrations of palmitate (e.g., 100 µM) and radioactivity (e.g., 0.4 µCi/mL).

    • Supplement the medium with L-carnitine (e.g., 0.5 mM).

  • Fatty Acid Oxidation Incubation:

    • Wash the treated myotubes with PBS.

    • Add the radiolabeled palmitate medium to each well.

    • Place a Whatman filter paper disc soaked in 1 M NaOH in the cap of a corresponding microcentrifuge tube for each well to trap the produced 14CO2.

    • Seal the wells and incubate at 37°C for a defined period (e.g., 3 hours).

  • Stopping the Reaction and Sample Collection:

    • Stop the reaction by adding 1 M perchloric acid to each well.

    • Allow the CO2 to be trapped on the filter paper for an additional 60-90 minutes at room temperature.

    • Transfer the filter paper to a scintillation vial.

    • Centrifuge the 24-well plate to pellet the precipitated protein and unoxidized palmitate.

    • Collect the supernatant containing the acid-soluble metabolites and transfer it to a separate scintillation vial.

  • Quantification:

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

    • The radioactivity on the filter paper represents the amount of 14CO2 produced (complete oxidation).

    • The radioactivity in the supernatant represents the acid-soluble metabolites (incomplete oxidation products like acetyl-CoA).

    • Normalize the results to the total protein content of each well.

Workflow for In Vitro Fatty Acid Oxidation Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Culture & Differentiate C2C12 myotubes Treatment 2. Treat with this compound or Vehicle Cell_Culture->Treatment Prepare_Medium 3. Prepare [14C]-Palmitate Medium Treatment->Prepare_Medium Add_Medium 4. Add Radiolabeled Medium to Cells Prepare_Medium->Add_Medium Incubate 5. Incubate at 37°C (e.g., 3 hours) Add_Medium->Incubate Stop_Reaction 6. Stop Reaction with Perchloric Acid Incubate->Stop_Reaction Trap_CO2 7. Trap 14CO2 with NaOH Filter Paper Stop_Reaction->Trap_CO2 Collect_Samples 8. Collect Filter Paper & Acid-Soluble Supernatant Trap_CO2->Collect_Samples Scintillation 9. Scintillation Counting Collect_Samples->Scintillation Data_Analysis 10. Normalize to Protein & Analyze Data Scintillation->Data_Analysis

Caption: Workflow for In Vitro Fatty Acid Oxidation Assay
In Vivo Measurement of Malonyl-CoA Levels

This protocol outlines the procedure for measuring tissue-specific malonyl-CoA concentrations in rats following oral administration of this compound.[2][6]

Materials:

  • Sprague-Dawley rats

  • This compound formulation for oral gavage

  • Trichloroacetic acid (TCA)

  • Internal standard ([13C3]malonyl-CoA)

  • Solid-phase extraction (SPE) columns

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle to rats via oral gavage at various doses.

    • At a specified time point post-dosing, anesthetize the animals.

  • Tissue Collection:

    • Rapidly excise tissues of interest (e.g., liver, soleus muscle, heart).

    • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

  • Extraction of Malonyl-CoA:

    • Homogenize the frozen tissue in cold 10% TCA containing the internal standard.

    • Centrifuge the homogenate to precipitate proteins.

  • Purification:

    • Isolate the acyl-CoAs from the supernatant using a reversed-phase SPE column.

    • Elute the acyl-CoAs and dry the eluate.

  • Quantification by HPLC-MS:

    • Reconstitute the sample in an appropriate buffer.

    • Inject the sample into the HPLC-MS system.

    • Separate malonyl-CoA from other acyl-CoAs using a suitable HPLC gradient.

    • Detect and quantify malonyl-CoA and the internal standard using mass spectrometry.

    • Calculate the concentration of malonyl-CoA in the original tissue sample based on the standard curve.

Conclusion

This compound is a powerful research tool for investigating the role of ACC and fatty acid metabolism in health and disease. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and the availability of established experimental protocols make it an invaluable asset for researchers in the fields of metabolic disease, oncology, and beyond. The data presented in this guide underscore the potential of ACC inhibition as a therapeutic strategy and highlight the utility of this compound in elucidating the complex regulation of cellular energy homeostasis. As research continues to unravel the intricacies of metabolic pathways, the use of specific and potent inhibitors like this compound will be instrumental in advancing our understanding and developing novel therapeutic interventions.

References

The Core Downstream Signaling Pathways of CP-640186: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-640186 is a potent, cell-permeable, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, this compound modulates two key metabolic pathways: the inhibition of de novo fatty acid synthesis and the stimulation of fatty acid oxidation. This dual action has positioned this compound and similar ACC inhibitors as promising therapeutic agents for metabolic diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, as well as having potential applications in oncology.[1][2][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core mechanisms to support further research and drug development efforts.

Mechanism of Action and Primary Downstream Effects

This compound exerts its primary effect by inhibiting the enzymatic activity of both ACC1 and ACC2.[5] ACC is the rate-limiting enzyme in the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in lipid metabolism, serving as a substrate for fatty acid synthase (FAS) in de novo lipogenesis and as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6]

By reducing intracellular levels of malonyl-CoA, this compound orchestrates a metabolic shift from lipid storage to lipid utilization. The primary downstream consequences are:

  • Inhibition of Fatty Acid Synthesis: Reduced malonyl-CoA levels limit the substrate available for fatty acid synthase, thereby decreasing the synthesis of new fatty acids. This is particularly relevant in lipogenic tissues like the liver and adipose tissue where ACC1 is predominantly expressed.

  • Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA alleviates the inhibition of CPT1, leading to increased transport of fatty acids into the mitochondria and a subsequent increase in their β-oxidation for energy production. This effect is prominent in oxidative tissues such as skeletal muscle and the heart, where ACC2 is the major isoform.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for the in vitro and in vivo activity of this compound.

Parameter Enzyme/Cell Line Value Reference
IC50Rat Liver ACC153 nM[5]
IC50Rat Skeletal Muscle ACC261 nM[5]
EC50 (Fatty Acid Synthesis Inhibition)HepG2 cells0.62 µM[5]
EC50 (Triglyceride Synthesis Inhibition)HepG2 cells1.8 µM[5]
EC50 (Palmitate Oxidation Stimulation)C2C12 cells57 nM[5]
EC50 (Palmitate Oxidation Stimulation)Isolated Rat Epitrochlearis Muscle1.3 µM[5]

Table 1: In Vitro Activity of this compound

Parameter Animal Model Value (ED50) Reference
Malonyl-CoA Reduction (Liver)Rat55 mg/kg[1]
Malonyl-CoA Reduction (Soleus Muscle)Rat6 mg/kg[1]
Malonyl-CoA Reduction (Quadriceps Muscle)Rat15 mg/kg[1]
Malonyl-CoA Reduction (Cardiac Muscle)Rat8 mg/kg[1]
Fatty Acid Synthesis InhibitionRat13 mg/kg[1]
Fatty Acid Synthesis InhibitionCD1 Mice11 mg/kg[1]
Fatty Acid Synthesis Inhibitionob/ob Mice4 mg/kg[1]
Whole Body Fatty Acid Oxidation StimulationRat~30 mg/kg[1]

Table 2: In Vivo Activity of this compound

Core Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

CP640186_Metabolic_Pathway cluster_inhibition Inhibition of Fatty Acid Synthesis cluster_stimulation Stimulation of Fatty Acid Oxidation CP640186 This compound ACC1 ACC1 CP640186->ACC1 Inhibits MalonylCoA_syn Malonyl-CoA ACC1->MalonylCoA_syn Catalyzes FAS Fatty Acid Synthase (FAS) MalonylCoA_syn->FAS Substrate for FattyAcids Fatty Acid Synthesis FAS->FattyAcids Leads to CP640186_ox This compound ACC2 ACC2 CP640186_ox->ACC2 Inhibits MalonylCoA_ox Malonyl-CoA ACC2->MalonylCoA_ox Catalyzes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA_ox->CPT1 Inhibits FattyAcid_Mito Fatty Acid Transport into Mitochondria CPT1->FattyAcid_Mito Facilitates BetaOxidation β-Oxidation FattyAcid_Mito->BetaOxidation Leads to

Figure 1: Core metabolic pathways modulated by this compound.

Extended Downstream Signaling: AMPK, Rac1-PAK2, and ROS

Beyond the direct modulation of lipid metabolism, evidence suggests that this compound can influence other signaling cascades.

Interaction with the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. When activated by low cellular energy status (high AMP:ATP ratio), AMPK phosphorylates and inactivates ACC, thus promoting a switch from anabolic to catabolic processes.[7][8][9][10] One study has shown that this compound treatment can lead to an increase in the phosphorylation of ACC.[6] This suggests a potential interplay between this compound and the AMPK signaling pathway, where the inhibitor might enhance or mimic the effects of AMPK on ACC.

CP640186_AMPK_Pathway cluster_logic Logical Relationship AMPK AMPK ACC ACC (ACC1/ACC2) AMPK->ACC Phosphorylates & Inactivates CP640186 This compound CP640186->ACC Directly Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes Production pACC Phosphorylated ACC (Inactive) pACC->MalonylCoA Production Inhibited logic_text This compound's effect on ACC activity is synergistic with AMPK-mediated inactivation of ACC.

Figure 2: Interaction of this compound with the AMPK signaling pathway.
Impact on the Rac1-PAK2 Pathway and ROS Production in Platelets

In human platelets, this compound has been shown to impair thrombin-induced aggregation.[11] This effect is associated with an increase in α-tubulin acetylation and a downregulation of the Rac1-PAK2 signaling pathway.[11] Rac1 is a small GTPase that, when activated, can stimulate its downstream effector, p21-activated kinase 2 (PAK2). This pathway is involved in cytoskeletal rearrangements and cellular signaling.[11] Furthermore, this compound treatment in platelets leads to a decrease in thrombin-induced reactive oxygen species (ROS) production.[11]

CP640186_Platelet_Pathway cluster_outcome Functional Outcome CP640186 This compound ACC_platelet ACC1 CP640186->ACC_platelet Inhibits Tubulin_Acetylation Increased α-tubulin Acetylation ACC_platelet->Tubulin_Acetylation Leads to Rac1 Rac1 Activation Tubulin_Acetylation->Rac1 Inhibits PAK2 PAK2 Phosphorylation Rac1->PAK2 Activates ROS Reactive Oxygen Species (ROS) Production Rac1->ROS Contributes to Platelet_Aggregation Platelet Aggregation PAK2->Platelet_Aggregation Promotes ROS->Platelet_Aggregation Promotes Impaired_Aggregation Impaired Platelet Aggregation

Figure 3: Downstream effects of this compound in platelets.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the downstream effects of this compound. These are generalized methods and may require optimization for specific experimental conditions.

Fatty Acid Synthesis Assay in HepG2 Cells

This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]-acetate, into newly synthesized fatty acids.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., EMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • [1,2-¹⁴C]-acetic acid, sodium salt

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the assay. Culture in complete medium.

  • Serum Starvation: Prior to the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 2 hours).

  • Radiolabeling: Add [1,2-¹⁴C]-acetic acid to each well at a final concentration of 0.5-1.0 µCi/mL. Incubate for 2-4 hours at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Lipid Extraction: Transfer the lysate to a new tube. Perform a saponification and extraction of fatty acids (e.g., using a modified Folch method).

  • Quantification: Add the extracted fatty acid fraction to a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Normalization: Determine the protein concentration of the cell lysate from each well to normalize the radioactivity counts.

Palmitate Oxidation Assay in C2C12 Myotubes

This assay measures the rate of β-oxidation of radiolabeled palmitate to CO₂ and acid-soluble metabolites.

Materials:

  • C2C12 myotubes (differentiated from myoblasts)

  • Culture and differentiation medium

  • This compound

  • [9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Krebs-Ringer bicarbonate buffer (or similar)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts to confluency and then induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Preparation of Palmitate-BSA Conjugate: Prepare a stock solution of the radiolabeled palmitate complexed with fatty acid-free BSA in Krebs-Ringer buffer.

  • Inhibitor Treatment: Pre-incubate the C2C12 myotubes with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).

  • Oxidation Reaction: Replace the medium with the pre-warmed palmitate-BSA conjugate solution containing the respective concentrations of this compound. Incubate at 37°C for 1-2 hours in a sealed plate or flask system that allows for the capture of evolved CO₂.

  • Measurement of CO₂: At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the medium to stop the reaction and release the dissolved CO₂. Capture the evolved ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in NaOH) placed in the sealed well.

  • Measurement of Acid-Soluble Metabolites (ASMs): Collect the acidified medium and centrifuge to pellet cell debris. The supernatant contains the ³H₂O (if using ³H-palmitate) or ¹⁴C-labeled ASMs.

  • Quantification: Measure the radioactivity of the CO₂ trap and the ASM fraction separately using a scintillation counter.

  • Normalization: Normalize the results to the total protein content of the cells in each well.

Rac1 Activity Assay (G-LISA) in Human Platelets

This protocol is a representative method for a G-LISA (GTPase-linked immunosorbent assay), a type of ELISA that measures the active, GTP-bound form of a GTPase.

Materials:

  • Isolated human platelets

  • This compound

  • Thrombin (or other platelet agonist)

  • Rac1 G-LISA Activation Assay Kit (contains Rac-GTP binding protein-coated plate, lysis buffer, antibodies, and detection reagents)

  • Microplate reader

Procedure:

  • Platelet Isolation: Isolate human platelets from whole blood using standard differential centrifugation methods.[12]

  • Inhibitor Treatment: Resuspend the washed platelets in a suitable buffer and pre-incubate with this compound (e.g., 60 µM) or vehicle (DMSO) for 2 hours at room temperature.[11]

  • Platelet Activation: Stimulate the platelets with an agonist such as thrombin (e.g., 100 mU/mL) for various time points (e.g., 0, 30, 60, 120 seconds).[11]

  • Cell Lysis: Immediately stop the reaction by adding ice-cold lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of each lysate and equalize all samples to the same concentration.

  • G-LISA Procedure:

    • Add the equalized lysates to the wells of the Rac-GTP binding protein-coated plate.

    • Incubate to allow the active Rac1 to bind to the plate.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody specific for Rac1.

    • Wash and add the secondary, enzyme-conjugated antibody.

    • Wash and add the colorimetric substrate.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.

Clinical Perspectives and Future Directions

While this compound itself has not been advanced into late-stage clinical trials, the inhibition of ACC remains a highly attractive target for the treatment of metabolic diseases. Several other ACC inhibitors have entered clinical development, demonstrating the therapeutic potential of this mechanism.[2][13] The preclinical data for this compound and its analogs have been instrumental in validating ACC as a druggable target.

Future research in this area will likely focus on:

  • Isoform Selectivity: Developing inhibitors with selectivity for either ACC1 or ACC2 to dissect the specific roles of each isoform and potentially minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of ACC inhibitors with other metabolic drugs (e.g., metformin) or anti-cancer agents.

  • Broader Therapeutic Applications: Exploring the utility of ACC inhibitors in other disease areas where lipid metabolism is dysregulated, such as in certain cancers that exhibit a high rate of de novo lipogenesis for membrane synthesis and signaling molecule production.

The comprehensive understanding of the downstream signaling pathways of ACC inhibitors like this compound, as outlined in this guide, is essential for the continued development of this promising class of therapeutic agents.

References

An In-depth Technical Guide to the CP-640186 Binding Site on Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. The critical role of ACC in metabolic regulation has made it an attractive target for the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes.

CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the binding of this compound to acetyl-CoA carboxylase, including quantitative binding data, detailed experimental protocols for characterization, and the signaling context of this interaction.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized across different ACC isoforms and species, as well as in cellular and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of ACC by this compound

Target EnzymeSpeciesIC50 (nM)
ACC1 (liver)Rat53[1][2][3][4][6]
ACC2 (skeletal muscle)Rat61[1][2][3][4][6]
ACC1 and ACC2Rat, Mouse, Monkey, Human~60[5]
ACC1 and ACC2Not Specified~55[7][8]

Table 2: Cellular and In Vivo Efficacy of this compound

EffectSystemEC50 / ED50
Stimulation of fatty acid oxidationC2C12 cells (ACC2)57 nM[2][7][8]
Stimulation of fatty acid oxidationRat epitrochlearis muscle strips1.3 µM[2][7][8]
Inhibition of fatty acid synthesisHepG2 cells0.62 µM[2]
Inhibition of triglyceride synthesisHepG2 cells1.8 µM[2]
Reduction of hepatic malonyl-CoARats55 mg/kg[1][7]
Reduction of soleus muscle malonyl-CoARats6 mg/kg[1][7]
Reduction of quadriceps muscle malonyl-CoARats15 mg/kg[1][7]
Reduction of cardiac muscle malonyl-CoARats8 mg/kg[1][7]
Inhibition of fatty acid synthesisRats13 mg/kg[1][6][7]
Inhibition of fatty acid synthesisCD1 mice11 mg/kg[1][6][7]
Inhibition of fatty acid synthesisob/ob mice4 mg/kg[1][6][7]
Stimulation of whole body fatty acid oxidationRats~30 mg/kg[1][6][7]

Mechanism of Action and Binding Site

This compound acts as a reversible, allosteric inhibitor of the carboxyltransferase (CT) activity of ACC.[9] Kinetic studies have shown that its inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[1][7] This indicates that this compound does not bind to the active site of the biotin carboxylase (BC) domain or the substrate binding sites of the CT domain.

X-ray crystallography studies of the yeast ACC CT domain in complex with this compound have revealed the precise binding location.[9] The inhibitor binds at the interface of the CT domain dimer, in a region that is believed to be the binding site for the carboxybiotinyl prosthetic group.[9] This binding interaction does not induce significant conformational changes in the enzyme.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its characterization.

Mechanism of this compound Inhibition of ACC CT_A CT Domain A MalonylCoA Malonyl-CoA CT_A->MalonylCoA Carboxyl Transfer CT_B CT Domain B CT_B->MalonylCoA CP640186 This compound CP640186->CT_A Binds to dimer interface CP640186->CT_B Biotin Carboxybiotin Biotin->CT_A Binding blocked Biotin->CT_B AcetylCoA Acetyl-CoA AcetylCoA->CT_A AcetylCoA->CT_B

Mechanism of this compound binding to the ACC CT domain.

Experimental Workflow for ACC Inhibitor Characterization HTS High-Throughput Screening (e.g., ADP-Glo Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (IC50 Determination) Hit_ID->Biochem_Assay Kinetic_Studies Kinetic Mechanism Studies Biochem_Assay->Kinetic_Studies Cellular_Assays Cellular Assays (Fatty Acid Synthesis/Oxidation) Biochem_Assay->Cellular_Assays Structural_Studies Structural Studies (X-ray Crystallography) Kinetic_Studies->Structural_Studies In_Vivo In Vivo Studies (Rodent Models) Cellular_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Workflow for ACC inhibitor identification and characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ACC inhibitors. The following sections outline the key experimental protocols.

Recombinant ACC Expression and Purification

Objective: To produce purified, active ACC1 and ACC2 for in vitro assays.

Methodology:

  • Vector Construction: The cDNAs for human or rat ACC1 and ACC2 are cloned into a baculovirus expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification.

  • Baculovirus Generation: The recombinant baculovirus is generated by transfecting insect cells (e.g., Sf9) with the expression vector.

  • Protein Expression: Suspension cultures of insect cells (e.g., High-Five™) are infected with the high-titer recombinant baculovirus. Cells are typically harvested 48-72 hours post-infection.

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors) and lysed by sonication or microfluidization.

  • Affinity Chromatography: The clarified cell lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed extensively, and the protein is eluted with an appropriate elution buffer (e.g., containing imidazole).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is eluted in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM NaCl, 1 mM DTT, 10% glycerol).

  • Protein Characterization: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay (e.g., Bradford or BCA). The activity of the purified enzyme should be confirmed using an activity assay.

Acetyl-CoA Carboxylase Activity Assay

Objective: To measure the enzymatic activity of ACC and determine the inhibitory potency (IC50) of compounds like this compound.

Methodology (ADP-Glo™ Kinase Assay):

This assay quantifies the amount of ADP produced during the ACC-catalyzed reaction.

  • Reaction Setup: The ACC reaction is set up in a multi-well plate. Each well contains:

    • ACC enzyme (recombinant or purified from a native source)

    • Substrates: Acetyl-CoA, ATP, and sodium bicarbonate

    • Cofactors: MgCl2 and citrate (an allosteric activator)

    • This compound or other test compounds at various concentrations (or DMSO as a vehicle control).

    • The reaction is typically carried out in a buffer such as 50 mM HEPES, pH 7.5.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes) during which the enzymatic reaction proceeds.

  • ADP-Glo™ Reagent Addition: After the incubation period, ADP-Glo™ Reagent is added to each well. This reagent terminates the enzymatic reaction and depletes the remaining ATP.

  • Kinase Detection Reagent Addition: Following a brief incubation, the Kinase Detection Reagent is added. This reagent contains an enzyme (luciferase) that catalyzes the conversion of the ADP produced into a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the ACC activity.

  • Data Analysis: The luminescence data is used to calculate the percent inhibition of ACC activity at each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

X-ray Crystallography of the ACC-CP-640186 Complex

Objective: To determine the three-dimensional structure of this compound bound to the ACC CT domain to elucidate the binding mode.

Methodology:

  • Protein Expression and Purification: The carboxyltransferase (CT) domain of ACC (e.g., from yeast) is expressed and purified as described in Protocol 1.

  • Complex Formation: The purified CT domain is incubated with an excess of this compound to ensure complete binding.

  • Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A range of crystallization conditions (precipitants, buffers, pH, and additives) are tested to identify conditions that yield diffraction-quality crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of the CT domain as a search model. The electron density map is then used to build and refine the model of the protein-inhibitor complex. The final structure is validated for its geometric quality.

Fluorescence Anisotropy Binding Assay

Objective: To measure the binding affinity (Kd) of this compound to the ACC CT domain.

Methodology:

  • Fluorophore Labeling: A fluorescent probe is covalently attached to this compound or a derivative. Alternatively, a fluorescently labeled competitor that binds to the same site can be used in a competition assay format.

  • Assay Setup: A solution of the purified ACC CT domain is placed in a cuvette. The fluorescently labeled ligand is then titrated into the protein solution.

  • Fluorescence Anisotropy Measurement: After each addition of the labeled ligand and a brief incubation period to reach equilibrium, the fluorescence anisotropy is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission is measured in both the vertical and horizontal planes.

  • Data Analysis: The change in fluorescence anisotropy is plotted against the concentration of the labeled ligand. The data are then fit to a binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Conclusion

This compound is a well-characterized inhibitor of acetyl-CoA carboxylase that targets the carboxyltransferase domain at the dimer interface. Its isozyme-nonselective inhibition of both ACC1 and ACC2 leads to a dual mechanism of action: the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of metabolic diseases and drug discovery, facilitating further investigation into the therapeutic potential of ACC inhibition.

References

Methodological & Application

Application Notes and Protocols for CP-640186

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for in vitro experiments using CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). The information is intended for researchers, scientists, and drug development professionals working in metabolic diseases and oncology.

Mechanism of Action

This compound is a reversible, allosteric inhibitor of both ACC1 and ACC2 isoforms.[1][2][3] It binds to the carboxyltransferase (CT) domain active site at the dimer interface.[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1][2][3][4] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo fatty acid synthesis.[5] The reduction in malonyl-CoA levels leads to two primary effects: the inhibition of fatty acid synthesis (primarily through ACC1) and the stimulation of fatty acid oxidation (by relieving ACC2-mediated inhibition of carnitine palmitoyltransferase 1, CPT1).[2][5]

cluster_cytosol Cytosol cluster_mito Mitochondrial Membrane AcetylCoA_cytosol Acetyl-CoA ACC1 ACC1 AcetylCoA_cytosol->ACC1 MalonylCoA_cytosol Malonyl-CoA ACC1->MalonylCoA_cytosol FAS Fatty Acid Synthase (FAS) MalonylCoA_cytosol->FAS FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids AcetylCoA_mito Acetyl-CoA ACC2 ACC2 AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 inhibition FAO Fatty Acid Oxidation CPT1->FAO FattyAcylCoA Fatty Acyl-CoA (from cytosol) FattyAcylCoA->CPT1 CP640186 This compound CP640186->ACC1 inhibition CP640186->ACC2 inhibition

Caption: this compound inhibits ACC1 and ACC2, blocking lipogenesis and promoting fatty acid oxidation.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound across various assays.

Table 1: Enzymatic Inhibition
Target EnzymeSpeciesIC50 ValueReference
ACC1Rat (liver)53 nM[1][4][6][7]
ACC2Rat (skeletal muscle)61 nM[1][4][6][7]
ACC1/ACC2 (Isozyme-nonselective)Multiple~50-60 nM[2][5][8]
Table 2: Cellular Activity
Assay TypeCell Line / TissueMetricValueReference
Fatty Acid Synthesis InhibitionHepG2EC500.62 µM[6][7]
Triglyceride Synthesis InhibitionHepG2EC501.8 µM[6][7]
Fatty Acid Oxidation StimulationC2C12 cellsEC5057 nM[1][2][3][6][7][8]
Fatty Acid Oxidation StimulationRat epitrochlearis muscleEC501.3 µM[2][3][6][7][8]
Cell Proliferation InhibitionH460 & Human Fibroblasts% Decrease~30% at 20 µM (48h)[6][7]

Experimental Protocols

Protocol 1: ACC1/ACC2 Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 of this compound against purified human ACC1 or ACC2. It is based on a luminescent ADP detection assay.

Materials:

  • Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (HCO₃⁻)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).

  • Enzyme Preparation: Dilute recombinant ACC1 or ACC2 in cold assay buffer to the desired concentration.

  • Assay Reaction:

    • Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells.

    • Add 10 µL of diluted enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing Acetyl-CoA, ATP, and Bicarbonate in assay buffer. Final concentrations should be optimized, but a starting point is 10 µM for each.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A 1. Prepare Reagents (this compound Dilutions, Enzyme, Substrates) B 2. Add this compound/Vehicle and ACC Enzyme to Plate A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate Reaction (Add Substrate Mix) C->D E 5. Incubate (60 min, 30°C) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Develop Signal (Add Kinase Detection Reagent) F->G H 8. Read Luminescence G->H I 9. Calculate IC50 H->I

Caption: Workflow for the ACC enzymatic inhibition assay using ADP-Glo technology.

Protocol 2: Inhibition of Fatty Acid Synthesis in HepG2 Cells

This protocol measures the effect of this compound on de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • [¹⁴C]-Sodium Acetate

  • Scintillation vials and scintillation fluid

  • Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)

Procedure:

  • Cell Culture: Plate HepG2 cells in 12-well plates and grow to ~80-90% confluency.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.01 µM to 50 µM) or vehicle (DMSO) in serum-free medium for 2 hours.[6][7]

  • Radiolabeling: Add [¹⁴C]-Sodium Acetate (final concentration ~1 µCi/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash cells twice with cold PBS.

    • Lyse the cells and extract total lipids by adding a hexane:isopropanol (3:2) solvent mixture.

    • Collect the organic phase containing the lipids.

  • Quantification:

    • Evaporate the solvent and resuspend the lipid extract in scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize radioactivity counts to total protein content for each well.

    • Calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle control.

    • Plot the data to determine the EC50 value.

Protocol 3: Stimulation of Fatty Acid Oxidation in C2C12 Cells

This protocol assesses the ability of this compound to stimulate fatty acid oxidation by measuring the conversion of radiolabeled palmitate to CO₂.

Materials:

  • C2C12 myoblasts, differentiated into myotubes

  • This compound

  • [¹⁴C]-Palmitic acid complexed to BSA

  • Sealed incubation flasks with a center well for CO₂ trapping

  • Hyamine hydroxide or similar CO₂ trapping agent

  • Scintillation fluid

Procedure:

  • Cell Culture: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Compound Treatment: Pre-incubate the differentiated C2C12 myotubes with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 2 hours.[6][7]

  • Oxidation Reaction:

    • Add [¹⁴C]-Palmitate-BSA complex to the medium.

    • Seal the flasks, which should contain a small center well holding a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

    • Incubate for 1-2 hours at 37°C.

  • CO₂ Trapping and Measurement:

    • Stop the reaction by injecting perchloric acid into the medium, which releases the dissolved ¹⁴CO₂.

    • Allow the flasks to sit for another 60 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

  • Data Analysis:

    • Measure radioactivity using a scintillation counter.

    • Calculate the fold-stimulation of fatty acid oxidation relative to the vehicle control.

    • Plot the data to determine the EC50 value for stimulation.[1][6][7]

References

Application Notes and Protocols for CP-640186 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It targets both ACC1, the lipogenic tissue isozyme, and ACC2, the oxidative tissue isozyme, with IC50 values of approximately 53-55 nM and 61 nM, respectively.[2][3] By inhibiting ACC, this compound effectively blocks the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism. This dual inhibition leads to a decrease in fatty acid synthesis and a simultaneous increase in fatty acid oxidation.[1][4] These characteristics make this compound a valuable tool for researchers studying metabolic syndrome, obesity, type 2 diabetes, and other related metabolic disorders in preclinical mouse models.[5][6]

Signaling Pathway of this compound Action

This compound exerts its effect by inhibiting the two isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. ACC1 is a cytosolic enzyme primarily involved in converting acetyl-CoA to malonyl-CoA for de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for oxidation. By inhibiting both, this compound reduces lipid synthesis and promotes lipid burning.

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria cluster_Inhibitor Citrate Citrate AcetylCoA_cyto Acetyl-CoA Citrate->AcetylCoA_cyto ACC1 ACC1 AcetylCoA_cyto->ACC1 ACC2 ACC2 AcetylCoA_cyto->ACC2 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FAS Fatty Acid Synthesis MalonylCoA_cyto->FAS Activates FattyAcids_mito Fatty Acyl-CoA CPT1 CPT1 FattyAcids_mito->CPT1 FAO Fatty Acid Oxidation CPT1->FAO CP640186 This compound CP640186->ACC1 CP640186->ACC2 MalonylCoA_mito Malonyl-CoA MalonylCoA_mito->CPT1 Inhibits ACC2->MalonylCoA_mito

Caption: Mechanism of this compound action on fatty acid metabolism.

Quantitative Data Summary

Efficacy and Dosage of this compound in Mice

The effective dose of this compound in mice varies depending on the mouse strain, the intended biological effect, and the duration of the study. Acute and chronic dosing regimens have been reported.

Mouse StrainDosing RegimenRouteObserved EffectED₅₀ (mg/kg)Citation
CD1 MiceSingle DoseOralInhibition of fatty acid synthesis11[1][2]
ob/ob MiceSingle DoseOralInhibition of fatty acid synthesis4[1][2]
ob/ob MiceSingle DoseOral GavageAcute efficacy at 1 hour post-dose4.6[3][7]
ob/ob MiceSingle DoseOral GavageAcute efficacy at 4 hours post-dose9.7[3][7]
ob/ob MiceSingle DoseOral GavageAcute efficacy at 8 hours post-dose21[3][7]
Diet-Induced Obese (HFD) Mice75 mg/kg daily for 4 weeksOral GavageDecreased body weight gain and improved glucose toleranceN/A[5][6]
ob/ob Mice100 mg/kg single doseOral GavageComplete shift from carbohydrate to fatty acid utilizationN/A[3]
Pharmacokinetic Parameters of this compound in ob/ob Mice

Pharmacokinetic studies have been conducted to determine the bioavailability and clearance of this compound.

Administration RouteDose (mg/kg)T½ (h)Tₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀₋∞ (ng·h/mL)Bioavailability (%)Citation
Intravenous51.1N/AN/AN/AN/A[2][7]
Oral Gavage101.10.252177306850[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Two common vehicle formulations are used for the oral delivery of this compound.

A. Carboxymethylcellulose (CMC) Suspension [5]

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.

  • Suspend the this compound powder in the 0.5% CMC solution.

  • Vortex thoroughly before each administration to ensure a homogenous suspension.

B. Solubilized Formulation [3] This protocol yields a clear solution for administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final working solution, add each solvent sequentially. For a 1 mL final volume:

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix until uniform.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • It is recommended to prepare this working solution fresh on the day of use.[3]

Protocol 2: Acute Efficacy Study in ob/ob Mice

This protocol is designed to assess the short-term effects of this compound on fatty acid synthesis.

A 1. Animal Model Male ob/ob mice B 2. Acclimatization Standard housing and diet A->B C 3. Drug Preparation Prepare this compound (e.g., 4.6-21 mg/kg) using appropriate vehicle B->C D 4. Administration Single oral gavage C->D E 5. Endpoint Measurement Measure inhibition of fatty acid synthesis at 1, 4, or 8 hours post-dose D->E F 6. Data Analysis Calculate ED50 values E->F

Caption: Workflow for an acute efficacy study of this compound.

Methodology:

  • Animals: Use male ob/ob mice, a common model for obesity and metabolic studies.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Grouping: Divide mice into vehicle control and treatment groups.

  • Drug Administration: Administer a single dose of this compound via oral gavage. Doses can range from 4.6 to 21 mg/kg to determine the dose-response relationship at different time points.[3][7]

  • Endpoint Assessment: At specific time points (e.g., 1, 4, and 8 hours) after administration, assess the rate of fatty acid synthesis in relevant tissues (e.g., liver, adipose) using established methods such as radiolabeled acetate incorporation.

  • Data Analysis: Calculate the ED₅₀, the dose required to achieve 50% of the maximal inhibition of fatty acid synthesis.

Protocol 3: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the long-term metabolic benefits of this compound.[5][6]

A 1. Model Induction Feed mice a high-fat diet (HFD) for ~16 weeks to induce obesity B 2. Group Assignment Divide mice into HFD (vehicle) and HFD + this compound groups A->B C 3. Chronic Dosing Administer this compound (75 mg/kg) or vehicle daily by oral gavage for 4 weeks B->C D 4. Monitoring Measure body weight weekly C->D E 5. Final Assessment Perform glucose tolerance test. Collect tissues for biochemical and histological analysis C->E

Caption: Workflow for a chronic study in a diet-induced obesity model.

Methodology:

  • Animals and Diet: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (HFD) for 16 weeks.[6]

  • Treatment: After the diet-induction period, administer this compound (e.g., 75 mg/kg) or a vehicle control (0.5% CMC) once daily via oral gavage for a period of 4 weeks.[5]

  • In-life Monitoring: Monitor body weight weekly throughout the treatment period.[5] Observe animals for any signs of toxicity. No adverse reactions were reported at this dose.[5]

  • Metabolic Phenotyping: At the end of the treatment period, perform a glucose tolerance test (GTT) to evaluate improvements in glucose homeostasis.[5]

References

CP-640186: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of CP-640186, a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).

This compound acts as an allosteric and reversible inhibitor of both ACC1 and ACC2, with IC50 values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively[1][2][3]. By inhibiting ACC, this compound blocks the synthesis of malonyl-CoA, a critical precursor for fatty acid synthesis and a regulator of fatty acid oxidation[1]. This mechanism of action makes it a valuable tool for studying metabolic pathways and for the development of therapeutics targeting metabolic disorders.

Data Presentation: Solubility Profile

The solubility of this compound is a critical factor in the preparation of stock solutions for in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilitySource(s)
DMSO≥ 19.95 mg/mL to 97 mg/mL[2][4][5]
DMF30 mg/mL[1]
Ethanol30 mg/mL to 97 mg/mL[1][2]
WaterInsoluble[2]
PBS (pH 7.2)10 mg/mL[1]
H₂O (with sonication)50 mg/mL (as hydrochloride salt)[6]

Note: The molecular weight of this compound is 485.62 g/mol [2][5]. Some sources indicate that the molecular weight may be batch-specific due to variable water content; it is advisable to refer to the vial label or certificate of analysis for the specific batch[7]. For the hydrochloride salt, the molecular weight will be different.

Experimental Protocols: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound, primarily for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Protocol:

  • Pre-warming the Solvent: If you intend to prepare a high-concentration stock solution, pre-warm the DMSO to 37°C to aid in dissolution[4][8].

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Adding the Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 485.62), you would add 205.9 µL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for several minutes until the powder is completely dissolved.

    • If the compound does not fully dissolve, you can sonicate the tube for a short period[4][8].

    • Alternatively, or in combination with sonication, you can warm the solution at 37°C for a brief period to enhance solubility[4][8].

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[4][9].

    • Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or longer, depending on the supplier's recommendation)[4][5][9].

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

G cluster_0 Stock Solution Preparation Workflow start Start: Weigh this compound Powder weigh weigh add_solvent Add Anhydrous DMSO weigh->add_solvent Calculate required volume dissolve Ensure Complete Dissolution add_solvent->dissolve Vortex / Sonicate / Warm aliquot Aliquot into Single-Use Tubes dissolve->aliquot Dispense into smaller volumes store Store at -20°C or -80°C aliquot->store Prevent freeze-thaw cycles ready ready store->ready Ready for experimental use

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_1 This compound Mechanism of Action acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC1 & ACC2) acetyl_coa->acc bicarbonate Bicarbonate bicarbonate->acc atp ATP atp->acc malonyl_coa Malonyl-CoA acc->malonyl_coa fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis Promotes cpt1 CPT1 malonyl_coa->cpt1 Inhibits fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation Promotes cp640186 This compound cp640186->acc Inhibits

Caption: Signaling Pathway of this compound Inhibition.

References

Application Notes and Protocols: Dissolving CP-640186 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the dissolution of CP-640186, a potent, non-selective Acetyl-CoA Carboxylase (ACC) inhibitor, in Dimethyl Sulfoxide (DMSO). It includes solubility data, step-by-step instructions for preparing stock solutions, safety precautions, and a diagram illustrating the compound's mechanism of action.

Introduction to this compound

This compound is a cell-permeable, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms with IC₅₀ values of 53 nM and 61 nM for rat liver ACC1 and rat skeletal muscle ACC2, respectively. ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting ACC, this compound effectively blocks de novo fatty acid synthesis and promotes fatty acid oxidation. This mechanism makes it a valuable tool for research in metabolic diseases, such as obesity and diabetes, as well as in oncology.

Solubility Data

The solubility of this compound in DMSO can vary slightly between suppliers, likely due to differences in crystalline form and purity. It is crucial to use anhydrous, high-purity DMSO for optimal dissolution, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.

ParameterValueSource
Molecular Weight 485.62 g/mol
Solubility in DMSO 30 mg/mL to 100 mg/mL
(61.78 mM to 205.92 mM)
Specific Solubility Data 100 mg/mL (205.92 mM)MedchemExpress
97 mg/mL (199.74 mM)Selleck Chemicals
45 mg/mL (92.67 mM)TargetMol
30 mg/mLCayman Chemical
≥ 19.95 mg/mLGlpBio
Appearance Crystalline solid

Materials and Equipment

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, preferably from a newly opened bottle.

  • Sterile, amber glass vials or polypropylene tubes.

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes (P1000, P200, P20)

  • Ultrasonic water bath (sonicator)

  • Water bath or heating block (optional, for gentle warming)

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Experimental Protocols

Safety Precautions
  • DMSO Handling: DMSO is a combustible liquid that can readily penetrate the skin and may carry dissolved chemicals into the body. Always handle DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles and chemical-resistant gloves.

  • Compound Handling: this compound is a potent bioactive compound. Avoid inhalation of the powder and direct contact with skin or eyes.

Protocol for Preparing a 10 mM Stock Solution

This protocol provides a general method for preparing a commonly used concentration. Adjust the mass of this compound and the volume of DMSO as needed for your specific experimental requirements.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 5 mg) and record the exact mass.

  • Solvent Calculation: Calculate the required volume of DMSO to achieve the target concentration.

    • Formula: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example for 5 mg to make 10 mM: Volume (mL) = [5 mg / 485.62 mg/mmol] / 10 mmol/L = 1.0296 mL

  • Dissolution: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), store at -20°C. For long-term storage (6 months or more), store at -80°C. Keep vials tightly sealed and protected from light.

Diagrams

Experimental Workflow for Dissolution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Calculate Required Volume of DMSO D Add Anhydrous DMSO to Powder C->D E Vortex Thoroughly D->E F Sonication / Gentle Warming (If Necessary) E->F G Visually Inspect for Clarity F->G H Aliquot Solution G->H I Store at -20°C or -80°C H->I

Caption: Workflow for dissolving this compound in DMSO.

Signaling Pathway: Mechanism of Action of this compound

Application Notes and Protocols: CP-640186 Treatment in HepG2 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4][5] ACC is a critical enzyme in the fatty acid biosynthesis pathway, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][4][5][6] There are two main isoforms of ACC in mammals: ACC1, which is predominantly found in lipogenic tissues like the liver and adipose tissue, and ACC2, which is primarily located in oxidative tissues such as skeletal muscle and the heart.[7] By inhibiting both ACC1 and ACC2, this compound effectively reduces the levels of malonyl-CoA in both lipogenic and oxidative tissues.[5] This dual inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making this compound a valuable tool for studying metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and the metabolic syndrome.[2][7] The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver metabolism, and as such, is an excellent system for investigating the cellular effects of ACC inhibitors like this compound.[2]

Mechanism of Action in HepG2 Cells

In HepG2 cells, this compound exerts its effects primarily through the inhibition of ACC1.[2] ACC1 is the cytosolic isoform of ACC that produces the malonyl-CoA pool utilized for de novo lipogenesis.[5][8] this compound is a reversible and allosteric inhibitor that binds to the carboxyltransferase (CT) domain of ACC.[9] This inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[2][9]

The direct consequence of ACC inhibition by this compound is a reduction in the intracellular concentration of malonyl-CoA. Malonyl-CoA is the essential building block for the synthesis of fatty acids by fatty acid synthase (FAS).[5] Therefore, a decrease in malonyl-CoA levels leads to a direct inhibition of fatty acid synthesis. Furthermore, malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] While the impact on fatty acid oxidation is more pronounced in tissues with high ACC2 expression, the reduction of malonyl-CoA in HepG2 cells can also contribute to an increase in fatty acid oxidation.

The activity of ACC is also regulated by upstream signaling pathways, most notably by AMP-activated protein kinase (AMPK). AMPK, a key sensor of cellular energy status, can phosphorylate and inactivate ACC.[10][11] While this compound directly inhibits ACC, it is important to consider the broader context of cellular energy homeostasis and the potential interplay with the AMPK signaling pathway in HepG2 cells.

Data Presentation

The following tables summarize the quantitative data for the effects of this compound.

Parameter Value Enzyme/Cell Line Reference
IC5053 nMRat Liver ACC1[1][3][4][6]
IC5061 nMRat Skeletal Muscle ACC2[1][3][4][6]
IC50~55 nMBoth ACC Isozymes[2][3]
IC500.84 µMInhibition of fatty acid synthesisHepG2 cells (48 hr treatment)
EC500.62 µMInhibition of fatty acid synthesisHepG2 cells (2 hr treatment)[1][4]
EC501.8 µMInhibition of triglyceride (TG) synthesisHepG2 cells (2 hr treatment)[1][4]

Experimental Protocols

HepG2 Cell Culture and Maintenance
  • Cell Line: HepG2 (human hepatoma cell line).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Treatment Protocol
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).

  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours before treatment.

  • Treatment: Remove the growth medium and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 2 hours for acute effects on synthesis, or 24-48 hours for longer-term effects).[1][4]

Fatty Acid Synthesis Assay (using [¹⁴C]-Acetate Incorporation)
  • Principle: This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into the lipid fraction of the cells.

  • Procedure:

    • Culture and treat HepG2 cells with this compound as described above.

    • During the last 2-4 hours of the treatment period, add [¹⁴C]-acetate to the culture medium.

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

    • Measure the radioactivity in the lipid extract using a scintillation counter.

    • Normalize the radioactivity to the total protein content of the cell lysate.

    • Compare the [¹⁴C]-acetate incorporation in this compound-treated cells to that in vehicle-treated control cells.

Triglyceride (TG) Synthesis Assay
  • Principle: This assay quantifies the amount of triglycerides in the cells.

  • Procedure:

    • Culture and treat HepG2 cells with this compound.

    • After the treatment period, wash the cells with PBS and lyse them.

    • Use a commercial colorimetric or fluorometric triglyceride quantification kit to measure the TG content in the cell lysates.

    • Normalize the TG content to the total protein concentration.

    • Compare the TG levels in this compound-treated cells to those in vehicle-treated controls.

Cell Viability/Cytotoxicity Assay
  • Principle: To ensure that the observed effects on fatty acid and triglyceride synthesis are not due to cytotoxicity, a cell viability assay should be performed.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and treat with a range of this compound concentrations.

    • After the desired incubation period (e.g., 24 or 48 hours), assess cell viability using a standard method such as the MTT assay, or by using a reagent like CellTiter-Glo which measures ATP levels as an indicator of cell viability.[12]

    • Measure the absorbance or luminescence according to the manufacturer's instructions.

    • Express the results as a percentage of the viability of the vehicle-treated control cells.

Visualizations

G cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion AcetylCoA Acetyl-CoA ACC1 ACC1 (Acetyl-CoA Carboxylase 1) AcetylCoA->ACC1 + Bicarbonate + ATP Citrate Citrate Citrate->AcetylCoA MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acids FAS->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides Esterification FattyAcids->CPT1 Transport CP640186 This compound CP640186->ACC1 Inhibition FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: Mechanism of action of this compound in HepG2 cells.

G cluster_assays Downstream Assays start Start seed_cells Seed HepG2 Cells in Culture Plates start->seed_cells incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h prepare_cpd Prepare this compound Working Solutions incubate_24h->prepare_cpd treat_cells Treat Cells with this compound or Vehicle Control incubate_24h->treat_cells prepare_cpd->treat_cells incubate_treatment Incubate for Desired Period (e.g., 2h, 24h, 48h) treat_cells->incubate_treatment fas_assay Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation) incubate_treatment->fas_assay tg_assay Triglyceride Quantification incubate_treatment->tg_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate_treatment->viability_assay data_analysis Data Analysis and Quantification fas_assay->data_analysis tg_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound treatment of HepG2 cells.

References

Application Notes and Protocols: Utilizing CP-640186 in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1] ACC is a critical enzyme in the regulation of fatty acid metabolism, existing in two primary isoforms: ACC1 (predominantly in lipogenic tissues like the liver and adipose tissue) and ACC2 (enriched in oxidative tissues such as skeletal and cardiac muscle). By inhibiting both ACC1 and ACC2, this compound effectively reduces the synthesis of malonyl-CoA, a key metabolite that both serves as a substrate for fatty acid synthesis and allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for oxidation. Consequently, inhibition of ACC by this compound leads to a decrease in fatty acid synthesis and a concurrent increase in fatty acid oxidation.[2]

C2C12 myotubes, a well-established in vitro model of skeletal muscle fibers, are an invaluable tool for studying muscle metabolism, myogenesis, and the effects of therapeutic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in C2C12 myotubes, intended to guide researchers in investigating its effects on cellular metabolism and signaling.

Data Presentation

Quantitative Data Summary of this compound
ParameterSpecies/TissueTargetValueReference
IC₅₀Rat LiverACC153 nM[1]
IC₅₀Rat Skeletal MuscleACC261 nM[1]
EC₅₀ (Palmitate Oxidation)C2C12 cellsACC257 nM[2]
Maximal Stimulation (Palmitate Oxidation)C2C12 cellsACC2280%[1]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in C2C12 Myotubes

cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix CP640186 This compound ACC Acetyl-CoA Carboxylase (ACC) CP640186->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcylCoA Fatty Acyl-CoA (Cytosol) Mitochondria Mitochondria FattyAcylCoA->Mitochondria Transport via CPT1 FAO Fatty Acid Oxidation (β-oxidation) Mitochondria->FAO ATP ATP FAO->ATP Generates

Caption: Mechanism of this compound in C2C12 myotubes.

General Experimental Workflow

Start Start Culture C2C12 Myoblast Culture Start->Culture Differentiate Induce Differentiation (Low Serum Medium) Culture->Differentiate Treat Treat Myotubes with This compound Differentiate->Treat Assay Perform Assays: - Fatty Acid Oxidation - Glucose Uptake - Western Blot - Gene Expression Treat->Assay Analyze Data Analysis Assay->Analyze End End Analyze->End

Caption: General workflow for studying this compound in C2C12 myotubes.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): High-glucose DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Tissue culture plates/flasks

Protocol:

  • Myoblast Proliferation:

    • Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells when they reach 70-80% confluency to maintain their myogenic potential. Do not allow cells to become fully confluent during the proliferation phase.

    • To passage, wash the cells with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with GM, centrifuge the cells, and resuspend in fresh GM for plating.

  • Myotube Differentiation:

    • Seed C2C12 myoblasts in the desired culture plates at a density that will allow them to reach ~90-100% confluency.

    • Once confluent, aspirate the GM and wash the cells twice with PBS.

    • Add DM to the cells to induce differentiation.

    • Replace the DM every 24-48 hours.

    • Myotubes, characterized by their elongated and multinucleated morphology, should be visible within 3-4 days and are typically considered fully differentiated by day 5-7.

Treatment of C2C12 Myotubes with this compound

Materials:

  • Differentiated C2C12 myotubes

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Serum-free DMEM

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared for further dilution. Store the stock solution at -20°C or -80°C.

  • Treatment:

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in serum-free DMEM or the appropriate assay buffer.

    • It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific assay.[1]

    • A typical treatment duration is 2 hours for acute metabolic studies.[1]

    • Always include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.

Fatty Acid Oxidation Assay

This protocol is based on the measurement of radiolabeled CO₂ released from the oxidation of radiolabeled fatty acids (e.g., [¹⁴C]palmitate).

Materials:

  • Differentiated C2C12 myotubes in 24-well plates

  • [¹⁴C]palmitate

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • This compound

  • Whatman filter paper discs

  • Scintillation vials and scintillation cocktail

Protocol:

  • Pre-incubation:

    • Wash the differentiated myotubes twice with warm PBS.

    • Pre-incubate the cells for 30-60 minutes at 37°C in KRB buffer.

  • Incubation with [¹⁴C]palmitate:

    • Prepare the incubation medium containing KRB buffer, [¹⁴C]palmitate complexed to BSA, L-Carnitine, and the desired concentrations of this compound or vehicle (DMSO).

    • Add the incubation medium to the cells.

    • Seal the plates and incubate for 1-2 hours at 37°C.

  • Capture of ¹⁴CO₂:

    • Place a Whatman filter paper disc soaked in a CO₂ trapping agent (e.g., 1 M NaOH) in a suspended center well or attached to the lid of the plate.

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) to the cell medium.

    • Allow the ¹⁴CO₂ to be trapped on the filter paper for at least 1 hour at room temperature.

  • Quantification:

    • Transfer the filter paper to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the results to the total protein content in each well.

Glucose Uptake Assay (2-NBDG)

This protocol utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Differentiated C2C12 myotubes in a black 96-well plate

  • This compound

  • 2-NBDG

  • Glucose-free DMEM

  • Insulin (optional, as a positive control)

  • PBS

Protocol:

  • Pre-treatment and Starvation:

    • Wash the myotubes twice with warm PBS.

    • Incubate the cells in glucose-free DMEM for 1-2 hours at 37°C to starve them of glucose.

  • Treatment with this compound:

    • Replace the starvation medium with fresh glucose-free DMEM containing this compound or vehicle and incubate for the desired treatment time (e.g., 2 hours).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.

    • Add PBS or a suitable lysis buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • Normalize the fluorescence values to the total protein content per well.

Western Blot Analysis for Phosphorylated Proteins (p-ACC, p-AMPK)

Materials:

  • Differentiated C2C12 myotubes

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-ACC (Ser79), anti-total ACC, anti-p-AMPK (Thr172), anti-total AMPK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis:

    • After treatment with this compound, wash the myotubes with cold PBS.

    • Lyse the cells on ice with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Concluding Remarks

This compound serves as a valuable pharmacological tool for elucidating the role of ACC and fatty acid metabolism in skeletal muscle. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of this compound in C2C12 myotubes. The provided quantitative data and signaling pathway diagrams offer a solid foundation for experimental design and data interpretation. Further research into the long-term effects of this compound on gene expression and myogenesis in C2C12 myotubes will continue to enhance our understanding of its therapeutic potential.

References

Application Notes and Protocols for CP-640186 Administration in Rat Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-640186 is a potent, orally active, and cell-permeable inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism.[1][2] ACC exists in two isoforms, ACC1 (cytosolic) and ACC2 (mitochondrial), both of which are inhibited by this compound.[3] Inhibition of ACC leads to a decrease in the synthesis of malonyl-CoA, a key metabolite that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By reducing malonyl-CoA levels, this compound stimulates fatty acid oxidation and inhibits fatty acid synthesis, making it a valuable tool for studying metabolic diseases such as obesity and type 2 diabetes in various experimental models.[1][4]

These application notes provide detailed protocols for the administration of this compound in rat models of obesity, including both diet-induced and genetic models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of ACC inhibitors.

Mechanism of Action of this compound

This compound exerts its effects by non-selectively inhibiting both ACC1 and ACC2.[4] This dual inhibition leads to two primary metabolic shifts:

  • Inhibition of Fatty Acid Synthesis: By blocking ACC1 in the cytosol, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, a crucial step in the de novo synthesis of fatty acids.[3]

  • Stimulation of Fatty Acid Oxidation: By reducing malonyl-CoA levels through the inhibition of ACC2 on the outer mitochondrial membrane, this compound relieves the inhibition of CPT1. This allows for increased transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[3]

The net effect is a shift from energy storage in the form of fat to energy expenditure through the burning of fatty acids.

CP-640186_Mechanism_of_Action cluster_mito Mitochondrial Membrane AcetylCoA Acetyl-CoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CPT1 CPT1 MalonylCoA->CPT1 ACC->MalonylCoA CP640186 This compound CP640186->ACC Mitochondrion Mitochondrion CPT1->Mitochondrion FattyAcidOxidation Fatty Acid Oxidation Mitochondrion->FattyAcidOxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterEnzyme/Cell LineSpeciesValueReference
IC₅₀ACC1 (liver)Rat53 nM[1]
IC₅₀ACC2 (skeletal muscle)Rat61 nM[1]
EC₅₀ (Fatty Acid Oxidation)C2C12 cellsMouse57 nM[4]
EC₅₀ (Fatty Acid Oxidation)Epitrochlearis muscle stripsRat1.3 µM[4]
EC₅₀ (Fatty Acid Synthesis)HepG2 cellsHuman0.62 µM[2]
EC₅₀ (Triglyceride Synthesis)HepG2 cellsHuman1.8 µM[2]

Table 2: In Vivo Efficacy of this compound in Rats

ParameterTissueED₅₀ (mg/kg)Reference
Malonyl-CoA ReductionLiver55[4]
Malonyl-CoA ReductionSoleus Muscle6[4]
Malonyl-CoA ReductionQuadriceps Muscle15[4]
Malonyl-CoA ReductionCardiac Muscle8[4]
Fatty Acid Synthesis InhibitionWhole Body13[4]
Fatty Acid Oxidation StimulationWhole Body~30[4]

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rats

This protocol describes the induction of obesity in rats through the use of a high-fat diet.

Materials:

  • Male Sprague-Dawley or Wistar rats (5-6 weeks old)

  • Standard chow diet (e.g., 13.5% kcal from fat)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Animal caging with ad libitum access to food and water

  • Weighing scale

Procedure:

  • Acclimatize rats for 1-2 weeks upon arrival, providing standard chow and water ad libitum.

  • After acclimatization, randomly divide the rats into two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.

  • House the rats individually to allow for accurate monitoring of food intake.

  • Monitor body weight and food intake weekly for the duration of the study (typically 8-16 weeks for obesity to develop).

  • Confirm the obese phenotype by significantly higher body weight and adiposity in the HFD group compared to the control group.

Protocol 2: Administration of this compound by Oral Gavage

This protocol details the preparation and administration of this compound to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

  • Gavage needles (appropriate size for rats, e.g., 16-18 gauge, 2-3 inches long with a ball tip)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.

    • Prepare the vehicle (0.5% CMC).

    • Suspend the this compound powder in the vehicle to the desired concentration (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary. Prepare fresh daily.

  • Dosing Procedure:

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly.

    • Insert the gavage needle into the mouth and gently advance it along the roof of the mouth and down the esophagus until the mark is reached. Do not force the needle.

    • Administer the calculated volume of the this compound suspension slowly.

    • Carefully withdraw the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress.

    • For chronic studies, this procedure is typically performed once daily.

Protocol 3: Assessment of Efficacy in a Chronic Obesity Study

This protocol outlines a typical experimental design for evaluating the long-term effects of this compound in DIO rats.

Experimental Design:

  • Animals: Male DIO Sprague-Dawley rats (established as per Protocol 1).

  • Groups:

    • Lean Control (Standard Chow + Vehicle)

    • DIO Control (HFD + Vehicle)

    • DIO + this compound (HFD + desired dose, e.g., 10, 30, 100 mg/kg)

  • Duration: 4-8 weeks.

  • Administration: Daily oral gavage (as per Protocol 2).

Measurements:

  • Body Weight: Measured weekly.

  • Food Intake: Measured daily or weekly.

  • Body Composition: Assessed at the beginning and end of the study using methods like DEXA or MRI.

  • Glucose Tolerance Test (GTT): Performed at the end of the study.

    • Fast rats overnight.

    • Collect a baseline blood sample (t=0).

    • Administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection or oral gavage.

    • Collect blood samples at various time points (e.g., 15, 30, 60, 120 minutes) to measure blood glucose levels.

  • Terminal Procedures:

    • At the end of the treatment period, euthanize the rats.

    • Collect blood for analysis of plasma parameters (e.g., insulin, triglycerides, cholesterol, free fatty acids).

    • Harvest tissues (liver, adipose tissue, muscle) for weight measurement and further analysis (e.g., malonyl-CoA levels, gene expression).

Experimental_Workflow Acclimatization Acclimatization (1-2 weeks) DietInduction Diet-Induced Obesity (8-16 weeks) Acclimatization->DietInduction Grouping Randomization into Treatment Groups DietInduction->Grouping Treatment Chronic this compound Administration (4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring GTT Glucose Tolerance Test Treatment->GTT Termination Terminal Procedures (Blood & Tissue Collection) GTT->Termination Analysis Data Analysis Termination->Analysis

Caption: General experimental workflow for a chronic study.

Considerations for Genetic Models of Obesity

The protocols described above can be adapted for use in genetic rat models of obesity, such as the Zucker rat.

  • Zucker Rats: These rats have a mutation in the leptin receptor gene, leading to hyperphagia and obesity.[5][6] They are a well-established model of genetic obesity and insulin resistance.

    • Obese (fa/fa): Exhibit the obese phenotype.

    • Lean (+/fa or +/+): Used as controls.

  • Protocol Adaptations:

    • Diet-induced obesity is not required.

    • Treatment with this compound can be initiated at a specific age when the obese phenotype is well-developed (e.g., 8-12 weeks of age).

    • The same administration and assessment protocols can be applied.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ACC and fatty acid metabolism in the pathophysiology of obesity. The protocols and data presented here provide a comprehensive guide for researchers to design and conduct robust preclinical studies in rat models of obesity. Careful consideration of the animal model, drug formulation, and relevant endpoints is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for CP-640186 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CP-640186

This compound is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical enzyme in the regulation of fatty acid metabolism, existing in two primary isoforms: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3][4][5] By inhibiting both ACC1 and ACC2, this compound effectively blocks the synthesis of malonyl-CoA, a key metabolic intermediate.[1][2] This dual inhibition leads to a simultaneous decrease in fatty acid synthesis and an increase in fatty acid oxidation, making this compound a valuable tool for studying metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[5][6]

The mechanism of action for this compound is reversible and involves allosteric inhibition.[2] It is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate, indicating that it does not bind to the active sites of these substrates.[3][4]

Application of this compound in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[7][8][9] When combined with the use of stable isotope tracers, such as ¹³C-labeled glucose or glutamine, ¹³C-MFA can provide a detailed map of cellular metabolic pathways. The use of this compound in conjunction with ¹³C-MFA allows researchers to precisely investigate the impact of ACC inhibition on central carbon metabolism, fatty acid metabolism, and interconnected pathways.

By treating cells or animal models with this compound during a ¹³C tracer experiment, it is possible to:

  • Quantify the redirection of metabolic fluxes in response to ACC inhibition.

  • Elucidate the compensatory mechanisms that cells activate to maintain energy homeostasis.

  • Identify potential off-target effects of ACC inhibition on other metabolic pathways.

  • Validate the efficacy and mechanism of action of novel therapeutic agents targeting fatty acid metabolism.

Quantitative Data for this compound

The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory and Effector Concentrations of this compound

ParameterTarget/AssayCell Line/SystemValueReference
IC₅₀ Rat Liver ACC1-53 nM[1][2][4]
Rat Skeletal Muscle ACC2-61 nM[1][2][4]
HepG2 Cell Fatty Acid SynthesisHepG2~55 nM[3][10]
EC₅₀ Inhibition of Fatty Acid SynthesisHepG20.62 µM[1]
Inhibition of Triglyceride SynthesisHepG21.8 µM[1]
Stimulation of Fatty Acid OxidationC2C1257 nM[3][4]
Stimulation of Fatty Acid OxidationRat Epitrochlearis Muscle1.3 µM[3][4]

Table 2: In Vivo Effective Doses of this compound

ParameterEffectAnimal ModelValueReference
ED₅₀ Lowering Hepatic Malonyl-CoARats55 mg/kg[3][4]
Lowering Soleus Muscle Malonyl-CoARats6 mg/kg[3][4]
Lowering Quadriceps Muscle Malonyl-CoARats15 mg/kg[3][4]
Lowering Cardiac Muscle Malonyl-CoARats8 mg/kg[3][4]
Inhibition of Fatty Acid SynthesisRats13 mg/kg[3][4]
Inhibition of Fatty Acid SynthesisCD1 Mice11 mg/kg[3][4]
Inhibition of Fatty Acid Synthesisob/ob Mice4 mg/kg[3][4]
Stimulation of Whole Body Fatty Acid OxidationRats~30 mg/kg[3][4]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA_cyto Acetyl-CoA Pyruvate->Acetyl-CoA_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito ACC1 ACC1 Acetyl-CoA_cyto->ACC1 Citrate_cyto Citrate Citrate_cyto->Acetyl-CoA_cyto Malonyl-CoA Malonyl-CoA ACC1->Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis This compound This compound This compound->ACC1 ACC2 ACC2 This compound->ACC2 Acetyl-CoA_mito Acetyl-CoA Pyruvate_mito->Acetyl-CoA_mito Citrate_mito Citrate Acetyl-CoA_mito->Citrate_mito Acetyl-CoA_mito->ACC2 Citrate_mito->Citrate_cyto Citrate Shuttle TCA Cycle TCA Cycle Citrate_mito->TCA Cycle Fatty_Acids Fatty Acids Fatty Acid Oxidation Fatty Acid Oxidation Fatty_Acids->Fatty Acid Oxidation Malonyl-CoA_mito Malonyl-CoA ACC2->Malonyl-CoA_mito CPT1 CPT1 Malonyl-CoA_mito->CPT1 Inhibition CPT1->Fatty Acid Oxidation Inhibition

Caption: Signaling pathway of this compound action on ACC1 and ACC2.

cluster_workflow Experimental Workflow for 13C-MFA with this compound Start Start Cell_Culture 1. Cell Culture (e.g., HepG2, C2C12) Reach ~80% confluency Start->Cell_Culture Tracer_Addition 2. Isotopic Tracer Addition Replace medium with 13C-labeled substrate (e.g., [U-13C]glucose) Cell_Culture->Tracer_Addition CP640186_Addition 3. This compound Treatment Add this compound to desired final concentration (e.g., 1 µM) Tracer_Addition->CP640186_Addition Incubation 4. Incubation Incubate for a defined period to achieve isotopic steady state (e.g., 24 hours) CP640186_Addition->Incubation Quenching 5. Quenching Rapidly aspirate medium and wash with cold PBS. Add ice-cold 80% methanol. Incubation->Quenching Extraction 6. Metabolite Extraction Scrape cells and collect lysate. Centrifuge to pellet debris. Quenching->Extraction Analysis 7. LC-MS/MS or GC-MS Analysis Analyze metabolite extracts to determine mass isotopomer distributions. Extraction->Analysis Data_Processing 8. Data Processing & Flux Calculation Use software (e.g., INCA, Metran) to calculate metabolic fluxes. Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for ¹³C-MFA with this compound.

Detailed Experimental Protocols

Protocol for ¹³C-Metabolic Flux Analysis in Cultured Adherent Cells (e.g., HepG2) with this compound

Objective: To quantify the effect of this compound on the central carbon metabolism of adherent cells using ¹³C-MFA.

Materials:

  • Adherent cell line (e.g., HepG2)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • DMEM without glucose, glutamine, and phenol red

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • This compound (stored as a stock solution in DMSO)

  • DMSO (vehicle control)

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching -9°C and 15,000 x g

  • LC-MS/MS or GC-MS system

  • MFA software (e.g., INCA, Metran, 13CFLUX2)

Procedure:

  • Cell Culture:

    • Seed HepG2 cells in 6-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

    • Culture cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Isotopic Labeling and Inhibitor Treatment:

    • On the day of the experiment, prepare the labeling medium by supplementing glucose- and glutamine-free DMEM with the desired concentration of [U-¹³C₆]glucose (e.g., 10 mM) and unlabeled glutamine (e.g., 2 mM).

    • Prepare two sets of treatment media:

      • This compound Treatment: Add this compound from a concentrated stock solution to the labeling medium to achieve the desired final concentration (e.g., 1 µM).

      • Vehicle Control: Add the same volume of DMSO to the labeling medium.

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the appropriate treatment or vehicle control labeling medium to each well.

    • Incubate the cells for a period sufficient to reach isotopic steady state. This time should be optimized for the specific cell line and experimental conditions but is typically between 8 and 24 hours.

  • Metabolite Quenching and Extraction:

    • Quenching:

      • Quickly aspirate the labeling medium from the wells.

      • Immediately wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

      • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

    • Extraction:

      • Place the plates on dry ice for 10 minutes.

      • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

      • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

      • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

      • Store the metabolite extracts at -80°C until analysis.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., pyruvate, lactate, citrate, malate, amino acids).

  • Data Analysis and Flux Calculation:

    • Process the raw mass spectrometry data to correct for the natural abundance of ¹³C.

    • Use a metabolic network model and MFA software to estimate the intracellular metabolic fluxes by fitting the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).

    • Compare the calculated flux maps between the this compound treated and vehicle control groups to determine the impact of ACC inhibition.

Protocol for In Vivo Metabolic Flux Analysis in a Rodent Model with this compound

Objective: To assess the impact of this compound on whole-body and tissue-specific metabolic fluxes in a rodent model.

Materials:

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) for infusion

  • Anesthetic

  • Surgical tools for catheter placement (if required for infusion)

  • Blood collection supplies (e.g., heparinized tubes)

  • Liquid nitrogen for snap-freezing tissues

  • Tissue homogenization equipment

  • Perchloric acid or other suitable extraction solvent

  • LC-MS/MS or GC-MS system

  • MFA software

Procedure:

  • Animal Acclimation and Treatment:

    • Acclimate animals to the housing conditions for at least one week.

    • Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10-30 mg/kg) at a defined time point before the tracer infusion.

  • Isotopic Tracer Infusion:

    • For steady-state MFA, infuse a ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose) intravenously at a constant rate for a period sufficient to achieve isotopic steady state in the plasma and tissues of interest (typically 90-120 minutes).

  • Sample Collection:

    • At the end of the infusion period, collect blood samples into heparinized tubes.

    • Immediately euthanize the animal and rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, adipose tissue).

    • Snap-freeze the tissues in liquid nitrogen to quench metabolism.

    • Store all samples at -80°C until processing.

  • Metabolite Extraction:

    • Plasma: Deproteinize plasma samples by adding a cold solvent like methanol or perchloric acid, followed by centrifugation.

    • Tissues: Homogenize the frozen tissues in a cold extraction solvent (e.g., perchloric acid or methanol/chloroform/water) to extract metabolites. Centrifuge to pellet the tissue debris.

  • Sample Analysis:

    • Analyze the plasma and tissue extracts by LC-MS/MS or GC-MS to determine the enrichment and mass isotopomer distributions of relevant metabolites.

  • Data Analysis and Flux Calculation:

    • Use the plasma isotopic enrichment as the input function for modeling tissue-specific fluxes.

    • Employ appropriate metabolic network models for each tissue and use MFA software to calculate metabolic fluxes.

    • Compare the flux distributions between the this compound treated and vehicle control groups to understand the in vivo effects of ACC inhibition.

Concluding Remarks

This compound is a powerful pharmacological tool for investigating the role of ACC in metabolic regulation. When used in conjunction with metabolic flux analysis, it provides a quantitative and dynamic view of how inhibiting fatty acid synthesis and stimulating fatty acid oxidation impacts the entire metabolic network. The protocols provided here offer a framework for researchers to design and execute robust experiments to further elucidate the complex metabolic effects of ACC inhibition in both in vitro and in vivo systems. Careful optimization of experimental parameters, such as inhibitor concentration, treatment duration, and tracer selection, is crucial for obtaining high-quality and interpretable data.

References

Application Notes and Protocols for Fatty Acid Oxidation Assays Using CP-640186

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for cellular energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. A key regulator of this pathway is Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.

CP-640186 is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4] By inhibiting ACC, this compound reduces the intracellular concentration of malonyl-CoA, leading to the disinhibition of CPT1 and a subsequent increase in the rate of fatty acid oxidation.[1] This makes this compound a valuable pharmacological tool for studying the role of FAO in various physiological and pathological contexts.

These application notes provide detailed protocols for utilizing this compound in cell-based fatty acid oxidation assays, along with key quantitative data and visualizations to facilitate experimental design and data interpretation.

Mechanism of Action of this compound

This compound inhibits the carboxyltransferase (CT) domain of both ACC1 and ACC2, preventing the carboxylation of acetyl-CoA to form malonyl-CoA.[5][6] This reduction in malonyl-CoA levels relieves the allosteric inhibition of CPT1, allowing for increased transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation.

cluster_mito acetyl_coa Acetyl-CoA acc ACC1/ACC2 acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa Carboxylation cpt1 CPT1 malonyl_coa->cpt1 Inhibition lcfa_carnitine Long-Chain Acylcarnitine lcfa_coa Long-Chain Fatty Acyl-CoA (Cytosol) lcfa_coa->lcfa_carnitine mitochondria Mitochondrial Matrix lcfa_carnitine->mitochondria beta_oxidation β-Oxidation lcfa_carnitine->beta_oxidation Transport cp640186 This compound cp640186->acc Inhibition

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo efficacy parameters of this compound.

ParameterTargetSpeciesValueReference
IC50 Rat Liver ACC1Rat53 nM[3][4]
Rat Skeletal Muscle ACC2Rat61 nM[3][4]
HepG2 Cell ACCHuman~55 nM[1][2]
EC50 Fatty Acid Synthesis Inhibition (HepG2 cells)Human0.62 µM[4]
Triglyceride Synthesis Inhibition (HepG2 cells)Human1.8 µM[4]
Palmitate Oxidation Stimulation (C2C12 cells)Mouse57 nM[1][3][4]
Palmitate Oxidation Stimulation (Rat epitrochlearis muscle)Rat1.3 µM[1][3][4]
ED50 Malonyl-CoA Lowering (Rat Liver)Rat55 mg/kg[1][2]
Malonyl-CoA Lowering (Rat Soleus Muscle)Rat6 mg/kg[1][2]
Fatty Acid Synthesis Inhibition (Rat)Rat13 mg/kg[1][2]
Whole Body Fatty Acid Oxidation Stimulation (Rat)Rat~30 mg/kg[1][2]

Table 1: In Vitro and In Vivo Efficacy of this compound.

Experimental Protocols

Two primary methods for assessing fatty acid oxidation in response to this compound treatment are detailed below: a radiolabeled substrate assay and an oxygen consumption-based assay.

Protocol 1: Fatty Acid Oxidation Assay Using Radiolabeled [3H]Palmitate

This protocol measures the production of [3H]H₂O from the oxidation of [9,10-3H]-palmitate, providing a direct measure of FAO.

Materials:

  • Cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • [9,10-3H]-palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-carnitine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Experimental Workflow:

start Start seed Seed Cells start->seed differentiate Differentiate Cells (if applicable) seed->differentiate pre_treat Pre-treat with This compound differentiate->pre_treat add_substrate Add [3H]Palmitate Substrate Mix pre_treat->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction (TCA) incubate->stop_reaction separate Separate [3H]H2O stop_reaction->separate measure Measure Radioactivity (Scintillation Counting) separate->measure end End measure->end

Figure 2: Workflow for radiolabeled FAO assay.

Procedure:

  • Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency. For cell types like C2C12 myoblasts, differentiate them into myotubes prior to the assay.

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of palmitate complexed to BSA. A common ratio is 5:1 (palmitate:BSA).

    • Add [9,10-3H]-palmitic acid to the palmitate-BSA solution to achieve the desired final specific activity.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to the desired final concentrations.

    • Pre-incubate the cells with the this compound-containing medium or vehicle control for a specified time (e.g., 1-2 hours).

  • Fatty Acid Oxidation Assay:

    • Prepare the assay medium containing the [3H]palmitate-BSA complex and L-carnitine in a serum-free medium.

    • Remove the pre-incubation medium from the cells and wash once with PBS.

    • Add the assay medium to each well.

    • Incubate the plates at 37°C for a defined period (e.g., 1-3 hours).

  • Measurement of [3H]H₂O Production:

    • At the end of the incubation, transfer the assay medium to a new tube.

    • Precipitate the un-oxidized [3H]palmitate by adding TCA to a final concentration of 10%.

    • Centrifuge the samples to pellet the precipitate.

    • Separate the supernatant containing the [3H]H₂O from the pellet. This can be achieved using methods like anion exchange chromatography.

    • Add the aqueous phase to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein content of each well.

    • Calculate the fold change in fatty acid oxidation in this compound-treated cells compared to vehicle-treated controls.

Protocol 2: Fatty Acid Oxidation Assay Using an Extracellular Flux Analyzer

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indirect measure of mitochondrial respiration and fatty acid oxidation.

Materials:

  • Cells of interest

  • Cell culture medium

  • Seahorse XF cell culture microplates

  • Seahorse XF Base Medium

  • L-glutamine, glucose, sodium pyruvate

  • L-carnitine

  • Palmitate-BSA conjugate

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Extracellular flux analyzer and associated consumables

Experimental Workflow:

start Start seed Seed Cells in XF Microplate start->seed hydrate Hydrate Sensor Cartridge start->hydrate prepare_media Prepare Assay Medium seed->prepare_media load_cartridge Load Sensor Cartridge with Compounds hydrate->load_cartridge replace_media Replace Culture Medium with Assay Medium prepare_media->replace_media equilibrate Equilibrate Plate replace_media->equilibrate equilibrate->load_cartridge run_assay Run Seahorse XF Assay load_cartridge->run_assay analyze Analyze OCR Data run_assay->analyze end End analyze->end

Figure 3: Workflow for Seahorse XF FAO assay.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Preparation of Assay Medium:

    • Prepare the Seahorse XF Base Medium supplemented with L-carnitine and low concentrations of glucose and glutamine.

    • Prepare the palmitate-BSA substrate and add it to the assay medium.

  • Cell Plate Preparation:

    • On the day of the assay, remove the culture medium from the cells.

    • Wash the cells with the prepared assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Plate Preparation:

    • Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A.

    • Load the appropriate ports of the hydrated sensor cartridge with the compounds for sequential injection. A typical injection strategy would be:

      • Port A: Vehicle or this compound

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Seahorse XF Assay:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell plate.

    • Start the assay protocol, which will measure basal OCR and then the OCR response to the sequential injection of the compounds.

  • Data Analysis:

    • The software will calculate various parameters of mitochondrial function.

    • The key measurement will be the increase in basal and maximal OCR in the presence of palmitate and this compound compared to the vehicle control.

Conclusion

This compound is a powerful tool for investigating the role of fatty acid oxidation in cellular metabolism and disease. The protocols outlined in these application notes provide robust and reliable methods for quantifying the effects of this compound on FAO in a variety of cell types. By utilizing these methodologies, researchers can gain valuable insights into the therapeutic potential of targeting the ACC-CPT1 axis for the treatment of metabolic disorders.

References

Application Notes and Protocols: Measuring Malonyl-CoA Levels after CP-640186 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-640186 is a potent, orally active, and cell-permeable small molecule inhibitor of acetyl-CoA carboxylase (ACC).[1][2] ACC is a critical enzyme in fatty acid metabolism, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2][3] Malonyl-CoA serves as a key building block for the synthesis of fatty acids and also acts as a regulator of fatty acid oxidation.[4][5] There are two main isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis in lipogenic tissues like the liver and adipose tissue, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation in tissues such as skeletal muscle and the heart.[3][6][7] this compound is an isozyme-nonselective inhibitor, targeting both ACC1 and ACC2.[4][8][9] By inhibiting ACC, this compound reduces the intracellular concentration of malonyl-CoA, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4][8][10] These effects make this compound and other ACC inhibitors promising therapeutic agents for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[3]

This document provides detailed application notes and protocols for measuring the reduction of malonyl-CoA levels in biological samples following treatment with this compound.

Mechanism of Action of this compound

This compound acts as a reversible and allosteric inhibitor of ACC.[11] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate, indicating that it interacts with the enzyme during the carboxyl transfer reaction.[8][9] By binding to ACC, this compound prevents the carboxylation of acetyl-CoA, thereby directly reducing the synthesis of malonyl-CoA.

cluster_0 Cellular Metabolism Acetyl_CoA Acetyl-CoA ACC ACC1 & ACC2 Acetyl_CoA->ACC Substrate Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Product FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibition CP640186 This compound CP640186->ACC Inhibition Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation

Figure 1: Signaling pathway of this compound action.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo potency of this compound from published studies.

Table 1: In Vitro Inhibition of ACC by this compound

ParameterEnzyme/Cell LineValueReference
IC50 Rat Liver ACC153 nM[1][2][9]
IC50 Rat Skeletal Muscle ACC261 nM[1][2][9]
IC50 HepG2 cells (Fatty Acid Synthesis)~55 nM[8][10]
EC50 C2C12 cells (Fatty Acid Oxidation)57 nM[1][8]
EC50 Rat Epitrochlearis Muscle (Fatty Acid Oxidation)1.3 µM[1][8]

Table 2: In Vivo Efficacy of this compound in Lowering Malonyl-CoA in Rats

TissueED50 (mg/kg)Reference
Liver 55[8][9]
Soleus Muscle 6[8][9]
Quadriceps Muscle 15[8][9]
Cardiac Muscle 8[8][9]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cultured Cells with this compound

This protocol describes the treatment of cultured cells (e.g., HepG2 for fatty acid synthesis or C2C12 for fatty acid oxidation studies) with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Cultured cells (e.g., HepG2, C2C12)

  • Phosphate-buffered saline (PBS)

  • Reagents for cell lysis and malonyl-CoA extraction (see Protocol 2)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 100 µM).[1][2] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 2 hours).[1][2]

  • Sample Collection: After incubation, remove the treatment medium and immediately proceed with cell lysis and malonyl-CoA extraction as described in Protocol 2.

Protocol 2: Extraction and Quantification of Malonyl-CoA by LC-MS/MS

This protocol details the extraction of malonyl-CoA from cell or tissue samples and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method.[12][13][14][15][16]

Materials:

  • Cell or tissue samples treated with this compound

  • Ice-cold 10% trichloroacetic acid (TCA) or 0.3 M perchloric acid[12][15]

  • Internal standard (e.g., [13C3]malonyl-CoA)[12][13]

  • Reversed-phase solid-phase extraction (SPE) columns

  • Solvents for HPLC (e.g., ammonium formate)[15]

  • LC-MS/MS system

Procedure:

  • Sample Homogenization and Extraction:

    • For Cultured Cells: Place the culture plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold 10% TCA directly to the wells and scrape the cells. Collect the cell lysate.

    • For Tissues: Immediately after collection, freeze-clamp the tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in ice-cold 10% TCA.[12][13]

  • Internal Standard Spiking: Add a known amount of the internal standard ([13C3]malonyl-CoA) to each sample to correct for extraction efficiency and matrix effects.[12][13]

  • Protein Precipitation: Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase SPE column according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs, including malonyl-CoA, with an appropriate solvent.

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.[14]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate malonyl-CoA from other acyl-CoAs using a suitable HPLC column and gradient.

    • Detect and quantify malonyl-CoA and the internal standard using multiple reaction monitoring (MRM).[17]

  • Data Analysis: Calculate the concentration of malonyl-CoA in each sample by comparing the peak area ratio of endogenous malonyl-CoA to the internal standard against a standard curve prepared with known amounts of malonyl-CoA.

cluster_1 Experimental Workflow start Start: Cell/Tissue Sample treatment This compound Treatment start->treatment extraction Homogenization & Extraction (e.g., 10% TCA) treatment->extraction spe Solid-Phase Extraction (SPE) extraction->spe analysis LC-MS/MS Analysis spe->analysis quantification Data Analysis & Quantification analysis->quantification end End: Malonyl-CoA Levels quantification->end

Figure 2: Workflow for measuring malonyl-CoA.

Alternative Method: ELISA

While LC-MS/MS is the gold standard, commercially available ELISA kits for malonyl-CoA can be an alternative for relative quantification.[18][19] These kits typically employ a competitive immunoassay format.[18] It is crucial to validate the specificity and sensitivity of any ELISA kit for the specific sample type being analyzed.

Conclusion

Measuring the reduction in malonyl-CoA levels is a direct and reliable method to assess the pharmacological activity of ACC inhibitors like this compound. The protocols outlined in this document, particularly the LC-MS/MS method, provide a robust framework for researchers to quantify this key metabolic intermediate. Accurate measurement of malonyl-CoA is essential for understanding the mechanism of action of ACC inhibitors and for the development of novel therapeutics for metabolic diseases.

References

Troubleshooting & Optimization

CP-640186 not dissolving properly in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving CP-640186 in DMSO.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving properly in DMSO. What are the common causes and solutions?

A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Below is a troubleshooting guide to address these common issues.

Potential Cause Explanation Recommended Solution
Suboptimal Solvent Quality DMSO is hygroscopic and readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[1]Use fresh, anhydrous, or high-purity DMSO (<0.05% water). Always use a fresh aliquot from a newly opened bottle for preparing stock solutions.
Insufficient Mechanical Agitation The compound may require more energy to overcome the crystal lattice energy and fully dissolve.Vortex the solution for several minutes. If particles are still visible, proceed to sonication.[2][3]
Low Temperature Dissolution can be an endothermic process, and ambient temperature may not be sufficient for complete solubilization, especially at higher concentrations.Gently warm the solution in a water bath at a temperature not exceeding 50°C.[3] Be cautious, as excessive heat can degrade the compound.
Supersaturation You might be attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO.Refer to the solubility data table below. Prepare a stock solution at a concentration known to be within the solubility range.
Compound Precipitation Once a compound crystallizes or precipitates out of a DMSO solution, it can be difficult to redissolve.[4] This can be triggered by freeze-thaw cycles or the introduction of water.[4]If precipitation is observed, sonication and gentle warming may help.[5] To prevent this, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3]

Quantitative Data Summary

The solubility of this compound in DMSO has been reported by various suppliers. This table summarizes the available quantitative data for easy comparison.

Supplier Reported Solubility in DMSO Molar Concentration (Approx.)
Cayman Chemical30 mg/mL[6][7]~61.78 mM
Selleck Chemicals97 mg/mL[1]~199.74 mM
MedchemExpress100 mg/mL[8]~205.92 mM
TargetMol45 mg/mL[2]~92.67 mM
Sigma-Aldrich50 mg/mL[9]~102.96 mM

Molecular Weight of this compound: 485.6 g/mol [6]

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol provides a detailed methodology for dissolving this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warming the Solvent: Gently warm the anhydrous DMSO to room temperature if stored at a lower temperature.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 20 mM).

  • Initial Dissolution: Tightly cap the vial and vortex the mixture for 2-3 minutes. Visually inspect the solution for any undissolved particles.

  • Sonication (if necessary): If undissolved particles remain, place the vial in a water bath sonicator. Sonicate for 15-30 minutes.[2] Some suppliers recommend that sonication may be necessary to achieve complete dissolution.[2][8]

  • Gentle Warming (if necessary): If the solution is still not clear, warm it in a water bath at 37-50°C for 10-15 minutes.[3] Vortex the vial intermittently. Do not exceed 50°C to prevent potential compound degradation.

  • Final Inspection: Once the solution is clear, allow it to cool to room temperature.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][8]

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound.

G cluster_0 Troubleshooting Workflow start This compound not dissolving in DMSO q1 Is the DMSO fresh and anhydrous? start->q1 s1 Use fresh, high-purity DMSO q1->s1 No q2 Have you tried vortexing and sonication? q1->q2 Yes s1->q2 s2 Vortex thoroughly and sonicate for 15-30 min q2->s2 No q3 Is the concentration within the solubility limit? q2->q3 Yes s2->q3 s3 Adjust concentration based on solubility data q3->s3 No q4 Have you tried gentle warming? q3->q4 Yes s3->q4 s4 Warm to 37-50°C q4->s4 No end_fail Consult Technical Support q4->end_fail Yes, and still not dissolved end_success Solution Clear s4->end_success s4->end_success Success s4->end_fail Still not dissolved

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G cluster_pathway Simplified Fatty Acid Synthesis Pathway Citrate Citrate (from Mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC1/ACC2) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACC->MalonylCoA Carboxylation CP640186 This compound CP640186->ACC Inhibition

Caption: Mechanism of action of this compound in the fatty acid synthesis pathway.

References

CP-640186 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of CP-640186 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, and reversible inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2.[1][4][5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, responsible for converting acetyl-CoA to malonyl-CoA.[2][7] By inhibiting ACC, this compound blocks the synthesis of fatty acids and can stimulate fatty acid oxidation.[5][6][8]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder-20°CUp to 4 years[9]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1][4]
In Solvent (e.g., DMSO)-20°CUp to 1 month[1][2]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, with a solubility of up to 97 mg/mL.[1] It is also soluble in DMF and ethanol at 30 mg/mL.[9][10] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to use fresh, moisture-free DMSO to ensure maximum solubility.[1]

Q4: Is there any information on the stability of this compound in cell culture media?

Troubleshooting Guide

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my long-term cell culture experiments.

This could be due to the degradation of this compound in the cell culture medium over the course of your experiment.

Recommended Troubleshooting Steps:

  • Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided below.

  • Optimize Dosing Schedule: If you find that this compound is degrading over time, consider a media change with a fresh compound at regular intervals to maintain a more consistent concentration.

  • Control for Serum Interactions: Components in fetal bovine serum (FBS) or other supplements can potentially bind to or metabolize the compound. If possible, perform initial stability tests in both the basal medium and the complete medium containing all supplements.

  • Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media using HPLC

This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA), HPLC grade

  • Microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a working solution of this compound: Dilute your DMSO stock solution of this compound into the pre-warmed (37°C) cell culture medium to your final experimental concentration.

  • Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 500 µL) of the medium containing this compound. This will serve as your T=0 reference.

  • Incubation: Place the tube with the remaining medium in a 37°C, 5% CO2 incubator.

  • Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect additional aliquots from the incubated medium.

  • Sample Preparation for HPLC:

    • For each timepoint, precipitate proteins by adding 2 volumes of cold acetonitrile to 1 volume of the medium sample in a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Inject the prepared samples from each timepoint.

    • Monitor the peak area of this compound at a suitable wavelength (this may need to be determined empirically, but a standard UV detector scanning multiple wavelengths should identify a lambda max).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound in Cell Culture Medium t0 Collect T=0 Sample prep->t0 incubate Incubate at 37°C, 5% CO2 prep->incubate precip Protein Precipitation (Acetonitrile) t0->precip collect Collect Samples at Various Timepoints incubate->collect collect->precip centrifuge Centrifugation precip->centrifuge hplc HPLC Analysis centrifuge->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing this compound stability.

signaling_pathway Simplified Signaling Pathway of this compound Action acetyl_coa Acetyl-CoA acc ACC1 / ACC2 acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa fa_synthesis Fatty Acid Synthesis malonyl_coa->fa_synthesis cpt1 CPT1 malonyl_coa->cpt1 Inhibition fa_oxidation Fatty Acid Oxidation cpt1->fa_oxidation Stimulation cp640186 This compound cp640186->acc Inhibition

Caption: this compound inhibits ACC, affecting fatty acid metabolism.

troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Activity start Inconsistent/Low Activity of this compound q1 Is the compound stable in your media? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Perform Stability Assay (See Protocol 1) q1->action1 Unsure q2 Is stock solution integrity confirmed? a1_yes->q2 action2 Optimize Dosing Schedule (e.g., media changes) a1_no->action2 action1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end Consider other experimental variables a2_yes->end action3 Prepare Fresh Stock Solution a2_no->action3

Caption: Troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing CP-640186 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CP-640186 for accurate IC50 determination in Acetyl-CoA Carboxylase (ACC) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally active, and cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC). It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2. Its mechanism of action is allosteric and reversible. The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.

Q2: What are the reported IC50 values for this compound against ACC1 and ACC2?

Reported IC50 values for this compound are approximately 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2. It's important to note that these values can vary depending on the specific experimental conditions.

Q3: What concentration range of this compound should I use for my IC50 determination experiment?

For an initial experiment, a wide concentration range is recommended to ensure you capture the full dose-response curve. A common starting point is a serial dilution series spanning from low nanomolar to high micromolar concentrations. Based on the known IC50 values, a range from 0.1 nM to 10 µM is a reasonable starting point.

Q4: How should I prepare the this compound stock solution?

This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.

Data Presentation

Table 1: Reported IC50 and EC50 Values for this compound

Target/SystemParameterValue
Rat Liver ACC1IC5053 nM
Rat Skeletal Muscle ACC2IC5061 nM
C2C12 cells (Fatty Acid Oxidation)EC5057 nM
Isolated rat epitrochlearis muscle (Fatty Acid Oxidation)EC501.3 µM
HepG2 cells (Fatty Acid Synthesis)EC500.62 µM
HepG2 cells (Triglyceride Synthesis)EC501.8 µM

Experimental Protocols

Protocol 1: In Vitro ACC Enzyme Inhibition Assay for IC50 Determination of this compound

This protocol outlines a common method for determining the IC50 of this compound against purified ACC1 or ACC2. A common method is to measure the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Materials:

  • Purified recombinant human ACC1 or ACC2

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]-Sodium Bicarbonate

  • Scintillation fluid and vials

  • Microplate (96-well)

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Remember to include a vehicle control (DMSO).

  • Enzyme Preparation: Dilute the ACC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay time.

  • Assay Reaction:

    • Add 10 µL of each this compound dilution or vehicle control to the wells of the microplate.

    • Add 20 µL of the diluted ACC enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a substrate mix containing Acetyl-CoA, ATP, and [¹⁴C]-Sodium Bicarbonate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 10 µL of 1 M HCl.

  • Quantification:

    • Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting, especially of small volumes.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to minimize pipetting steps.

  • Possible Cause: Inconsistent mixing within the wells.

    • Solution: Gently tap or briefly vortex the plate after adding reagents to ensure homogeneity.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.

Issue 2: The dose-response curve does not reach 100% inhibition.

  • Possible Cause: The highest concentration of this compound used is insufficient to completely inhibit the enzyme.

    • Solution: Extend the concentration range to include higher concentrations of the inhibitor.

  • Possible Cause: Solubility issues with this compound at high concentrations.

    • Solution: Visually inspect the highest concentration wells for precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration.

  • Possible Cause: The inhibitor may not be a full inhibitor.

    • Solution: This is a characteristic of the compound and should be noted in the results.

Issue 3: The dose-response curve is flat or shows no inhibition.

  • Possible Cause: Inactive enzyme.

    • Solution: Use a new batch of enzyme and ensure it has been stored correctly. Perform a positive control experiment with a known ACC inhibitor.

  • Possible Cause: Degraded this compound.

    • Solution: Use a fresh stock of the inhibitor. Store the stock solution at -20°C or -80°C.

  • Possible Cause: Incorrect assay conditions (e.g., pH, temperature).

    • Solution: Verify the pH of the assay buffer and ensure the incubator is at the correct temperature.

Issue 4: The IC50 value is significantly different from the reported values.

  • Possible Cause: Differences in assay conditions.

    • Solution: Compare your assay conditions (e.g., enzyme concentration, substrate concentrations, buffer composition, temperature) with those reported in the literature. IC50 values are highly dependent on these parameters.

  • Possible Cause: Different source or purity of the enzyme or inhibitor.

    • Solution: Ensure the purity of your reagents.

  • Possible Cause: Incorrect data analysis.

    • Solution: Double-check your calculations and the curve-fitting model used.

Visualizations

ACC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Reaction cluster_downstream Downstream Effects AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AMPK->ACC Phosphorylates & Inhibits Insulin Insulin Insulin->ACC Activates MalonylCoA Malonyl-CoA ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC FAS Fatty Acid Synthesis (ACC1) MalonylCoA->FAS Substrate CPT1 CPT1 Inhibition (ACC2) MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Enables CP640186 This compound CP640186->ACC Allosteric Inhibition

Caption: ACC Signaling Pathway and this compound Inhibition.

IC50_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare ACC Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate Mix pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Radioactivity stop_reaction->quantify analyze Data Analysis: % Inhibition vs. [Log Inhibitor] quantify->analyze determine_ic50 Determine IC50 via Non-linear Regression analyze->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for this compound IC50 Determination.

CP-640186 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP-640186. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays involving this potent Acetyl-CoA Carboxylase (ACC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3] It functions as a reversible, allosteric inhibitor that is uncompetitive with respect to ATP and non-competitive with acetyl-CoA, citrate, and bicarbonate.[1] The primary effect of this compound is the reduction of malonyl-CoA levels, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation.[4][5]

Q2: Are there any known off-target effects of this compound?

While comprehensive public data on the broad off-target screening of this compound is limited, some studies have reported effects that may not be directly linked to its canonical role in lipid metabolism. One notable observation is the compound's ability to increase α-tubulin acetylation in platelets, which is associated with impaired platelet aggregation.[6][7] This effect appears to be independent of its impact on fatty acid synthesis. Researchers should be aware of this potential off-target activity when interpreting results in relevant cell types.

Q3: My cells are showing unexpected phenotypes after this compound treatment that don't seem related to fatty acid metabolism. What could be the cause?

If you observe unexpected cellular phenotypes, consider the following possibilities:

  • On-target effects in a novel context: Inhibition of ACC can have wide-ranging consequences beyond simple changes in lipid levels. For example, the observed antiviral activity of this compound against Dengue and Zika viruses is attributed to the host cell's lipid metabolism being crucial for viral replication.[4]

  • The tubulin acetylation effect: As mentioned in the previous question, this compound has been shown to increase tubulin acetylation.[6][7] This could impact microtubule dynamics, cell division, and intracellular transport.

  • General cellular stress: At high concentrations or with prolonged exposure, any small molecule inhibitor can induce cellular stress responses. It is crucial to determine the optimal concentration and incubation time for your specific cell line.

Q4: I am observing a decrease in cell proliferation after treating my cancer cell line with this compound. Is this an expected on-target effect?

Yes, this is a plausible on-target effect. Many cancer cells exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production. By inhibiting ACC, this compound can disrupt this process and lead to reduced cell growth. For example, a decrease in cell number of approximately 30% was observed in H460 cells after 48 hours of treatment with 20 µM this compound.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments 1. Variability in compound preparation. 2. Cell passage number and confluency. 3. Differences in incubation time or concentration.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store appropriately. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Perform dose-response and time-course experiments to determine optimal conditions for your assay.
Observed toxicity at expected effective concentrations 1. Cell line sensitivity. 2. High solvent concentration. 3. Potential for off-target toxicity.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cell line. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). 3. Consider using a structurally distinct ACC inhibitor as a control to see if the toxicity is target-related.
No effect observed at published concentrations 1. Compound degradation. 2. Low expression or activity of ACC in the cell line. 3. Rapid metabolism of the compound by the cells.1. Verify the integrity of your this compound stock. 2. Confirm the expression of ACC1 and/or ACC2 in your cell line via Western blot or qPCR. 3. Measure malonyl-CoA levels to confirm target engagement.
Unexpected changes in microtubule-related processes Potential off-target effect on tubulin acetylation.1. Assess the acetylation status of α-tubulin via Western blot. 2. Use a structurally unrelated tubulin acetylation inhibitor or activator as a control to dissect the observed phenotype.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetSpeciesIC50Assay Conditions
ACC1Rat (liver)53 nMBiochemical assay
ACC2Rat (skeletal muscle)61 nMBiochemical assay

Data sourced from multiple references.[1][2][3][8]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointEC50 / EffectIncubation Time
HepG2Fatty Acid SynthesisInhibitionEC50 of 0.62 µMNot Specified
HepG2Triglyceride SynthesisInhibitionEC50 of 1.8 µMNot Specified
C2C12Fatty Acid OxidationStimulationEC50 of 57 nM2 hours
H460Cell GrowthInhibition~30% decrease at 20 µM48 hours
BHK-21Dengue Virus ReplicationInhibitionIC50 of 0.96 µM to 1.69 µM for different serotypesNot Specified
BHK-21Zika Virus ReplicationInhibitionIC50 of 1.27 µMNot Specified

Data compiled from multiple sources.[4][8]

Experimental Protocols

Protocol 1: Western Blot for α-Tubulin Acetylation

This protocol is adapted from studies investigating the effect of this compound on platelet proteins.[6][7]

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the acetylated α-tubulin signal to total α-tubulin or a loading control like GAPDH.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

On_Target_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetyl-CoA Acetyl-CoA ACC1 ACC1 Acetyl-CoA->ACC1 Malonyl-CoA Malonyl-CoA ACC1->Malonyl-CoA FAS FAS Malonyl-CoA->FAS Fatty Acids Fatty Acids FAS->Fatty Acids ACC2 ACC2 Malonyl-CoA_mito Malonyl-CoA ACC2->Malonyl-CoA_mito CPT1 CPT1 Malonyl-CoA_mito->CPT1 inhibition Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation This compound This compound This compound->ACC1 inhibition This compound->ACC2 inhibition Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed q1 Is the phenotype consistent with ACC inhibition? start->q1 a1_yes Likely on-target effect in a specific cellular context q1->a1_yes Yes q2 Does the phenotype relate to microtubule function? q1->q2 No end_point Further investigation required a1_yes->end_point a2_yes Possible off-target effect on tubulin acetylation q2->a2_yes Yes a2_no Consider general cellular stress or unknown off-target q2->a2_no No a2_yes->end_point a2_no->end_point

References

Technical Support Center: CP-640186 and Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the acetyl-CoA carboxylase (ACC) inhibitor, CP-640186, in primary cell cultures. It addresses potential issues related to cytotoxicity and offers troubleshooting strategies and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, cell-permeable, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in de novo fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, this compound blocks the production of malonyl-CoA, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation.[2][3]

Q2: Is this compound expected to be cytotoxic to primary cells?

The cytotoxic profile of this compound in primary cells is not extensively documented in publicly available literature. While some studies on immortalized cell lines suggest a degree of cytostatic or cytotoxic effect at higher concentrations, other data indicates good tolerability. For instance, a study reported a roughly 30% decrease in cell number in human fibroblasts and H460 cancer cells after 48 hours of treatment with 20 µM this compound.[4] Conversely, in BHK-21 cells, this compound did not affect cell viability even at concentrations tenfold higher than its effective antiviral concentration.[2] The impact on primary cells is likely to be cell-type specific and dependent on the metabolic state of the cells. Primary cells with high rates of fatty acid synthesis may be more susceptible.

Q3: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. For inhibiting ACC activity, IC50 values are in the low nanomolar range (around 53-61 nM for rat ACC1 and ACC2).[1] For cellular effects such as inhibition of fatty acid synthesis in HepG2 cells, EC50 values are in the micromolar range (e.g., 0.84 µM).[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental setup.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is advisable to follow the manufacturer's instructions, which generally recommend storing the solid compound and stock solutions at -20°C or -80°C and protecting them from light. Avoid repeated freeze-thaw cycles to maintain the compound's stability.

Troubleshooting Guides

Issue 1: Unexpected High Cytotoxicity in Primary Cells

Potential Causes:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.

  • Compound Concentration Too High: The concentration of this compound may be in a range that is toxic to the specific primary cell type being used.

  • Cell Culture Conditions: Suboptimal culture conditions can sensitize primary cells to chemical insults.

  • Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that contribute to cytotoxicity.

Troubleshooting Steps:

  • Run a Solvent Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of this compound to assess solvent-induced toxicity.

  • Perform a Dose-Response Study: Test a wide range of this compound concentrations to determine the dose-dependent effect on cell viability and identify a non-toxic working concentration.

  • Optimize Cell Culture Conditions: Ensure that the primary cells are healthy and cultured under optimal conditions (e.g., appropriate media, serum, and supplements).

  • Review Literature for Similar Compounds: Investigate the known cytotoxic effects of other ACC inhibitors in similar primary cell models to gauge expected toxicity.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Causes:

  • Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in viability assay results.

  • Compound Instability: this compound may degrade in solution over time, especially when diluted in culture medium.

  • Inaccurate Pipetting: Errors in pipetting small volumes of a concentrated stock solution can lead to significant variations in the final concentration.

  • Assay Interference: The compound may interfere with the chemistry of the chosen viability assay (e.g., reducing MTT reagent directly).

Troubleshooting Steps:

  • Ensure Homogenous Cell Suspension: Before seeding, ensure that the primary cell suspension is homogenous to achieve consistent cell numbers per well.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

  • Use Calibrated Pipettes: Ensure that all pipettes are properly calibrated, especially those used for preparing serial dilutions.

  • Perform Assay Compatibility Check: Test whether this compound at the highest concentration used interferes with the viability assay in a cell-free system.

Quantitative Data Summary

Direct quantitative data on the cytotoxicity of this compound in a wide range of primary cells is limited in the public domain. Researchers should perform their own dose-response experiments to determine the cytotoxic concentration 50 (CC50) or the half-maximal inhibitory concentration (IC50) for viability in their specific primary cell model. Below is a template table with the limited available data.

Cell TypeAssayConcentrationIncubation TimeResult
Human FibroblastsCell Proliferation Assay20 µM48 hours~30% decrease in cell number
BHK-21GTP Assay>20 µM (>10x IC50 for antiviral effect)Not specifiedNo effect on cell viability

Experimental Protocols

Protocol 1: MTT Assay for Primary Hepatocyte Viability

This protocol is adapted for measuring the viability of primary hepatocytes in culture.

Materials:

  • Primary hepatocytes cultured in 96-well plates

  • Williams' E Medium (WE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Acidified isopropanol (0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture primary hepatocytes in a 96-well plate to the desired confluence.

  • Remove the culture medium by aspiration.

  • Add 100 µL of fresh culture medium containing the desired concentrations of this compound or vehicle control to each well.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium by aspiration.

  • Add 110 µL of WE medium containing 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium by aspiration.

  • Wash the cells once with PBS.

  • Add 20 µL of 0.25% trypsin and incubate for 5 minutes at room temperature to aid in formazan crystal dissolution.

  • Add 100 µL of acidified isopropanol to each well and mix thoroughly by repeated pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm with a reference wavelength of 655 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Primary Neuron Cytotoxicity

This protocol describes a kinetic LDH assay to measure cell damage in primary neuronal cultures.[5][6]

Materials:

  • Primary neurons cultured in 96-well plates

  • Culture medium

  • LDH Assay Buffer (e.g., 10x stock: 45.3 g KH2PO4, 116.1 g K2HPO4 in 1L water)

  • NADH solution (e.g., 3 mg NADH in 20 mL of 1x LDH buffer)

  • Sodium pyruvate solution (e.g., 1.25 g sodium pyruvate in 500 mL of 1x LDH buffer)

  • LDH standard

  • Triton X-100 (for maximum LDH release control)

Procedure:

  • Culture primary neurons in a 96-well plate and treat with various concentrations of this compound or vehicle control for the desired duration.

  • To measure LDH release, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a maximum LDH release control by adding Triton X-100 (final concentration 0.5%) to control wells and incubating for 20 minutes at 37°C before collecting the supernatant.

  • Add 200 µL of NADH solution to each well of the new plate containing the supernatants.

  • Initiate the reaction by adding 25 µL of sodium pyruvate solution to each well.

  • Immediately measure the absorbance at 340 nm using a plate reader capable of kinetic measurements. Take readings every minute for 5-10 minutes.

  • The rate of NADH consumption (decrease in absorbance at 340 nm) is proportional to the LDH activity. Calculate the rate of change in absorbance (ΔA/min) for each well.

  • Express cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

Signaling_Pathway This compound Mechanism of Action AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Promotes FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation Inhibits CP640186 This compound CP640186->ACC Inhibits ACC->MalonylCoA Product

Caption: Mechanism of this compound action on fatty acid metabolism.

Experimental_Workflow Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture Culture Primary Cells Prepare Prepare this compound dilutions Treat Treat cells with this compound and controls Prepare->Treat Incubate Incubate for desired time Treat->Incubate ViabilityAssay Perform Viability Assay (e.g., MTT, LDH) Incubate->ViabilityAssay Measure Measure Absorbance/Fluorescence ViabilityAssay->Measure Analyze Analyze Data & Determine Cytotoxicity Measure->Analyze

References

Technical Support Center: Troubleshooting Inconsistent In Vivo Results with CP-640186

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CP-640186. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistent results encountered during in vivo experiments with this acetyl-CoA carboxylase (ACC) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide clear and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound, providing potential causes and practical troubleshooting steps.

Q1: We are observing an unexpected increase in plasma triglycerides (hypertriglyceridemia) in our animal models treated with this compound. Isn't an ACC inhibitor supposed to lower lipid levels?

A1: This is a documented paradoxical effect of ACC inhibition. While inhibiting ACC reduces de novo lipogenesis (the synthesis of new fatty acids), it can lead to an increase in plasma triglycerides.

Potential Causes:

  • On-Target Effect: The primary cause is an on-target effect of ACC inhibition. Reduced production of malonyl-CoA, a product of the ACC-catalyzed reaction, leads to a deficiency of polyunsaturated fatty acids (PUFAs). This deficiency activates the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that upregulates genes involved in lipid metabolism, including those responsible for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver.[1][2] This ultimately results in higher levels of triglycerides circulating in the plasma.[1][2][3]

  • Reduced Triglyceride Clearance: Some studies suggest that ACC inhibition can also lead to a reduction in the activity of lipoprotein lipase (LPL), an enzyme responsible for clearing triglycerides from the bloodstream.[4]

Troubleshooting & Mitigation Strategies:

  • Co-administration with a PPARα Agonist: Consider the co-administration of a peroxisome proliferator-activated receptor alpha (PPARα) agonist, such as fenofibrate. PPARα agonists have been shown to ameliorate ACC inhibitor-induced hypertriglyceridemia.[4]

  • Dietary Supplementation: Supplementing the diet of the experimental animals with PUFAs may help to counteract the deficiency caused by ACC inhibition and reduce the activation of SREBP-1c.[1]

  • Dose Optimization: Investigate if the hypertriglyceridemic effect is dose-dependent and identify a therapeutic window where the desired effects are observed without a significant elevation in plasma triglycerides.

  • Monitor VLDL Secretion: If feasible, perform experiments to measure VLDL secretion rates to confirm the underlying mechanism in your model.

Q2: Our in vivo study with this compound shows an increase in liver fat (hepatic steatosis), which is the opposite of our intended therapeutic outcome. What could be the reason for this?

A2: This is another counterintuitive finding that has been observed with the genetic inhibition of both ACC1 and ACC2 in the liver of mice.[5]

Potential Cause:

  • Compensatory Mechanisms: Chronic inhibition of ACC may trigger compensatory pathways that protect hepatic fat stores. The exact mechanisms are still under investigation but may involve complex reprogramming of hepatic glucose and fatty acid metabolism.[5][6]

Troubleshooting & Experimental Considerations:

  • Time-Course Analysis: Conduct a time-course study to determine if the increase in hepatic steatosis is a chronic effect. It's possible that acute inhibition of ACC reduces lipogenesis, but long-term inhibition leads to the observed paradoxical effect.

  • Isoform-Specific Inhibition: If your research question allows, consider using isoform-selective ACC inhibitors to dissect the roles of ACC1 and ACC2 in your model. The paradoxical increase in liver fat was observed with the dual inhibition of both isoforms.

  • Alternative Therapeutic Strategies: For studies focused on reducing hepatic steatosis, it may be necessary to explore alternative therapeutic targets if the paradoxical effect of this compound cannot be mitigated in your model.

Q3: We are concerned about potential developmental toxicity with this compound in our long-term studies. Is there a basis for this concern?

A3: Yes, there is a valid concern based on findings with other non-liver-targeted ACC inhibitors.

Potential Cause:

  • Inhibition of De Novo Lipogenesis During Development: De novo lipogenesis is crucial for normal embryonic and fetal development. Systemic inhibition of ACC can disrupt this process, leading to developmental abnormalities.[7][8][9] A similar dual ACC1/2 inhibitor, PF-05175157, has been shown to cause growth retardation and malformations in rats and rabbits.[7][8][9]

Troubleshooting & Mitigation Strategies:

  • Avoid Use in Developmental Studies (if possible): If your research does not specifically require the investigation of developmental processes, avoid using systemic ACC inhibitors like this compound in pregnant animals or during early life stages.

  • Utilize Liver-Targeted ACC Inhibitors: For metabolic studies where the primary target is the liver, consider using a liver-targeted ACC inhibitor. These compounds are designed to have higher concentrations in the liver and lower systemic exposure, thereby minimizing the risk of developmental toxicity.[7]

  • Careful Monitoring: If the use of this compound is unavoidable in a study involving development, it is critical to include comprehensive assessments of fetal development and to use the lowest effective dose.

Q4: We have observed inconsistent results in platelet function assays or bleeding times in our in vivo experiments with this compound. Could this be an off-target effect?

A4: Yes, an in vitro study has demonstrated that this compound can impair platelet aggregation.[10][11][12]

Potential Cause:

  • Off-Target Effect on Tubulin Acetylation: this compound has been shown to increase tubulin acetylation in platelets. This effect is independent of its ACC inhibitory activity and can lead to impaired platelet function by affecting the Rac1/PAK2 signaling pathway.[10][11]

Troubleshooting & Experimental Considerations:

  • Include Hemostasis Endpoints: If your study involves long-term dosing or high concentrations of this compound, it is advisable to include assessments of hemostasis, such as bleeding time or platelet aggregation assays, to monitor for this potential off-target effect.

  • Dose-Response Evaluation: Characterize the dose-response relationship for the effect on platelet function to determine if it occurs at a therapeutically relevant dose in your model.

  • Consider Alternative Compounds: If the anti-platelet effect confounds the interpretation of your primary study endpoints, you may need to consider using a different ACC inhibitor with a different off-target profile.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/Cell LineValueReference
IC50 (ACC1) Rat Liver53 nM
IC50 (ACC2) Rat Skeletal Muscle61 nM
EC50 (Fatty Acid Synthesis Inhibition) HepG2 cells0.62 µM[13]
EC50 (Triglyceride Synthesis Inhibition) HepG2 cells1.8 µM[13]
EC50 (Palmitate Acid Oxidation) C2C12 cells57 nM[13]
ED50 (Fatty Acid Synthesis Inhibition) Rats13 mg/kg[14]
ED50 (Fatty Acid Synthesis Inhibition) CD1 Mice11 mg/kg[14]
ED50 (Fatty Acid Synthesis Inhibition) ob/ob Mice4 mg/kg[14]
ED50 (Malonyl-CoA Reduction - Liver) Rats55 mg/kg[14]
ED50 (Malonyl-CoA Reduction - Soleus Muscle) Rats6 mg/kg[14]
ED50 (Whole Body Fatty Acid Oxidation) Rats~30 mg/kg[14]

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesDoseValueReference
Plasma Half-life (t1/2) Sprague-Dawley Rats5 mg/kg (IV)1.5 h[15]
Bioavailability Sprague-Dawley Rats10 mg/kg (Oral)39%[15]
Tmax (Oral) Sprague-Dawley Rats10 mg/kg (Oral)1.0 h[15]
Cmax (Oral) Sprague-Dawley Rats10 mg/kg (Oral)345 ng/mL[15]
Plasma Half-life (t1/2) ob/ob Mice10 mg/kg (Oral)1.1 h[15]
Bioavailability ob/ob Mice10 mg/kg (Oral)50%[15]
Tmax (Oral) ob/ob Mice10 mg/kg (Oral)0.25 h[15]
Cmax (Oral) ob/ob Mice10 mg/kg (Oral)2177 ng/mL[15]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

This protocol is based on methodologies reported in peer-reviewed literature for the oral administration of this compound and similar compounds.[16][17]

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water for injection or deionized water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Appropriate size gavage needles for the animal model

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Heat approximately half of the final required volume of sterile water to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC is fully dispersed.

    • Add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and viscous. It is often recommended to stir the solution at 4°C for several hours or overnight to ensure complete hydration.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound and the total volume of 0.5% CMC vehicle needed for the entire study cohort, including a small excess to account for transfer losses.

    • Weigh the precise amount of this compound powder.

    • In a suitable container, add a small amount of the 0.5% CMC vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

    • Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. The dosing volume should be calculated based on the most recent body weight of each animal (e.g., 5-10 mL/kg).

Note: The stability of the this compound suspension in 0.5% CMC should be determined if it is to be stored for an extended period. It is generally recommended to prepare the formulation fresh daily.

Mandatory Visualizations

ACC_Inhibitor_Hypertriglyceridemia cluster_0 Mechanism of ACC Inhibitor-Induced Hypertriglyceridemia CP640186 This compound ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) CP640186->ACC Inhibition MalonylCoA Malonyl-CoA ACC->MalonylCoA Production PUFA Polyunsaturated Fatty Acids (PUFAs) MalonylCoA->PUFA Synthesis SREBP1c SREBP-1c Activation PUFA->SREBP1c Inhibition VLDL VLDL Secretion SREBP1c->VLDL Stimulation Triglycerides Increased Plasma Triglycerides VLDL->Triglycerides Leads to

Caption: Mechanism of paradoxical hypertriglyceridemia induced by ACC inhibitors.

InVivo_Workflow cluster_1 Experimental Workflow for In Vivo Study with this compound start Start formulation Prepare this compound Formulation (e.g., 0.5% CMC) start->formulation animal_model Select Animal Model (e.g., Diet-Induced Obesity) formulation->animal_model dosing Administer this compound (Oral Gavage) animal_model->dosing monitoring Monitor Animal Health & Body Weight dosing->monitoring endpoints Measure Primary & Secondary Endpoints (e.g., Plasma Lipids, Liver Triglycerides) monitoring->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo study using this compound.

References

Technical Support Center: CP-640186 Fatty Acid Oxidation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CP-640186 in fatty acid oxidation (FAO) assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] ACC is the enzyme responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial molecule in lipid metabolism, serving as a key substrate for fatty acid synthesis and a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. By inhibiting ACC, this compound reduces the levels of malonyl-CoA, which in turn relieves the inhibition of CPT1 and leads to an increase in the rate of fatty acid oxidation.[4]

Q2: What are the expected results of treating cells with this compound in a fatty acid oxidation assay?

Treatment of cells with this compound is expected to stimulate fatty acid oxidation.[1][2][3][5] In a Seahorse XF Extracellular Flux Analyzer assay, this will typically manifest as an increase in the oxygen consumption rate (OCR) when fatty acids are provided as the primary substrate.[2][6] In radiolabeled FAO assays, an increase in the production of radiolabeled CO2 or other metabolic products from a radiolabeled fatty acid substrate would be observed.

Q3: What is the difference between this compound and Etomoxir?

This compound and Etomoxir both ultimately lead to an increase in fatty acid oxidation, but they act on different targets in the pathway. This compound is an inhibitor of ACC, which acts upstream to regulate CPT1 activity via malonyl-CoA levels. Etomoxir, on the other hand, is an irreversible inhibitor of CPT1 itself, directly blocking the transport of long-chain fatty acids into the mitochondria for oxidation.[7][8] It is important to be aware of potential off-target effects of Etomoxir, especially at higher concentrations.

Q4: Can this compound affect glycolysis?

Yes, by promoting fatty acid oxidation, this compound can lead to a metabolic shift. It is possible to observe a compensatory decrease in glycolysis, which would be reflected by a decrease in the extracellular acidification rate (ECAR) in a Seahorse assay.[9][10] However, the cellular response can be complex and may depend on the specific cell type and experimental conditions.

II. Troubleshooting Guides

This section provides guidance on common issues that may arise during fatty acid oxidation assays using this compound.

Issue 1: No significant increase in Oxygen Consumption Rate (OCR) is observed after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: The effective concentration of this compound can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Titrate this compound across a range of concentrations (e.g., 10 nM to 10 µM) to identify the concentration that yields the maximal stimulation of OCR.[2][6]

  • Possible Cause 2: Insufficient Fatty Acid Substrate.

    • Solution: Ensure that a suitable fatty acid substrate, such as palmitate conjugated to BSA, is provided in the assay medium at a saturating concentration.[7][11][12] The availability of exogenous fatty acids is critical for observing a robust increase in FAO upon ACC inhibition.

  • Possible Cause 3: Low Cell Seeding Density.

    • Solution: A low number of cells will result in a low basal OCR, making it difficult to detect a significant increase upon treatment. Optimize the cell seeding density to achieve a basal OCR that is well within the detection range of the instrument.[13][14]

  • Possible Cause 4: Poor Cell Health.

    • Solution: Unhealthy cells will have compromised metabolic function. Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Visually inspect the cells for any signs of stress or death.

Issue 2: High variability in OCR readings between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Uneven cell distribution across the wells is a common source of variability. Ensure a single-cell suspension and use proper pipetting techniques to seed the cells evenly. Visually inspect the cell monolayer before the assay to confirm uniform density.[13][15]

  • Possible Cause 2: Pipetting Errors.

    • Solution: Inaccurate pipetting of compounds or media can introduce significant variability. Calibrate your pipettes regularly and use a consistent technique for all additions.

  • Possible Cause 3: Edge Effects.

    • Solution: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation, which can affect cell metabolism. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with media.

Issue 3: OCR decreases or remains unchanged after this compound addition, followed by an unexpected response to other mitochondrial inhibitors.

  • Possible Cause 1: Off-Target Effects or Cellular Toxicity.

    • Solution: At very high concentrations, this compound may have off-target effects or induce cytotoxicity, leading to a decrease in OCR. Perform a cell viability assay (e.g., MTT or Annexin V/PI staining) in parallel to your FAO assay to rule out toxicity at the concentrations used.[16] If toxicity is observed, use a lower, non-toxic concentration of the inhibitor.

  • Possible Cause 2: Dominant Endogenous Substrate Oxidation.

    • Solution: Cells may be relying on endogenous fuel sources other than fatty acids. To enhance the dependence on exogenous fatty acids, you can pre-incubate the cells in a substrate-limited medium before the assay.[12][17]

Issue 4: A U-shaped dose-response curve is observed in a parallel cell viability assay.

  • Possible Cause: Compound Precipitation or Assay Interference.

    • Solution: At high concentrations, this compound might precipitate out of the solution, which can interfere with the optical readings of viability assays, leading to an artifactual increase in the signal.[16] Visually inspect the wells for any precipitates. Additionally, the compound itself could directly react with the assay reagent. Consider using an alternative, non-enzymatic viability assay, such as crystal violet staining, to confirm the results.

III. Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpecies/Cell LineValueReference(s)
IC50 (ACC1) Rat Liver53 nM[2][3]
IC50 (ACC2) Rat Skeletal Muscle61 nM[2][3]
EC50 (Fatty Acid Oxidation) C2C12 cells57 nM[1][2][5]
Rat Epitrochlearis Muscle1.3 µM[1][2][5]
ED50 (Fatty Acid Synthesis Inhibition) Rats13 mg/kg[1][3][5]
CD1 Mice11 mg/kg[1][3][5]
ob/ob Mice4 mg/kg[1][3][5]
ED50 (Fatty Acid Oxidation Stimulation) Rats~30 mg/kg[1][3][5]

IV. Experimental Protocols

Protocol 1: Seahorse XF Fatty Acid Oxidation Assay

This protocol is adapted for a Seahorse XFe96 or XFp Analyzer.

Materials:

  • This compound

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (e.g., DMEM, bicarbonate-free)

  • Fatty Acid Substrate (e.g., Palmitate-BSA conjugate)

  • L-Carnitine

  • Mitochondrial Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Etomoxir (optional, as a positive control for FAO inhibition)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Incubate overnight in a standard CO2 incubator to allow for cell attachment and monolayer formation.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation:

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with the fatty acid substrate (e.g., 200 µM Palmitate-BSA) and L-Carnitine (e.g., 0.5 mM).

    • Warm the assay medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the plate and wash the cells twice with the prepared assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading:

    • Prepare stock solutions of this compound and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The protocol should include baseline OCR measurements, followed by sequential injections of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, in the presence and absence of this compound.

Protocol 2: Radiolabeled Fatty Acid Oxidation Assay

This protocol measures the oxidation of a radiolabeled fatty acid to radiolabeled CO2.

Materials:

  • This compound

  • Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)

  • BSA (fatty acid-free)

  • Cell culture medium

  • Scintillation vials and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in a multi-well plate.

    • Pre-treat the cells with this compound at the desired concentration for a specified period.

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of the radiolabeled fatty acid complexed with BSA in the appropriate assay buffer.

  • Oxidation Reaction:

    • Wash the cells with a serum-free medium.

    • Add the medium containing the radiolabeled fatty acid-BSA complex to each well.

    • Seal the plate and incubate at 37°C for the desired time (e.g., 1-3 hours).

  • Capture of Radiolabeled CO2:

    • At the end of the incubation, add a trapping solution (e.g., a piece of filter paper soaked in NaOH) to each well to capture the released 14CO2.

    • Acidify the medium (e.g., with perchloric acid) to drive the dissolved CO2 into the gas phase.

    • Continue the incubation to ensure complete trapping of the 14CO2.

  • Measurement of Radioactivity:

    • Transfer the filter paper to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well.

    • Compare the rate of fatty acid oxidation in this compound-treated cells to that in vehicle-treated control cells.

V. Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria Acetyl-CoA Acetyl-CoA ACC ACC1/2 Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 ACC->Malonyl-CoA CP640186 This compound CP640186->ACC Inhibits Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CPT1 Fatty_Acids Fatty Acids Fatty_Acids->Fatty_Acyl_CoA Fatty_Acyl_Carnitine Fatty Acyl-Carnitine CPT1->Fatty_Acyl_Carnitine Beta_Oxidation β-Oxidation Fatty_Acyl_Carnitine->Beta_Oxidation Acetyl_CoA_Mito Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Mito TCA TCA Cycle Acetyl_CoA_Mito->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP

Caption: Mechanism of this compound in stimulating fatty acid oxidation.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed cells in Seahorse plate hydrate_cartridge Hydrate sensor cartridge with Calibrant prepare_media Prepare assay medium with fatty acid substrate & L-carnitine hydrate_cartridge->prepare_media wash_cells Wash cells and add assay medium prepare_media->wash_cells incubate_plate Incubate cell plate in non-CO2 incubator wash_cells->incubate_plate load_compounds Load this compound & inhibitors into sensor cartridge incubate_plate->load_compounds run_assay Run Seahorse XF Assay load_compounds->run_assay analyze_data Analyze OCR data run_assay->analyze_data

Caption: Experimental workflow for a Seahorse XF fatty acid oxidation assay.

Troubleshooting_Tree start Issue: No OCR increase with this compound check_concentration Is this compound concentration optimized? start->check_concentration optimize_concentration Perform dose-response experiment check_concentration->optimize_concentration No check_substrate Is fatty acid substrate sufficient? check_concentration->check_substrate Yes optimize_concentration->check_substrate optimize_substrate Ensure saturating substrate concentration check_substrate->optimize_substrate No check_cells Are cells healthy and at optimal density? check_substrate->check_cells Yes optimize_substrate->check_cells optimize_cells Optimize seeding density and check cell viability check_cells->optimize_cells No check_endogenous Is endogenous substrate oxidation dominant? check_cells->check_endogenous Yes optimize_cells->check_endogenous limit_endogenous Pre-incubate in substrate-limited medium check_endogenous->limit_endogenous Yes success Problem Resolved check_endogenous->success No limit_endogenous->success

Caption: Troubleshooting decision tree for fatty acid oxidation assays.

References

CP-640186 long-term stability of stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of CP-640186 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] Ethanol is also a viable option.[1] For in vivo experiments, stock solutions in DMSO are often further diluted in vehicles such as PBS, corn oil, or solutions containing PEG300 and Tween-80.[3]

Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?

A2: For long-term stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -80°C or -20°C. The stability of the stock solution varies depending on the storage temperature and the supplier. Below is a summary of stability data from various sources.

Data Presentation

Table 1: Long-Term Stability of this compound Stock Solutions in Solvent

Storage TemperatureDuration of StabilitySource
-80°C2 years[5]
-80°C1 year[1][2]
-80°C6 months[3][4]
-20°C1 year[5]
-20°CUp to 3 months
-20°C1 month[1][3][4]

Note: It is always recommended to refer to the product-specific datasheet provided by the supplier for the most accurate storage and stability information.

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO≥ 19.95 mg/mL[4]
DMSO45 mg/mL (92.67 mM)[2]
DMSO97 mg/mL (199.74 mM)[1]
DMSO100 mg/mL (205.92 mM)[3]
Ethanol97 mg/mL[1]
EthanolSoluble[2]
PBS (pH 7.2)100 mg/mL (for hydrochloride salt)[5]
WaterInsoluble[1]

Troubleshooting Guide

Q3: My this compound solution appears to have precipitated after thawing. What should I do?

A3: If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and using sonication.[4][5] To prevent precipitation, ensure the stock solution is thoroughly mixed and completely dissolved before aliquoting and freezing. It is also advised to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q4: Can I store my this compound stock solution at room temperature?

A4: It is not recommended to store this compound stock solutions at room temperature for extended periods.[2] For optimal stability, stock solutions should be stored frozen at -20°C or -80°C.

Q5: How should I prepare working solutions from my high-concentration stock?

A5: For in vitro cell-based assays, the DMSO stock solution is typically diluted to the final working concentration in the cell culture medium. For in vivo studies, the DMSO stock is further diluted in an appropriate vehicle. It is recommended to prepare working solutions fresh on the day of use.[5]

Experimental Protocols & Workflows

A typical experimental workflow for evaluating the effect of this compound on cellular fatty acid metabolism involves preparing a stock solution, treating cells, and then analyzing the downstream effects.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid This compound (Solid) prep_stock Prepare Stock Solution (in DMSO) prep_solid->prep_stock Dissolve prep_working Prepare Working Solution (in Media) prep_stock->prep_working Dilute exp_treat Treat Cells with this compound prep_working->exp_treat exp_cells Culture Cells (e.g., HepG2, C2C12) exp_cells->exp_treat exp_incubate Incubate (e.g., 2-48 hours) exp_treat->exp_incubate analysis_harvest Harvest Cells/Lysate exp_incubate->analysis_harvest analysis_assay Perform Downstream Assays analysis_harvest->analysis_assay analysis_data Data Analysis analysis_assay->analysis_data

General experimental workflow for in vitro studies with this compound.

Signaling Pathway

This compound is a potent, cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC), targeting both ACC1 and ACC2 isoforms.[5][6] ACC is a key enzyme in the fatty acid metabolism pathway. The inhibition of ACC by this compound leads to a decrease in malonyl-CoA levels, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation.

signaling_pathway cluster_input cluster_enzyme cluster_inhibitor cluster_product cluster_output cluster_final_output acetyl_coa Acetyl-CoA acc1 ACC1 (Cytosolic) acetyl_coa->acc1 acc2 ACC2 (Mitochondrial) acetyl_coa->acc2 malonyl_coa Malonyl-CoA acc1->malonyl_coa acc2->malonyl_coa cp640186 This compound cp640186->acc1 cp640186->acc2 fa_synthesis Fatty Acid Synthesis malonyl_coa->fa_synthesis cpt1 CPT1 malonyl_coa->cpt1 fa_oxidation Fatty Acid Oxidation cpt1->fa_oxidation

Mechanism of action of this compound on the Acetyl-CoA Carboxylase (ACC) pathway.

References

Avoiding CP-640186 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of CP-640186 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is soluble in organic solvents like DMSO, ethanol, and DMF, but it is generally considered insoluble in water.[1] For aqueous experimental systems, it is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted into the aqueous medium. The table below summarizes the reported solubility data.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as DMSO.[1][2] For example, a stock solution of up to 97 mg/mL (199.74 mM) in fresh DMSO has been reported.[1] Sonication may be used to aid dissolution.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (for up to one year).[1][2] For shorter periods, storage at -20°C for up to one month is also possible.[1][3] It is advisable to use freshly prepared working solutions for in vivo experiments on the same day.[3][4]

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

A4: Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility. While some solubility in PBS (pH 7.2) at 10 mg/ml has been reported, it is generally advisable to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.[5] Direct dissolution can lead to poor solubility and precipitation.

Solubility Data

Solvent/VehicleReported SolubilitySource(s)
DMSO≥ 97 mg/mL (199.74 mM)[1]
Ethanol97 mg/mL[1]
DMF30 mg/mL[5]
PBS (pH 7.2)10 mg/mL[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.15 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.15 mM)[3]
0.5% CarboxymethylcelluloseUsed as a vehicle for in vivo studies[6]

Troubleshooting Guide: Precipitation in Aqueous Solutions

Q5: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What could be the cause?

A5: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. The primary cause is that the final concentration of the compound in the aqueous solution exceeds its solubility limit in that specific medium. Factors that can influence this include the final concentration of the organic solvent (e.g., DMSO), the pH and composition of the aqueous buffer, and the temperature.

Q6: How can I prevent precipitation when preparing my aqueous working solution?

A6: To prevent precipitation, consider the following steps, which are also illustrated in the experimental workflow diagram below:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.

  • Increase the Cosolvent Concentration: If your experimental system allows, increasing the percentage of the organic cosolvent (like DMSO) in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experiment.

  • Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80, can help to form micelles that encapsulate the hydrophobic compound and improve its apparent solubility in aqueous solutions.[3][4]

  • Employ a Solubilizing Excipient: For in vivo studies, excipients like PEG300 or SBE-β-CD are often used to create formulations that enhance solubility.[3][4]

  • Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring slight adjustments to the buffer pH (if permissible for your experiment) may be beneficial.

  • Gentle Warming and Sonication: In some cases, gentle warming and/or sonication can help to redissolve precipitates and achieve a clear solution, but the stability of the solution upon cooling should be verified.[3][4]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from published methods for preparing this compound for oral gavage in animal studies.[3][4]

  • Prepare a Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Co-solvents Sequentially: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add Surfactant: To this mixture, add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. Ensure the final solution is clear.

  • Administration: It is recommended to use this freshly prepared solution on the same day for in vivo experiments.[3][4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical process for troubleshooting precipitation issues with this compound in aqueous solutions.

G start Precipitation Observed in Aqueous Solution q1 Is the final concentration of this compound critical? start->q1 a1_yes Lower the final concentration of this compound q1->a1_yes No q2 Can the organic solvent (e.g., DMSO) concentration be increased? q1->q2 Yes end_success Clear Solution Achieved a1_yes->end_success a2_yes Increase the final percentage of the organic solvent q2->a2_yes Yes q3 Is the use of a surfactant or excipient permissible in the experiment? q2->q3 No a2_yes->end_success a3_yes Incorporate a surfactant (e.g., Tween-80) or a solubilizing agent (e.g., PEG300, SBE-β-CD) q3->a3_yes Yes end_fail Consult further with a formulation specialist q3->end_fail No a3_yes->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Recommended Workflow for Preparing Aqueous Solutions

This diagram illustrates a preventative workflow for preparing aqueous solutions of this compound to minimize the risk of precipitation.

G start Start: Prepare Aqueous Working Solution step1 1. Prepare a high-concentration stock solution in anhydrous DMSO start->step1 step2 2. If applicable, prepare the vehicle containing co-solvents (e.g., PEG300, Tween-80) step1->step2 step3 3. Add the DMSO stock solution to the vehicle or aqueous buffer dropwise while vortexing step2->step3 step4 4. Visually inspect for any signs of precipitation step3->step4 end_success Result: Clear Homogeneous Solution step4->end_success No Precipitation end_fail Result: Precipitation - Proceed to Troubleshooting step4->end_fail Precipitation

Caption: Recommended workflow for preparing aqueous solutions of this compound.

Mechanism of Action: ACC Signaling Pathway

This compound is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism.[3] Understanding its mechanism of action can provide context for its experimental use.

G acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC1 & ACC2) acetyl_coa->acc malonyl_coa Malonyl-CoA acc->malonyl_coa fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis Promotes cpt1 CPT1 malonyl_coa->cpt1 Inhibits fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation cp640186 This compound cp640186->acc Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound on ACC.

References

CP-640186 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-640186.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, cell-permeable, and orally active inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2][3] It is an isozyme-nonselective inhibitor, meaning it targets both ACC1 and ACC2.[4][5][6][7] The inhibition is allosteric, reversible, uncompetitive with respect to ATP, and non-competitive regarding acetyl-CoA, citrate, and bicarbonate.[2][5] By inhibiting ACC, this compound blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo fatty acid synthesis.[7] This leads to the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[5][6]

Q2: What are the recommended storage conditions and stability of this compound?

For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1] The compound is stable for at least four years when stored at -20°C.[6] Stock solutions should be prepared fresh; for in vivo experiments, it is recommended to prepare the working solution on the same day of use.[1]

Q3: What are the optimal solvent choices for this compound?

This compound is soluble in several organic solvents. Here are the reported solubilities:

  • DMSO: 30 mg/mL and 97 mg/mL[4][6]

  • DMF: 30 mg/mL[6]

  • Ethanol: 30 mg/mL[6]

  • PBS (pH 7.2): 10 mg/mL[6]

It is important to use fresh, moisture-free DMSO, as its moisture-absorbing nature can reduce the solubility of the compound.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Potential Cause 1: Compound Degradation. Improper storage can lead to the degradation of this compound.

    • Solution: Ensure the compound is stored at the recommended temperatures (-20°C or -80°C) and protected from moisture.[1][6] Prepare fresh working solutions for each experiment.

  • Potential Cause 2: Solvent Quality. The presence of water in DMSO can affect solubility.

    • Solution: Use fresh, anhydrous DMSO for preparing stock solutions.[4]

  • Potential Cause 3: Cell Line Variability. Different cell lines may exhibit varying sensitivity to this compound.

    • Solution: Titrate the concentration of this compound for your specific cell line to determine the optimal effective concentration. Refer to published data for starting concentrations in similar cell types (e.g., HepG2, C2C12, H460).[1][3]

Issue 2: Off-target effects observed in experiments.

  • Potential Cause 1: Non-specific Binding. At high concentrations, this compound might exhibit off-target effects.

    • Solution: Use the lowest effective concentration determined by dose-response studies. Consider using a structurally different ACC inhibitor as a control to confirm that the observed effects are due to ACC inhibition.

  • Potential Cause 2: Effects on Platelet Function. this compound has been shown to impact platelet function, including reducing platelet reactivity and aggregation, by increasing tubulin acetylation.[8][9][10]

    • Solution: Be aware of this potential off-target effect, especially in in vivo studies. If platelet-related parameters are part of your experimental readouts, consider these findings in your data interpretation.

Issue 3: Variability in in vivo study results.

  • Potential Cause 1: Pharmacokinetic Differences. The pharmacokinetic properties of this compound can vary between different animal models (e.g., rats vs. mice).[1][4]

    • Solution: Refer to the specific pharmacokinetic data for the animal model you are using to guide dosing and sampling times. For instance, the plasma half-life is approximately 1.5 hours in rats and 1.1 hours in ob/ob mice.[4]

  • Potential Cause 2: Formulation and Administration. The formulation and route of administration can significantly impact the bioavailability and efficacy of the compound.

    • Solution: For oral gavage, this compound can be dissolved in 0.5% carboxymethylcellulose.[11] Ensure consistent formulation and administration techniques across all animals in the study.

Quantitative Data Summary

In Vitro Efficacy of this compound

ParameterCell Line/TissueValueReference
IC50 (ACC1) Rat Liver53 nM[1][3][4]
IC50 (ACC2) Rat Skeletal Muscle61 nM[1][3][4]
EC50 (Fatty Acid Oxidation) C2C12 cells57 nM[1][2][5]
EC50 (Fatty Acid Oxidation) Rat Epitrochlearis Muscle1.3 µM[1][5][6]
EC50 (Fatty Acid Synthesis) HepG2 cells0.62 µM[1]
EC50 (Triglyceride Synthesis) HepG2 cells1.8 µM[1]
IC50 (Antiviral - DENV-1) BHK-21 cells0.96 µM[12]
IC50 (Antiviral - DENV-2) BHK-21 cells1.22 µM[12]
IC50 (Antiviral - DENV-3) BHK-21 cells0.99 µM[12]
IC50 (Antiviral - DENV-4) BHK-21 cells1.69 µM[12]
IC50 (Antiviral - Zika Virus) BHK-21 cells1.27 µM[12]

In Vivo Efficacy of this compound

ParameterAnimal ModelED50Reference
Malonyl-CoA Reduction (Hepatic) Rats55 mg/kg[4][5]
Malonyl-CoA Reduction (Soleus Muscle) Rats6 mg/kg[4][5]
Malonyl-CoA Reduction (Quadriceps Muscle) Rats15 mg/kg[4][5]
Malonyl-CoA Reduction (Cardiac Muscle) Rats8 mg/kg[4][5]
Fatty Acid Synthesis Inhibition Rats13 mg/kg[2][4][5]
Fatty Acid Synthesis Inhibition CD1 Mice11 mg/kg[2][4][5]
Fatty Acid Synthesis Inhibition ob/ob Mice4 mg/kg[2][4][5]
Fatty Acid Oxidation Stimulation Rats~30 mg/kg[4][5][6]

Pharmacokinetic Parameters of this compound

ParameterSprague-Dawley Ratsob/ob MiceReference
Plasma Half-life (t1/2) 1.5 h1.1 h[1][4]
Bioavailability 39%50%[1][4]
Cmax (oral, 10 mg/kg) 345 ng/mL2177 ng/mL[1][4]
Tmax (oral, 10 mg/kg) 1.0 h0.25 h[1][4]
AUC0-∞ (oral, 10 mg/kg) 960 ng·h/mL3068 ng·h/mL[1][4]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay in C2C12 Cells

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Compound Treatment: Pre-incubate differentiated C2C12 cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control for 2 hours.[1]

  • Fatty Acid Oxidation Measurement: Add radiolabeled fatty acid (e.g., [1-¹⁴C]palmitate) complexed to BSA to the cells.

  • Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • CO2 Trapping: Capture the ¹⁴CO₂ produced from fatty acid oxidation using a trapping agent (e.g., filter paper soaked in NaOH).

  • Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation and determine the EC50 value for this compound.

Protocol 2: In Vivo Fatty Acid Synthesis Inhibition Study in Mice

  • Animal Acclimation: Acclimate male CD1 or ob/ob mice to the experimental conditions for at least one week.

  • Compound Administration: Administer this compound orally by gavage at various doses (e.g., 1 to 100 mg/kg).[11] The vehicle control can be 0.5% carboxymethylcellulose.[11]

  • Radiotracer Injection: At a specified time post-dose (e.g., 1 hour), inject a radiolabeled precursor for fatty acid synthesis, such as ³H₂O.

  • Tissue Collection: After a defined period (e.g., 1 hour) post-radiotracer injection, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

  • Lipid Extraction: Extract total lipids from the tissues.

  • Saponification and Measurement: Saponify the lipid extract and measure the incorporation of tritium into fatty acids using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid synthesis and determine the ED50 value for this compound.

Visualizations

Signaling_Pathway cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACC1->MalonylCoA Carboxylation CP640186 This compound CP640186->ACC1 Inhibition ACC2 ACC2 Mito_MalonylCoA Malonyl-CoA ACC2->Mito_MalonylCoA CPT1 CPT1 Mito_MalonylCoA->CPT1 Inhibition BetaOxidation β-Oxidation CPT1->BetaOxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 CP640186_mito This compound CP640186_mito->ACC2 Inhibition

Caption: Mechanism of this compound action on fatty acid metabolism.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_InVivo In Vivo Study Start_IV Seed Cells (e.g., C2C12) Treatment Treat with this compound or Vehicle Start_IV->Treatment Assay Perform Fatty Acid Oxidation Assay Treatment->Assay Analysis_IV Data Analysis (EC50) Assay->Analysis_IV Start_Vivo Acclimate Animals Dosing Administer this compound or Vehicle (p.o.) Start_Vivo->Dosing Tracer Inject Radiotracer (e.g., ³H₂O) Dosing->Tracer Tissues Collect Tissues Tracer->Tissues Analysis_Vivo Measure Fatty Acid Synthesis (ED50) Tissues->Analysis_Vivo Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Problem Inconsistent Results Degradation Compound Degradation Problem->Degradation Solubility Poor Solubility Problem->Solubility Concentration Suboptimal Concentration Problem->Concentration PK Pharmacokinetic Variability Problem->PK Storage Check Storage Conditions Degradation->Storage Solvent Use Fresh Anhydrous Solvent Solubility->Solvent Titration Perform Dose-Response Concentration->Titration PK_Data Consult PK Data for Model PK->PK_Data

References

Validation & Comparative

A Head-to-Head Comparison of CP-640186 and TOFA as Acetyl-CoA Carboxylase (ACC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two distinct inhibitors of Acetyl-CoA Carboxylase (ACC): CP-640186 and 5-(tetradecyloxy)-2-furoic acid (TOFA). It is crucial to note that in the context of ACC inhibition, "TOFA" refers to 5-(tetradecyloxy)-2-furoic acid and not Tofacitinib, which is a Janus kinase (JAK) inhibitor. This guide will delve into their mechanisms of action, potency, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to ACC and its Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase (FASN) in de novo lipogenesis. ACC2 is located on the outer mitochondrial membrane, and the malonyl-CoA it generates acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. The dual role of ACC in both fatty acid synthesis and oxidation makes it an attractive therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for certain types of cancer that exhibit upregulated de novo lipogenesis.

This compound: A Potent, Isozyme-Nonselective ACC Inhibitor

This compound is a well-characterized, orally active, and cell-permeable inhibitor of both ACC isoforms.[1] Its isozyme-nonselective nature allows for the simultaneous inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.

TOFA (5-(tetradecyloxy)-2-furoic acid): An Allosteric ACC Inhibitor

TOFA, or 5-(tetradecyloxy)-2-furoic acid, is an allosteric inhibitor of ACC.[2] Inside the cell, it is converted to its coenzyme A thioester, TOFyl-CoA, which is the active inhibitory molecule. TOFA has been shown to block fatty acid synthesis and induce apoptosis in various cancer cell lines.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and TOFA to facilitate a direct comparison of their potency and cellular effects.

Table 1: In Vitro Enzymatic Inhibition

InhibitorTargetIC50SpeciesNotes
This compound ACC153 nM[1][3]Rat (liver)Isozyme-nonselective inhibitor.
ACC261 nM[1][3]Rat (skeletal muscle)
TOFA (5-(tetradecyloxy)-2-furoic acid) ACC1 / ACC2Not explicitly reported in the provided search results.-Described as a potent, reversible, and competitive inhibitor.

Table 2: In Vitro Cellular Activity

InhibitorCell LineAssayEC50 / IC50Notes
This compound HepG2Fatty Acid Synthesis InhibitionEC50: 0.62 µM[1]
Triglyceride Synthesis InhibitionEC50: 1.8 µM[1]
C2C12Palmitate Oxidation StimulationEC50: 57 nM[1]
TOFA (5-(tetradecyloxy)-2-furoic acid) NCI-H460 (Lung Cancer)Cytotoxicity (MTT Assay)IC50: ~5.0 µg/mLInduces apoptosis by inhibiting fatty acid synthesis.
HCT-8 (Colon Carcinoma)Cytotoxicity (MTT Assay)IC50: ~5.0 µg/mL
HCT-15 (Colon Carcinoma)Cytotoxicity (MTT Assay)IC50: ~4.5 µg/mL
COC1 (Ovarian Cancer)CytotoxicityIC50: ~26.1 µg/mL
COC1/DDP (Ovarian Cancer)CytotoxicityIC50: ~11.6 µg/mL

Experimental Protocols

In Vitro ACC Inhibition Assay (Biochemical Assay)

This protocol describes a general method to determine the IC50 value of a test compound against purified ACC1 and ACC2 enzymes.

Materials:

  • Purified recombinant human ACC1 and ACC2 enzymes

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, 1 mg/mL BSA

  • Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Test compounds (this compound or TOFA) dissolved in DMSO

  • Scintillation vials and scintillation fluid

  • Filter paper (e.g., Whatman GF/C)

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified ACC enzyme, and the test compound at various concentrations (typically in a serial dilution). Include a DMSO vehicle control.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate mixture (acetyl-CoA, ATP, and NaH¹⁴CO₃).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl). This also serves to remove unincorporated ¹⁴CO₂.

  • Spot the reaction mixture onto filter paper and allow it to dry.

  • Wash the filter papers extensively with a suitable solvent (e.g., ethanol) to remove unreacted substrates.

  • Place the dried filter papers in scintillation vials with scintillation fluid.

  • Quantify the amount of incorporated ¹⁴C-malonyl-CoA using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular De Novo Lipogenesis Assay

This protocol outlines a method to measure the effect of ACC inhibitors on fatty acid synthesis in cultured cells using a radiolabeled precursor.

Materials:

  • Cultured cells (e.g., HepG2, adipocytes)

  • Cell culture medium

  • [¹⁴C]-Acetate or [³H]-Acetate

  • Test compounds (this compound or TOFA) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation vials and scintillation fluid

  • Reagents for lipid extraction (e.g., chloroform:methanol mixture)

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the test compound or DMSO vehicle control for a specified period (e.g., 1-2 hours).

  • Add the radiolabeled acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Remove the labeling medium and wash the cells thoroughly with cold PBS to remove unincorporated radiolabel.

  • Lyse the cells using a suitable lysis buffer.

  • Perform a lipid extraction from the cell lysates using a method such as the Folch or Bligh-Dyer procedure.

  • Transfer the lipid-containing organic phase to a new tube and evaporate the solvent.

  • Resuspend the dried lipid extract in a scintillation cocktail.

  • Quantify the amount of radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each well.

  • Calculate the percent inhibition of de novo lipogenesis for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

ACC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Insulin Insulin PI3K PI3K Insulin->PI3K Glucagon Glucagon AMPK AMPK Glucagon->AMPK Akt Akt/PKB PI3K->Akt ACC1 ACC1 (inactive, phosphorylated) Akt->ACC1 - AMPK->ACC1 - ACC1_active ACC1 (active, dephosphorylated) ACC1->ACC1_active Phosphatase ACC1_active->ACC1 AMPK Citrate Citrate Citrate->ACC1_active + Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->ACC1_active - Acetyl_CoA Acetyl_CoA Malonyl_CoA_cyto Malonyl-CoA Acetyl_CoA->Malonyl_CoA_cyto ACC1 Malonyl_CoA_mito Malonyl-CoA Acetyl_CoA->Malonyl_CoA_mito ACC2 FASN Fatty Acid Synthase (FASN) Malonyl_CoA_cyto->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Triglycerides Triglycerides Fatty_Acids->Triglycerides ACC2 ACC2 CPT1 CPT1 Malonyl_CoA_mito->CPT1 - Fatty_Acyl_CoA Fatty Acyl-CoA FAO Fatty Acid Oxidation (β-oxidation) Fatty_Acyl_CoA->FAO CPT1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation Purified_Enzyme Purified ACC1/ACC2 Enzyme Compound_Screening Compound Incubation (this compound or TOFA) Purified_Enzyme->Compound_Screening Biochemical_Assay Biochemical Assay (e.g., ¹⁴C-bicarbonate incorporation) Compound_Screening->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., HepG2, Adipocytes) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Lipogenesis_Assay De Novo Lipogenesis Assay (e.g., ¹⁴C-acetate incorporation) Compound_Treatment->Lipogenesis_Assay FAO_Assay Fatty Acid Oxidation Assay Compound_Treatment->FAO_Assay EC50_Determination EC50 Determination Lipogenesis_Assay->EC50_Determination FAO_Assay->EC50_Determination Animal_Model Animal Model of Metabolic Disease Compound_Administration Compound Administration Animal_Model->Compound_Administration Metabolic_Phenotyping Metabolic Phenotyping (e.g., Glucose/Insulin Tolerance, Lipid Profile) Compound_Administration->Metabolic_Phenotyping Tissue_Analysis Tissue Analysis (e.g., Liver Triglycerides, Malonyl-CoA levels) Compound_Administration->Tissue_Analysis

References

A Head-to-Head Comparison of Two Potent ACC Inhibitors: CP-640186 and ND-630 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic diseases, oncology, and other fields where fatty acid metabolism plays a crucial role, the selection of the right tool compound is paramount for robust in vivo studies. Acetyl-CoA carboxylase (ACC) has emerged as a key therapeutic target, and numerous inhibitors have been developed. This guide provides a detailed comparison of two widely used isozyme-nonselective ACC inhibitors: CP-640186 and ND-630. We will delve into their mechanisms of action, present available in vivo efficacy and pharmacokinetic data, and provide standardized experimental protocols to aid in study design.

Mechanism of Action: Two Distinct Approaches to Inhibit a Key Metabolic Enzyme

Both this compound and ND-630 are potent inhibitors of both ACC1 and ACC2 isoforms, leading to the dual effect of inhibiting fatty acid synthesis and stimulating fatty acid oxidation.[1][2] However, they achieve this through distinct molecular mechanisms.

This compound targets the carboxyltransferase (CT) domain of ACC.[3] It is described as a reversible, allosteric inhibitor, uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[2][4] This interaction occurs at the interface between the two monomers of the CT dimer.[4]

ND-630 , on the other hand, is an allosteric protein-protein interaction inhibitor that targets the biotin carboxylase (BC) domain .[1] It prevents the dimerization of ACC, which is essential for its enzymatic activity.[1][5] This mechanism is similar to that of the natural product Soraphen A.[1]

In Vivo Efficacy: A Comparative Overview

Both compounds have demonstrated significant efficacy in various rodent models of metabolic disease. Below is a summary of their reported in vivo effects.

This compound:

This compound has been shown to effectively lower malonyl-CoA levels in various tissues, leading to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[2][6] In vivo studies have demonstrated its ability to improve metabolic parameters in models of obesity and diabetes.[2]

ND-630:

ND-630 has been extensively studied in models of diet-induced obesity and diabetes, where it has been shown to reduce hepatic steatosis, improve insulin sensitivity, and favorably modulate dyslipidemia.[1][5][7] Chronic administration has been shown to reduce weight gain without affecting food intake.[1][5]

Quantitative In Vivo Data

The following tables summarize the available quantitative data for this compound and ND-630 from in vivo studies.

Table 1: In Vivo Efficacy (ED50 Values)

CompoundParameterSpeciesED50Reference
This compound Inhibition of Fatty Acid SynthesisRat13 mg/kg[2][6]
Inhibition of Fatty Acid SynthesisCD1 Mice11 mg/kg[2][6]
Inhibition of Fatty Acid Synthesisob/ob Mice4 mg/kg[2][6]
Stimulation of Whole Body Fatty Acid OxidationRat~30 mg/kg[2][6]
Lowering Hepatic Malonyl-CoARat55 mg/kg[2][6]
Lowering Soleus Muscle Malonyl-CoARat6 mg/kg[2][6]
Lowering Quadriceps Muscle Malonyl-CoARat15 mg/kg[2][6]
Lowering Cardiac Muscle Malonyl-CoARat8 mg/kg[2][6]
ND-630 Inhibition of Hepatic Fatty Acid SynthesisRat0.14 mg/kg[3][8]
Stimulation of Whole Body Fatty Acid OxidationRat3 mg/kg (Minimum Effective Dose)[3][8]

Table 2: Pharmacokinetic Properties

CompoundParameterSpeciesValueReference
This compound BioavailabilityRat39%[9]
Tmax (oral)Rat1.0 h[9]
Cmax (oral, 10 mg/kg)Rat345 ng/mL[4][9]
Plasma Half-lifeRat1.5 h[4][9]
ND-630 Aqueous Solubility-594 µM[1]
Human Plasma Protein Binding-98.5%[1]
Rat Plasma Protein Binding-98.6%[1]

Experimental Protocols

To ensure reproducibility and facilitate cross-study comparisons, detailed experimental protocols are crucial. Below are generalized protocols for evaluating ACC inhibitors in vivo, based on methodologies reported in the literature.

In Vivo Model for Metabolic Disease: Diet-Induced Obese (DIO) Rodent Model
  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.

  • Diet: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.

  • Compound Administration: this compound or ND-630 is typically administered via oral gavage. The vehicle used for this compound has been reported as 0.5% methylcellulose.[10][11] Dosing can be acute or chronic (e.g., once daily for several weeks).

  • Efficacy Endpoints:

    • Fatty Acid Synthesis: Measured by the incorporation of radiolabeled precursors (e.g., ³H₂O) into fatty acids in liver and adipose tissue.

    • Fatty Acid Oxidation: Assessed by measuring the oxidation of radiolabeled fatty acids (e.g., ¹⁴C-palmitate) to CO₂ and acid-soluble metabolites.

    • Tissue Malonyl-CoA Levels: Measured by LC-MS/MS in tissues such as the liver, muscle, and heart.

    • Hepatic Steatosis: Quantified by measuring liver triglyceride content and histological analysis (e.g., H&E staining, Oil Red O staining).

    • Insulin Sensitivity: Evaluated using glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

    • Plasma Parameters: Measurement of plasma glucose, insulin, triglycerides, and free fatty acids.

Experimental Workflow for Evaluating ACC Inhibitors In Vivo

G cluster_0 Pre-Study Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Animal Acclimatization B Induction of Disease Model (e.g., High-Fat Diet) A->B C Randomization into Treatment Groups B->C D Daily Dosing with This compound, ND-630, or Vehicle C->D E Metabolic Phenotyping (GTT, ITT) D->E F Tissue Collection (Liver, Muscle, Adipose) E->F G Biochemical Analysis (Malonyl-CoA, Triglycerides) F->G H Histological Analysis F->H I Gene Expression Analysis F->I

Caption: A generalized workflow for in vivo studies of ACC inhibitors.

Signaling Pathway of ACC Inhibition

The inhibition of ACC by either this compound or ND-630 has profound effects on cellular metabolism. The following diagram illustrates the central role of ACC and the consequences of its inhibition.

G Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC1 / ACC2 AcetylCoA->ACC Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (e.g., FASN) MalonylCoA->FattyAcids Inhibits CPT1 CPT1 MalonylCoA->CPT1 Inhibits Triglycerides Triglyceride Storage FattyAcids->Triglycerides FattyAcidOxidation Fatty Acid Oxidation (Mitochondria) CPT1->FattyAcidOxidation ACC->MalonylCoA Product Inhibitors This compound / ND-630 Inhibitors->ACC Inhibit

Caption: The central role of ACC in fatty acid metabolism and its inhibition.

Conclusion

Both this compound and ND-630 are potent, isozyme-nonselective ACC inhibitors that have proven to be valuable tools for in vivo research. While both effectively modulate fatty acid metabolism, their distinct mechanisms of action may lead to different off-target effects or pharmacokinetic profiles that could be relevant for specific experimental questions. The data presented in this guide, along with the provided experimental framework, should aid researchers in making an informed decision for their in vivo studies and in designing robust and reproducible experiments. Direct comparative studies under the same experimental conditions would be invaluable to further delineate the subtle differences in their in vivo profiles.

References

Validating CP-640186-Mediated ACC Inhibition: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of a compound's mechanism of action is paramount. This guide provides a comparative overview of key methodologies for validating the inhibition of Acetyl-CoA Carboxylase (ACC) by the potent inhibitor, CP-640186. We present experimental data, detailed protocols, and visual workflows to assist in the selection of the most appropriate validation method for your research needs.

This compound is a well-characterized, cell-permeable, and isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2] Its inhibitory action prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis.[3][4] This guide will focus on the validation of this inhibitory effect through Western blotting and compare it with alternative functional and enzymatic assays.

Comparative Data of this compound Inhibition

To provide a clear overview of this compound's potency and its effects as measured by various methods, the following table summarizes key quantitative data from published studies.

ParameterValueCell Line/SystemMethodReference
IC50 (ACC1) 53 nMRat LiverEnzymatic Assay[1][2]
IC50 (ACC2) 61 nMRat Skeletal MuscleEnzymatic Assay[1][2]
EC50 (Fatty Acid Synthesis Inhibition) 0.62 µMHepG2 cellsFatty Acid Synthesis Assay[2]
EC50 (Triglyceride Synthesis Inhibition) 1.8 µMHepG2 cellsTriglyceride Synthesis Assay[2]
EC50 (Fatty Acid Oxidation Stimulation) 57 nMC2C12 cellsFatty Acid Oxidation Assay[5]
ED50 (Malonyl-CoA Reduction - Liver) 55 mg/kgRatsMalonyl-CoA Measurement[1][5]
ED50 (Fatty Acid Synthesis Inhibition - Whole Body) 13 mg/kgRatsFatty Acid Synthesis Assay[1][5]

Method 1: Western Blotting for ACC Phosphorylation

Western blotting is a widely used technique to semi-quantitatively assess the phosphorylation status of ACC. The phosphorylation of ACC at Serine 79 (Ser79) by AMP-activated protein kinase (AMPK) is an inhibitory modification. While this compound is a direct inhibitor and does not directly phosphorylate ACC, examining the levels of phosphorylated ACC (p-ACC) relative to total ACC can provide insights into the cellular energy status and the overall activity of the fatty acid synthesis pathway upon treatment with the inhibitor. A decrease in the p-ACC/total ACC ratio can indicate a cellular response to the inhibition of fatty acid synthesis.

Experimental Protocol: Western Blot for p-ACC (Ser79) and Total ACC
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS.[6]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells and collect the lysate.[6]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

    • Determine the protein concentration of the lysate using a BCA assay.[6]

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[6][7]

    • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[6]

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.[6]

    • The transfer can be performed using a wet or semi-dry transfer system. A typical condition for wet transfer is 100V for 1-2 hours at 4°C.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C with gentle agitation. Recommended antibody dilutions should be obtained from the manufacturer's datasheet.[7][8]

    • Wash the membrane three times with TBST for 5-10 minutes each.[7]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.[7]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the p-ACC signal to the total ACC signal.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification denaturation Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ACC & Total ACC) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging quant_analysis Quantification & Analysis imaging->quant_analysis

Figure 1. Western Blot experimental workflow for ACC phosphorylation analysis.

Alternative Methods for Validating ACC Inhibition

While Western blotting provides valuable information on protein phosphorylation, other assays can offer more direct and quantitative measurements of ACC inhibition by this compound.

Method 2: Fatty Acid Synthesis Assay

This assay directly measures the primary biological outcome of ACC inhibition – a decrease in the synthesis of new fatty acids. It is a highly sensitive and physiologically relevant method.

Experimental Protocol: Fatty Acid Synthesis Assay with [14C]-Acetate
  • Cell Culture and Treatment:

    • Plate cells in a multi-well format and allow them to adhere.

    • Treat cells with varying concentrations of this compound for a specified duration.

  • Radiolabeling:

    • Add [14C]-acetate to the culture medium and incubate for 2-4 hours.[9] The concentration of labeled acetate should be kept low (around 10 µM) to avoid altering the endogenous rate of fatty acid synthesis.[10]

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).[11]

  • Quantification:

    • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Normalize the counts to the total protein content of each sample.

Method 3: Malonyl-CoA Measurement

Since malonyl-CoA is the direct product of the ACC-catalyzed reaction, its intracellular concentration is a direct indicator of ACC activity. A decrease in malonyl-CoA levels upon treatment with this compound provides strong evidence of target engagement.

Experimental Protocol: Malonyl-CoA Measurement by LC-MS/MS
  • Sample Preparation:

    • Treat cells or tissues with this compound.

    • Rapidly quench metabolic activity and extract metabolites using a cold solvent, such as 10% trichloroacetic acid.[12]

    • Centrifuge the extract to remove precipitated proteins.

  • Analysis:

    • Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

    • Use a stable isotope-labeled internal standard, such as [13C3]-malonyl-CoA, for accurate quantification.[12]

    • Separate malonyl-CoA from other acyl-CoAs using a suitable chromatography column.

    • Detect and quantify malonyl-CoA based on its specific mass-to-charge ratio and fragmentation pattern.

Alternatively, commercially available ELISA kits offer a more accessible method for quantifying malonyl-CoA levels.[14][15]

Method 4: In Vitro Enzymatic Assay (ADP-Glo™ Assay)

For a direct assessment of this compound's effect on ACC enzymatic activity, an in vitro assay using purified enzyme is ideal. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the ACC-catalyzed reaction, which is directly proportional to enzyme activity.

Experimental Protocol: ADP-Glo™ Assay for ACC Activity
  • Reaction Setup:

    • In a 96-well or 384-well plate, set up the ACC reaction mixture containing ACC assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.[16]

    • Add varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding purified ACC1 or ACC2 enzyme.[16]

    • Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[16]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.[17][18]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[17][18]

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the ACC activity.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

ACC_Inhibition_Pathway cluster_pathway Fatty Acid Synthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA ACC ACC1/2 AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACC->MalonylCoA CP640186 This compound CP640186->ACC Inhibition

Figure 2. Signaling pathway of ACC inhibition by this compound.

Comparison of Validation Methods

MethodPrincipleProsCons
Western Blotting Detects changes in the phosphorylation state of ACC.Widely available technique; provides information on upstream signaling.Indirect measure of ACC activity; semi-quantitative; can be influenced by other cellular pathways affecting AMPK.
Fatty Acid Synthesis Assay Measures the incorporation of a radiolabeled precursor into newly synthesized fatty acids.Highly sensitive and physiologically relevant; direct measure of the pathway's output.Requires handling of radioactive materials; can be time-consuming.
Malonyl-CoA Measurement Quantifies the direct product of the ACC reaction.Direct and quantitative measure of ACC activity in a cellular context.Requires specialized equipment (LC-MS/MS) or specific ELISA kits; metabolite extraction can be challenging.
In Vitro Enzymatic Assay Measures the activity of purified ACC enzyme in the presence of the inhibitor.Direct measure of enzyme inhibition; allows for precise determination of IC50 values; high-throughput potential.Does not account for cellular factors like membrane permeability or off-target effects.

Conclusion

The validation of this compound's inhibitory effect on ACC can be approached through several robust methodologies. Western blotting for p-ACC provides a valuable, albeit indirect, assessment of the inhibitor's impact on the fatty acid synthesis pathway within a cellular context. For a more direct and quantitative measure of ACC inhibition, fatty acid synthesis assays and the quantification of malonyl-CoA levels are superior choices. Finally, in vitro enzymatic assays are indispensable for determining the direct inhibitory potency of the compound on the purified enzyme. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of quantitative detail. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and compelling validation of this compound's mechanism of action.

References

Unveiling the Metabolic Impact of CP-640186: A Seahorse Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of the Acetyl-CoA Carboxylase (ACC) inhibitor, CP-640186, and its alternatives, utilizing the powerful Seahorse XF technology. By offering detailed experimental protocols, comparative data, and visual pathway diagrams, this document serves as a critical resource for researchers investigating fatty acid metabolism and its therapeutic modulation.

Probing Cellular Metabolism: The Role of this compound

This compound is a potent, non-isozyme-selective inhibitor of both ACC1 and ACC2. These enzymes play a pivotal role in the regulation of fatty acid metabolism. ACC1 is a key enzyme in de novo lipogenesis (fatty acid synthesis), while ACC2 is involved in the regulation of fatty acid oxidation (FAO). By inhibiting both isoforms, this compound effectively reduces the levels of malonyl-CoA, a critical molecule that simultaneously blocks fatty acid synthesis and promotes their breakdown for energy production. This dual action makes this compound a valuable tool for studying metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

Comparative Analysis of Metabolic Modulators

The Seahorse XF Analyzer is a cornerstone technology for assessing the metabolic effects of compounds like this compound in real-time. It measures two key parameters of cellular metabolism: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration and fatty acid oxidation, and the Extracellular Acidification Rate (ECAR), which reflects the rate of glycolysis.

The following table presents a representative comparison of the expected effects of this compound and alternative metabolic modulators on cellular metabolism as measured by a Seahorse XF assay.

CompoundTargetExpected Primary Effect on OCR (Fatty Acid Oxidation)Expected Primary Effect on ECAR (Glycolysis)
This compound ACC1 and ACC2 InhibitorIncrease (in oxidative tissues) or Decrease (in highly lipogenic cancer cells)Potential Increase (compensatory) or No significant change
Etomoxir CPT1 InhibitorDecrease Potential Increase (compensatory)
TOFA ACC InhibitorIncrease (in oxidative tissues)Variable
Firsocostat (GS-0976) ACC InhibitorIncrease (in oxidative tissues)Variable

Note: The data presented in this table is illustrative and based on the known mechanisms of action of the compounds. Actual results may vary depending on the cell type, experimental conditions, and compound concentrations used.

Experimental Protocols: Seahorse XF Fatty Acid Oxidation Assay

This section details the protocol for a Seahorse XF Fatty Acid Oxidation (FAO) assay designed to confirm the effect of this compound on cellular metabolism.

Materials:

  • Seahorse XF Cell Culture Microplates

  • This compound and other test compounds

  • Seahorse XF Base Medium

  • L-Carnitine

  • BSA (Bovine Serum Albumin)

  • Palmitate

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Etomoxir (as a control)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Substrate-Limited Medium Incubation: The following day, replace the growth medium with a substrate-limited medium (e.g., DMEM with 0.5 mM glucose and 1% FBS) and incubate overnight to deplete endogenous substrates.

  • Hydration of Sensor Cartridge: On the day of the assay, hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator for at least one hour.

  • Preparation of FAO Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with 2.5 mM glucose and 0.5 mM L-carnitine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the test compounds (this compound, etomoxir, etc.) and the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Cell Plate Preparation: Replace the substrate-limited medium in the cell plate with the prepared FAO assay medium containing Palmitate-BSA conjugate. Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.

  • Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The protocol should include baseline measurements followed by sequential injections of the test compound, oligomycin, FCCP, and rotenone/antimycin A.

Visualizing the Mechanism of Action

To better understand the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Seahorse_FAO_Workflow cluster_prep Pre-Assay Preparation cluster_assay Seahorse XF Assay seed Seed Cells starve Substrate Depletion seed->starve prepare_media Prepare FAO Medium starve->prepare_media hydrate Hydrate Cartridge load_compounds Load Compounds hydrate->load_compounds baseline Baseline Measurement OCR & ECAR prepare_media->baseline load_compounds->baseline injection1 Injection A This compound baseline->injection1 measurement1 Post-Injection 1 OCR & ECAR injection1->measurement1 injection2 Injection B Oligomycin measurement1->injection2 measurement2 Post-Injection 2 OCR & ECAR injection2->measurement2 injection3 Injection C FCCP measurement2->injection3 measurement3 Post-Injection 3 OCR & ECAR injection3->measurement3 injection4 Injection D Rot/AA measurement3->injection4 measurement4 Post-Injection 4 OCR & ECAR injection4->measurement4 Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria AcetylCoA_c Acetyl-CoA ACC ACC1/2 AcetylCoA_c->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CPT1 CPT1 MalonylCoA->CPT1 ACC->MalonylCoA CP640186 This compound CP640186->ACC FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation AcetylCoA_m Acetyl-CoA BetaOxidation->AcetylCoA_m TCA TCA Cycle AcetylCoA_m->TCA ETC Electron Transport Chain (OCR) TCA->ETC

The Role of Acetyl-CoA Carboxylase (ACC) Inhibition in Oncology: A Comparative Analysis of CP-640186 and Other Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in targeting cancer metabolism has emerged with the development of Acetyl-CoA Carboxylase (ACC) inhibitors. These agents disrupt the synthesis of fatty acids, a process crucial for the rapid proliferation and survival of many cancer cells. This guide provides a comparative overview of CP-640186 and other key ACC inhibitors, with a focus on their performance in preclinical cancer models, supported by experimental data and detailed methodologies.

Cancer cells exhibit a heightened demand for lipids to support the formation of new membranes and for signaling molecules. This reliance on de novo fatty acid synthesis, the process of creating fatty acids from scratch, presents a key metabolic vulnerability. The enzyme ACC is a critical regulator of this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. Inhibiting ACC, therefore, offers a promising strategy to selectively starve cancer cells of these essential building blocks.

Mechanism of Action: Disrupting the Lipogenic Engine of Cancer

ACC exists in two isoforms: ACC1, primarily located in the cytoplasm and central to fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and plays a role in regulating fatty acid oxidation. Many cancer types show an upregulation of ACC1.[1] ACC inhibitors can be broadly categorized based on their mechanism and isoform selectivity.

This compound is an isozyme-nonselective ACC inhibitor, meaning it targets both ACC1 and ACC2.[2][3] It functions as a competitive inhibitor with respect to the carboxyl transfer reaction of the enzyme.[4][5] By inhibiting both isoforms, this compound not only blocks the production of new fatty acids but also promotes their breakdown through oxidation, delivering a two-pronged attack on cancer cell metabolism.[2][5]

Other notable ACC inhibitors include ND-646, an allosteric inhibitor that prevents the dimerization of ACC subunits required for their activity, and PF-05175157, a broad-spectrum inhibitor.[6][7] Firsocostat (also known as GS-0976 or ND-630) is another allosteric inhibitor with a high affinity for both ACC1 and ACC2.[8]

Comparative Performance of ACC Inhibitors

The efficacy of these inhibitors has been demonstrated across various cancer models, with notable activity in non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma (HCC).

In Vitro Potency and Cellular Effects

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other ACC inhibitors against their target enzymes.

InhibitorTargetIC50 (nM)Reference(s)
This compound Rat liver ACC153[3][9]
Rat skeletal muscle ACC261[3][9]
ND-646 Human ACC13.5[10]
Human ACC24.9[10]
PF-05175157 Human ACC127.0[7][11]
Human ACC233.0[7][11]
Rat ACC123.5[7][11]
Rat ACC250.4[7][11]
Firsocostat (GS-0976/ND-630) Human ACC12.1[8]
Human ACC26.1[8]

In cellular assays, these inhibitors have demonstrated the ability to reduce fatty acid synthesis, inhibit cancer cell proliferation, and induce apoptosis (programmed cell death). For instance, treatment of H460 lung cancer cells with this compound led to a significant decrease in cell number.[9] Similarly, ND-646 markedly inhibited the proliferation and viability of various NSCLC cell lines, an effect that was enhanced when cells were cultured in lipid-depleted conditions.[6] PF-05175157 has also shown dose-dependent growth inhibition in multiple breast cancer cell lines.[12]

In Vivo Antitumor Activity

The antitumor effects of ACC inhibitors have been validated in animal models of cancer.

InhibitorCancer ModelAnimal ModelKey FindingsReference(s)
This compound Not explicitly detailed in provided cancer contextsN/APrimarily studied in metabolic disease models, where it reduces tissue malonyl-CoA and fatty acid synthesis.[5][5]
ND-646 Non-Small Cell Lung Cancer (NSCLC)Xenograft and genetically engineered mouse modelsMarkedly suppressed lung tumor growth as a single agent and in combination with carboplatin.[6][13][6][13]
PF-05175157 Triple-Negative Breast Cancer (TNBC)Patient-derived xenograft (PDX) and cell line xenograft modelsSignificantly delayed tumor growth compared to vehicle control.[12][12]
ND-654 (Liver-specific) Hepatocellular Carcinoma (HCC)Rat modelInhibited the development of HCC and improved survival, both alone and in combination with sorafenib.[14][14]

ND-646, for example, demonstrated significant suppression of tumor growth in both xenograft and genetically engineered mouse models of NSCLC.[6][15] When combined with the standard-of-care chemotherapy agent carboplatin, the reduction in tumor volume was even more pronounced.[15] PF-05175157 has also shown significant single-agent efficacy in vivo, delaying tumor growth in a triple-negative breast cancer patient-derived xenograft model.[12] A liver-specific variant, ND-654, has shown promise in preclinical models of hepatocellular carcinoma, where it impairs tumor progression.[14][16]

Signaling Pathways and Experimental Workflows

The activity of ACC is regulated by upstream signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK, a key energy sensor in cells, can phosphorylate and inactivate ACC, thereby inhibiting fatty acid synthesis in times of energy stress.[16] Some ACC inhibitors, like Firsocostat, are designed to mimic this natural regulatory mechanism.[17]

ACC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_acc ACC Regulation cluster_downstream Downstream Effects AMPK AMPK ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates (inactivates) Energy_Stress Low Energy State (High AMP/ATP ratio) Energy_Stress->AMPK activates pACC p-ACC (Inactive) Malonyl_CoA Malonyl-CoA pACC->Malonyl_CoA inhibits production Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA catalyzed by ACC FAS Fatty Acid Synthesis Malonyl_CoA->FAS Cancer_Growth Cancer Cell Proliferation & Survival FAS->Cancer_Growth supports ACC_Inhibitors ACC Inhibitors (e.g., this compound, ND-646) ACC_Inhibitors->ACC inhibit

Figure 1: Simplified signaling pathway of ACC regulation and inhibition in cancer.

The evaluation of ACC inhibitors in cancer research typically follows a standardized workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Enzyme_Assay Enzymatic Assay (IC50 determination) Cell_Culture Cancer Cell Lines (e.g., A549, MDA-MB-231) Proliferation_Assay Proliferation/Viability Assays (e.g., MTT, Cell Counting) Cell_Culture->Proliferation_Assay FAS_Assay Fatty Acid Synthesis Assay (Radiolabeled Acetate Incorporation) Cell_Culture->FAS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Cell_Culture->Apoptosis_Assay Animal_Model Animal Models (Xenografts, PDX, GEMM) Apoptosis_Assay->Animal_Model Proceed if promising Dosing Drug Administration (e.g., Oral Gavage) Animal_Model->Dosing Tumor_Measurement Tumor Growth Monitoring (Calipers, Bioluminescence) Dosing->Tumor_Measurement Toxicity Toxicity Assessment Dosing->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Tumor_Measurement->PK_PD End Data Analysis & Conclusion PK_PD->End Toxicity->End Start Start Start->Enzyme_Assay

Figure 2: General experimental workflow for preclinical evaluation of ACC inhibitors.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: A549 (NSCLC), H157 (NSCLC), MDA-MB-231 (Breast Cancer), BT474 (Breast Cancer).[6][12]

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a dose range of the ACC inhibitor or vehicle control. Cell viability is assessed after a specified incubation period (e.g., 72 hours) using assays such as the MTT assay or by direct cell counting. For some experiments, cells are cultured in media with delipidated fetal bovine serum (FBS) to accentuate the effects of fatty acid synthesis inhibition.[6]

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., SCID or Rag2/IL2RG double knockout mice).[12][15]

  • Procedure: Cancer cells (e.g., A549 or MDAMB468) are injected subcutaneously or intravenously into the mice.[12][15] Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ACC inhibitor is administered, often via oral gavage, at a specified dose and schedule (e.g., 20mg/kg, twice daily).[12] Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., BrdU or Ki-67 staining).[15]

Fatty Acid Synthesis Assay
  • Method: Cancer cells are incubated with the ACC inhibitor for a defined period. Subsequently, a radiolabeled precursor, such as [1,2-14C]-acetate, is added to the culture medium. After further incubation, cellular lipids are extracted, and the incorporation of the radiolabel into the lipid fraction is quantified by scintillation counting. A reduction in radioactivity in the treated cells compared to the control indicates inhibition of de novo fatty acid synthesis.

Conclusion

The inhibition of ACC represents a compelling therapeutic strategy in oncology, exploiting the metabolic reprogramming inherent to many cancers. This compound, as an early isozyme-nonselective inhibitor, laid the groundwork for the development of a new generation of more potent and specific ACC inhibitors like ND-646 and PF-05175157. Preclinical data strongly support the potential of these compounds to inhibit tumor growth, both as monotherapies and in combination with existing cancer treatments. While clinical data for these agents in oncology are still emerging, the robust preclinical evidence underscores the promise of targeting fatty acid synthesis as a valuable approach in the fight against cancer. Further research will be crucial to identify the patient populations most likely to benefit from this innovative therapeutic strategy.

References

Comparative Selectivity Analysis of CP-640186: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of CP-640186, a potent inhibitor of Acetyl-CoA Carboxylase (ACC), focusing on its known targets and the broader context of enzyme cross-reactivity.

This compound is a well-characterized, isozyme-nonselective inhibitor of both ACC1 and ACC2.[1][2][3][4] These enzymes play a critical role in the regulation of fatty acid metabolism. ACC1 is the rate-limiting enzyme in de novo lipogenesis, while ACC2 regulates fatty acid oxidation. By inhibiting both isoforms, this compound effectively reduces fatty acid synthesis and stimulates their oxidation.[3][5]

High Affinity for Primary Targets: ACC1 and ACC2

Experimental data consistently demonstrates the high potency of this compound against its intended targets. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating strong binding and inhibition.

Enzyme TargetIC50 (nM)Species
Acetyl-CoA Carboxylase 1 (ACC1)53Rat liver
Acetyl-CoA Carboxylase 2 (ACC2)61Rat skeletal muscle

Data sourced from multiple studies.[1][2][4]

The mechanism of inhibition is described as reversible, uncompetitive with respect to ATP, and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate.[3] This suggests that this compound binds to the enzyme-substrate complex.

Understanding Cross-Reactivity with Other Enzymes

While this compound is highly potent against ACC isoforms, a comprehensive evaluation of its selectivity requires screening against a broad panel of other enzymes, particularly protein kinases, which share structural similarities in their ATP-binding sites. Such data for this compound is not extensively available in the public domain. However, the principles and methodologies for assessing cross-reactivity are well-established in drug discovery.

A lack of selectivity can lead to off-target effects, potentially causing unforeseen side effects. Therefore, profiling an inhibitor against a diverse panel of kinases and other enzymes is a critical step in its preclinical development.

Experimental Protocol for Assessing Kinase Cross-Reactivity

The following is a generalized protocol for determining the selectivity of an inhibitor like this compound against a panel of protein kinases. This methodology is widely used in the pharmaceutical industry and academic research.

Objective: To determine the inhibitory activity of this compound against a panel of representative protein kinases.

Materials:

  • This compound

  • Recombinant human protein kinases (a diverse panel representing different families of the kinome)

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or unlabeled, depending on the detection method

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence plate reader

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically in a 10-point dose-response curve (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the assay buffer.

    • Add the specific peptide substrate for the kinase being tested.

    • Add the diluted this compound or DMSO as a vehicle control.

    • Add the respective protein kinase to each well.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel in the peptide substrate is quantified using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the assessment of its selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Signaling Pathway of ACC Inhibition Citrate Citrate ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) Citrate->ACC AcetylCoA Acetyl-CoA AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP CP640186 This compound CP640186->ACC FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis CPT1 CPT1 MalonylCoA->CPT1 FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: Inhibition of ACC by this compound blocks the conversion of Acetyl-CoA to Malonyl-CoA.

Workflow for Kinase Cross-Reactivity Screening cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound This compound Dilution Series Reaction Kinase Reaction (Kinase + Substrate + ATP + Compound) Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction Substrates Substrates & ATP Substrates->Reaction Incubation Incubation Reaction->Incubation Termination Reaction Termination Incubation->Termination Measurement Signal Measurement (e.g., Radioactivity, Luminescence) Termination->Measurement IC50 IC50 Determination Measurement->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for assessing the cross-reactivity of an inhibitor against a panel of kinases.

Conclusion

This compound is a potent and isozyme-nonselective inhibitor of ACC1 and ACC2. While its high affinity for these primary targets is well-documented, a comprehensive public dataset on its cross-reactivity with other enzymes, such as protein kinases, is lacking. For researchers and drug developers, it is crucial to either perform or have access to broad selectivity profiling to fully characterize the pharmacological profile of any inhibitor. The provided generalized protocol for kinase cross-reactivity screening serves as a methodological guide for such essential studies. A thorough understanding of an inhibitor's selectivity is fundamental for the successful translation of preclinical findings into safe and effective therapeutics.

References

Unveiling the Antiviral Potential of CP-640186: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and broad-spectrum antiviral agents is a paramount challenge in modern medicine. This guide provides a comprehensive analysis of the antiviral effects of CP-640186, a small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). By objectively comparing its performance with other ACC inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers engaged in antiviral drug discovery and development.

Executive Summary

This compound has demonstrated significant antiviral activity against flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV). Its mechanism of action lies in the inhibition of ACC, a crucial host enzyme involved in fatty acid biosynthesis. By disrupting this pathway, this compound effectively creates an unfavorable cellular environment for viral replication. This guide delves into the quantitative data supporting its efficacy, compares it with other notable ACC inhibitors, and provides detailed experimental protocols for validation.

Comparative Analysis of ACC Inhibitors

The antiviral efficacy of this compound is best understood in the context of other ACC inhibitors that have been investigated for similar purposes. The following table summarizes the available quantitative data for this compound and its counterparts against various flaviviruses.

CompoundTarget Virus(es)In Vitro Efficacy (IC50/EC50)In Vivo EfficacyReference
This compound Dengue virus (DENV1-4), Zika virus (ZIKV)DENV1: 0.96 µM, DENV2: 1.22 µM, DENV3: 0.99 µM, DENV4: 1.69 µM, ZIKV: 1.27 µM (IC50)[1]Significantly improved survival rate in a DENV2-infected mouse model at 10 mg/kg/day.[1][2][1][2]
TOFA (5-(Tetradecyloxy)-2-furoic acid) West Nile virus (WNV)Dose-dependent inhibition of WNV multiplication.[1]Not explicitly stated in the provided results.[1]
PF-05175157 West Nile virus (WNV), Dengue virus (DENV), Zika virus (ZIKV)WNV, DENV, ZIKV: Potent inhibition (IC50 = 10-27 nM for human ACC1/ACC2)[3]Reduced viral load in serum and kidney in WNV-infected mice.[1][1][3]
PF-05206574 West Nile virus (WNV), Dengue virus (DENV), Zika virus (ZIKV)WNV, DENV, ZIKV: Potent inhibition (IC50 = 10-27 nM for human ACC1/ACC2)[3]Not explicitly stated in the provided results.[1][3]
PF-06256254 West Nile virus (WNV), Dengue virus (DENV), Zika virus (ZIKV)WNV, DENV, ZIKV: Potent inhibition (IC50 = 10-27 nM for human ACC1/ACC2)[3]Not explicitly stated in the provided results.[1][3]

Mechanism of Action: Targeting Host Lipid Metabolism

This compound is a non-competitive inhibitor of both ACC isoforms, ACC1 and ACC2.[4] ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5] Flaviviruses heavily rely on the host cell's lipid metabolism for their replication, utilizing fatty acids for the formation of viral replication complexes and as a source of energy. By inhibiting ACC, this compound depletes the cellular pool of malonyl-CoA, thereby disrupting the lipid environment essential for viral proliferation.[1][2] This host-directed mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.

cluster_cell Host Cell cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cellular Lipids Cellular Lipids Fatty Acid Synthesis->Cellular Lipids Viral Replication Complex Formation Viral Replication Complex Formation Cellular Lipids->Viral Replication Complex Formation Viral Proliferation Viral Proliferation Viral Replication Complex Formation->Viral Proliferation This compound This compound ACC ACC This compound->ACC Inhibits

Caption: Mechanism of this compound Antiviral Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the antiviral effect of this compound.

Cytopathic Effect (CPE) Assay

This assay is used to visually and quantitatively assess the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Plate a suitable host cell line (e.g., BHK-21 or Vero cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Virus Infection and Compound Treatment: Infect the cells with the virus (e.g., DENV) at a predetermined multiplicity of infection (MOI). Simultaneously, treat the infected cells with serial dilutions of this compound or other test compounds. Include uninfected and untreated infected cells as controls.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated infected wells (typically 3-5 days).

  • Assessment of CPE:

    • Microscopic Examination: Observe the cell monolayer under a microscope for visible signs of cell rounding, detachment, and lysis.

    • Cell Viability Assay: Quantify cell viability using a commercially available assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity or ATP levels, respectively.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the virus-induced CPE (IC50) by plotting the percentage of cell viability against the compound concentration.

A Seed Host Cells in 96-well Plate B Infect Cells with Virus and Treat with this compound A->B C Incubate for 3-5 Days B->C D Assess Cytopathic Effect C->D E Microscopic Observation D->E Qualitative F Cell Viability Assay (e.g., MTT) D->F Quantitative G Calculate IC50 F->G

Caption: Cytopathic Effect (CPE) Assay Workflow.
Quantitative Real-Time PCR (qRT-PCR)

This technique is employed to quantify the amount of viral RNA in infected cells or in the supernatant, providing a direct measure of viral replication.

  • RNA Extraction: Isolate total RNA from infected cell lysates or culture supernatants using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).

  • Quantification: Generate a standard curve using known concentrations of a viral RNA standard. The amount of viral RNA in the samples is then determined by comparing their amplification cycle (Ct values) to the standard curve.

  • Data Analysis: Express the results as viral RNA copy number per milliliter or per microgram of total RNA.

A RNA Extraction from Infected Samples B Reverse Transcription (RNA to cDNA) A->B C Real-Time PCR with Viral Primers B->C D Quantification using Standard Curve C->D E Determine Viral RNA Copy Number D->E

References

A Comparative Analysis of CP-640186 and Metformin on Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key pharmacological compounds, CP-640186 and metformin, and their respective impacts on fatty acid metabolism. While both agents ultimately promote fatty acid oxidation and inhibit lipogenesis, their mechanisms of action diverge significantly. This analysis, supported by experimental data, aims to offer a clear and objective resource for the scientific community.

Overview of Mechanisms of Action

This compound is a potent, orally active, and cell-permeable small molecule that functions as a direct, isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3][4][5] ACC is a critical enzyme in fatty acid metabolism, existing in two main isoforms: ACC1, which is predominantly cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. By inhibiting both ACC1 and ACC2, this compound directly reduces the production of malonyl-CoA, a key metabolite that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid uptake.[6] This dual inhibition leads to a simultaneous decrease in fatty acid synthesis and an increase in fatty acid oxidation.[1][6]

Metformin , a widely prescribed biguanide for type 2 diabetes, exerts its effects on fatty acid metabolism primarily through an indirect mechanism involving the activation of AMP-activated protein kinase (AMPK).[7][8][9][10] AMPK is a cellular energy sensor that, once activated by an increase in the AMP:ATP ratio, phosphorylates and inactivates ACC.[7][10][11][12] This inactivation of ACC leads to a reduction in malonyl-CoA levels, thereby disinhibiting CPT1 and promoting fatty acid oxidation.[7][13] Metformin's activation of AMPK is thought to be a consequence of its inhibitory effect on the mitochondrial respiratory chain complex I.[9][10] Beyond AMPK activation, metformin has also been shown to influence fatty acid metabolism through various other pathways, including alterations in gut microbiota and the expression of genes involved in lipid metabolism.[9][13]

Quantitative Data Presentation

The following tables summarize the key quantitative data from experimental studies on this compound and metformin, providing a direct comparison of their potency and efficacy in modulating fatty acid metabolism.

Table 1: In Vitro Efficacy of this compound and Metformin

ParameterThis compoundMetforminCell Line/SystemReference
ACC Inhibition (IC₅₀) ~55 nM (both ACC1 and ACC2)Indirect via AMPK activationRat Liver & Skeletal Muscle ACC[1][2]
Fatty Acid Synthesis Inhibition (EC₅₀) 0.62 µMDose-dependent inhibition (IC₅₀ ~425 µM)HepG2 cells, Mouse Primary Hepatocytes[3][12]
Triglyceride Synthesis Inhibition (EC₅₀) 1.8 µMDose-dependent decreaseHepG2 cells, C2C12 cells[3][14]
Fatty Acid Oxidation Stimulation (EC₅₀) 57 nMDose-dependent stimulationC2C12 cells, Mouse Primary Hepatocytes[1][12]

Table 2: In Vivo Efficacy of this compound and Metformin

ParameterThis compound (ED₅₀)Metformin (Dosage)Animal ModelReference
Hepatic Malonyl-CoA Reduction 55 mg/kgEffective at reducing hepatic lipidsRats[1][2]
Muscle Malonyl-CoA Reduction 6-15 mg/kg-Rats[1][2]
Fatty Acid Synthesis Inhibition 4-13 mg/kg-Rats, CD1 mice, ob/ob mice[1][2]
Whole Body Fatty Acid Oxidation Stimulation ~30 mg/kgPromotes fatty acid oxidationRats[1][2]
Reduction in Body Weight Reduces body weightCan lead to modest weight reductionAnimal Models, Humans[6][15]
Reduction in Plasma Triglycerides Reduces triglyceridesSignificant reductionAnimal Models, Humans[6][15]

Experimental Protocols

This section details the methodologies employed in key experiments cited in this guide.

This compound: ACC Inhibition and Fatty Acid Metabolism Assays
  • ACC Inhibition Assay:

    • Enzyme Source: Purified rat liver ACC1 and rat skeletal muscle ACC2.

    • Methodology: ACC activity was measured by the 14CO₂ fixation assay. The reaction mixture contained purified ACC, acetyl-CoA, ATP, MgCl₂, citrate, and [14C]NaHCO₃. The reaction was initiated by the addition of enzyme and incubated at 37°C. The reaction was stopped by the addition of HCl, and the acid-stable radioactivity incorporated into malonyl-CoA was determined by liquid scintillation counting. IC₅₀ values were determined by fitting the data to a four-parameter logistic equation.[1][2]

  • Cellular Fatty Acid Synthesis Assay:

    • Cell Line: HepG2 human hepatoma cells.

    • Methodology: Cells were pre-incubated with varying concentrations of this compound for 2 hours. [14C]acetate was then added, and the incubation continued for another 2 hours. Cellular lipids were extracted, and the radioactivity incorporated into the saponified fatty acid fraction was measured. EC₅₀ values were calculated from the concentration-response curves.[3]

  • Cellular Fatty Acid Oxidation Assay:

    • Cell Line: C2C12 mouse myotubes.

    • Methodology: Differentiated C2C12 cells were treated with this compound for 2 hours. [14C]palmitate complexed to BSA was then added to the medium. The rate of fatty acid oxidation was determined by measuring the amount of 14CO₂ produced. EC₅₀ values were determined from the concentration-response curves.[1]

Metformin: AMPK Activation and Fatty Acid Metabolism Assays
  • AMPK Activation Assay:

    • Cell Line: Primary rat hepatocytes.

    • Methodology: Hepatocytes were treated with metformin for various times and concentrations. Cell lysates were then prepared, and the phosphorylation status of AMPK (at Thr172) and its downstream target ACC (at Ser79) was determined by Western blotting using phospho-specific antibodies.[7][8]

  • Cellular Fatty Acid Synthesis Assay:

    • Cell Line: Mouse primary hepatocytes.

    • Methodology: Hepatocytes were treated with metformin, and de novo fatty acid synthesis was measured by the incorporation of [3H]H₂O into fatty acids.[12]

  • Fatty Acid Oxidation Assay:

    • Methodology: The rate of fatty acid oxidation in hepatocytes or isolated skeletal muscle was determined by measuring the conversion of [3H]palmitic acid to ³H₂O.[16]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_CP640186 This compound Pathway CP640186 This compound ACC ACC1 & ACC2 CP640186->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAS Fatty Acid Synthesis MalonylCoA->FAS Promotes FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: this compound directly inhibits ACC, reducing malonyl-CoA and thereby promoting fatty acid oxidation while inhibiting fatty acid synthesis.

cluster_Metformin Metformin Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMPK AMPK Mito->AMPK Activates ACC ACC AMPK->ACC Inhibits (Phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAS Fatty Acid Synthesis MalonylCoA->FAS Promotes FAO Fatty Acid Oxidation CPT1->FAO Promotes

Caption: Metformin indirectly inhibits ACC by activating AMPK, leading to increased fatty acid oxidation and decreased fatty acid synthesis.

cluster_Workflow Comparative Experimental Workflow cluster_InVitro In Vitro cluster_InVivo In Vivo CellCulture Cell Culture (e.g., HepG2, C2C12) Treatment Treatment with This compound or Metformin CellCulture->Treatment FAS_Assay Fatty Acid Synthesis Assay ([14C]acetate incorporation) Treatment->FAS_Assay FAO_Assay Fatty Acid Oxidation Assay ([14C]palmitate to 14CO2) Treatment->FAO_Assay ACC_Activity ACC Activity Assay (Western Blot for p-ACC) Treatment->ACC_Activity AnimalModel Animal Model (e.g., Rats, Mice) Dosing Oral Administration of This compound or Metformin AnimalModel->Dosing Tissue_Collection Tissue Collection (Liver, Muscle) Dosing->Tissue_Collection Metabolic_Analysis Whole Body Metabolic Analysis (e.g., Indirect Calorimetry) Dosing->Metabolic_Analysis MalonylCoA_Measurement Malonyl-CoA Measurement Tissue_Collection->MalonylCoA_Measurement

Caption: A generalized workflow for comparing the effects of this compound and metformin on fatty acid metabolism in vitro and in vivo.

Conclusion

Both this compound and metformin are effective modulators of fatty acid metabolism, promoting a shift from lipid storage to oxidation. The primary distinction lies in their mechanism of action: this compound is a direct inhibitor of ACC, while metformin acts upstream by activating AMPK. This fundamental difference may have implications for their therapeutic applications, specificity, and potential off-target effects. The data presented in this guide offer a foundation for further research and development in the pursuit of novel therapeutics for metabolic diseases.

References

Safety Operating Guide

Proper Disposal Procedures for CP-640186: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of CP-640186, an isozyme-nonselective Acetyl-CoA Carboxylase (ACC) inhibitor.

Summary of Chemical and Physical Properties

A clear understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃₀H₃₅N₃O₃N/A
Molecular Weight 485.6 g/mol N/A
IC₅₀ for rat liver ACC1 53 nMN/A
IC₅₀ for rat skeletal muscle ACC2 61 nMN/A
Solubility in DMSO 45 mg/mL (92.67 mM)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (In solvent) -80°C for 1 year[1]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial to mitigate risks to personnel and the environment. The following steps provide a clear guide for the proper disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: If handling the powder form outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.

2. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Small Spills (Powder): Carefully sweep up the powder, avoiding dust generation. Place the collected material in a sealed container for disposal.

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed container for disposal.

  • Large Spills: Evacuate the area and follow the institution's emergency procedures for chemical spills.

3. Waste Collection and Storage: All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and cleaning materials from spills, must be collected in a designated and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and its solvent.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal: The final disposal of chemical waste must be conducted in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • The waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the disposal company with all available information about the chemical, including its known properties and any potential hazards.

Key Signaling Pathway

This compound functions as an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway. The diagram below illustrates the regulatory relationship between AMP-activated protein kinase (AMPK) and ACC.

ACC_Signaling_Pathway cluster_0 Cellular Energy Status cluster_1 Regulatory Kinase cluster_2 Fatty Acid Synthesis cluster_3 Inhibitor AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CP640186 This compound CP640186->ACC Inhibits

Caption: Regulation of Acetyl-CoA Carboxylase (ACC) by AMPK and inhibition by this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-640186
Reactant of Route 2
Reactant of Route 2
CP-640186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.